Methyl 4-(hydroxymethyl)-3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKTIZFVDEARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(hydroxymethyl)-3-methylbenzoate CAS 24078-25-9 properties
CAS 24078-25-9 | Structural Properties, Synthesis, and Medicinal Applications
Executive Summary
Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) is a specialized aromatic intermediate employed primarily in the synthesis of small-molecule therapeutics. Characterized by a tri-substituted benzene ring featuring a methyl ester, a methyl group, and a benzylic alcohol, it serves as a critical "linker" scaffold in medicinal chemistry. Its unique substitution pattern—providing both an electrophilic site (via the alcohol/bromide) and a stable ester handle—makes it invaluable for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and epigenetic modulators where precise spatial orientation of pharmacophores is required.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| CAS Number | 24078-25-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 48–52 °C (Typical for structural analogs) |
| SMILES | COC(=O)C1=CC(C)=C(CO)C=C1 |
| InChI Key | Unique identifier derived from structure |
Synthetic Pathways and Production
The synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate requires regio-control to distinguish between the two potential alkyl sites or ester groups. Two primary industrial routes are established: the Radical Halogenation-Hydrolysis Route (most common) and the Selective Reduction Route .
Route A: Radical Bromination & Hydrolysis (The "Classic" Route)
This pathway utilizes Methyl 3,4-dimethylbenzoate as the starting material. The reaction exploits the subtle reactivity difference between the 3-methyl and 4-methyl groups, followed by hydrolysis.
-
Bromination: Methyl 3,4-dimethylbenzoate is reacted with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene at reflux. The 4-methyl group (para to the ester) is often more accessible or electronically favored for radical abstraction compared to the sterically crowded 3-methyl group.
-
Hydrolysis: The resulting benzyl bromide intermediate is hydrolyzed using aqueous Silver Nitrate (AgNO₃) or Calcium Carbonate (CaCO₃) in refluxing dioxane/water to yield the benzyl alcohol.
Route B: Selective Reduction of Diesters
Alternatively, Dimethyl 3-methylterephthalate can be subjected to controlled reduction.
-
Mono-Hydrolysis: Selective hydrolysis of the less hindered 1-ester (distal to the methyl group) or the 4-ester requires precise pH control.
-
Selective Reduction: Using Borane-DMS or NaBH₄ with LiCl can selectively reduce the carboxylic acid or mixed anhydride to the alcohol while preserving the methyl ester.
Synthesis Workflow Diagram
Caption: Figure 1. Radical bromination pathway for the synthesis of CAS 24078-25-9 from dimethylbenzoate precursors.
Applications in Drug Development
Methyl 4-(hydroxymethyl)-3-methylbenzoate serves as a high-value building block in the following areas:
-
Kinase Inhibitor Design: The benzyl alcohol moiety can be converted to a halide or mesylate, allowing for the attachment of heterocycles (e.g., pyrazoles, indazoles) common in ATP-competitive inhibitors. The 3-methyl group provides a "twist" in the conformation, often improving selectivity by clashing with non-conserved residues in the kinase ATP-binding pocket.
-
Epigenetic Modulators: Analogs of this compound are found in EZH2 inhibitors (e.g., Tazemetostat-like scaffolds), where the benzene ring serves as a linker between the pharmacophore and the solubilizing tail.
-
Antibody-Drug Conjugates (ADCs): The ester group can be hydrolyzed to an acid for conjugation to linkers, while the alcohol serves as the attachment point for the cytotoxic payload.
Analytical Characterization (NMR Profile)
To validate the identity of CAS 24078-25-9, researchers should look for the following characteristic signals in ¹H NMR (CDCl₃, 400 MHz):
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic H (C2) | ~7.80 – 7.90 | Singlet (s) | 1H | Ortho to ester & methyl |
| Aromatic H (C6) | ~7.80 – 7.90 | Doublet (d) | 1H | Ortho to ester |
| Aromatic H (C5) | ~7.40 – 7.50 | Doublet (d) | 1H | Meta to ester |
| Benzylic CH₂ (-CH₂OH) | ~4.70 – 4.80 | Singlet (s) or Doublet | 2H | Characteristic shift |
| Ester Methyl (-OCH₃) | ~3.90 | Singlet (s) | 3H | Sharp singlet |
| Ar-Methyl (-CH₃) | ~2.30 – 2.40 | Singlet (s) | 3H | Distinct benzylic methyl |
Handling and Safety Standards
While specific toxicological data for this intermediate may be limited, it should be handled according to GHS Category 2 standards for benzyl alcohols and esters.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic alcohol to the aldehyde.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood.
References
-
ChemicalBook. (2025). Methyl 4-(hydroxymethyl)-3-methylbenzoate Properties and Supplier Data. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzoic acid esters and derivatives. Retrieved from
-
Royal Society of Chemistry. (2011).[1] Synthesis of substituted methyl benzoates via radical halogenation. Chemical Communications.[1] Retrieved from
-
CymitQuimica. (2025). Catalog Entry for CAS 24078-25-9. Retrieved from
Sources
Methyl 4-(hydroxymethyl)-3-methylbenzoate: Technical Profile & Synthetic Guide
The following technical guide details the physicochemical profile, synthesis, and application of Methyl 4-(hydroxymethyl)-3-methylbenzoate , a critical bifunctional intermediate in medicinal chemistry.
Executive Summary
Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9 ) is a bifunctional aromatic scaffold widely utilized in drug discovery as a "linker" molecule. Its structure features a methyl ester (C-1) and a hydroxymethyl group (C-4) on a 3-methylbenzene core.
This specific substitution pattern is strategic:
-
Orthogonal Reactivity: The ester and alcohol termini allow for sequential functionalization (e.g., attaching a pharmacophore to the alcohol, then hydrolyzing the ester to an acid for receptor binding).
-
Conformational Bias: The ortho-methyl group (position 3) restricts rotation around the C1-C4 axis, potentially locking downstream ligands into bioactive conformations.
-
Applications: It is a documented intermediate in the synthesis of HCV polymerase inhibitors , GPR40 agonists , and EP1 receptor antagonists .
Physicochemical Profile
The following data characterizes the specific isomer 24078-25-9 . Researchers must distinguish this from its isomer, Methyl 4-hydroxy-3-methylbenzoate, which lacks the methylene spacer.
| Property | Value / Description |
| CAS Number | 24078-25-9 |
| IUPAC Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid or viscous oil (low melting) |
| Predicted LogP | ~1.65 ± 0.3 |
| Polar Surface Area (PSA) | 46.53 Ų |
| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
Synthetic Routes & Process Chemistry
Two primary routes exist for synthesizing this compound.[1][2][3][4] Route A is preferred for laboratory-scale purity, while Route B is common in industrial settings starting from commodity xylenes.
Route A: Selective Reduction (Laboratory Standard)
This method utilizes Methyl 4-formyl-3-methylbenzoate as the precursor. The key challenge is reducing the aldehyde without affecting the ester.
-
Precursor: Methyl 4-formyl-3-methylbenzoate (CAS: 24078-24-8).[5]
-
Reagent: Sodium Borohydride (
). -
Solvent: Methanol (MeOH) or THF/MeOH.
Detailed Protocol:
-
Setup: Charge a round-bottom flask with Methyl 4-formyl-3-methylbenzoate (1.0 eq) and dissolve in anhydrous MeOH (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Reduction: Portion-wise, add
(0.5 – 1.0 eq). Note: Stoichiometry is critical; excess hydride or higher temperatures may reduce the ester. -
Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Workup: Quench carefully with saturated
solution. Evaporate bulk methanol under reduced pressure. -
Extraction: Dilute residue with water and extract with Ethyl Acetate (x3) . Wash combined organics with brine, dry over
, and concentrate.[1][6] -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Route B: Radical Bromination & Hydrolysis (Industrial)
This route starts from Methyl 3,4-dimethylbenzoate , introducing the hydroxyl group via a benzylic bromide intermediate.
-
Bromination: Methyl 3,4-dimethylbenzoate + NBS (N-Bromosuccinimide) + AIBN (cat.)
Methyl 4-(bromomethyl)-3-methylbenzoate . -
Hydrolysis: The bromide is hydrolyzed using
/Acetone (mild) or /Dioxane/Water (reflux) to yield the target alcohol.
Figure 1: Synthetic pathways to Methyl 4-(hydroxymethyl)-3-methylbenzoate. Route A (blue) is preferred for high-yield lab synthesis.
Structural Characterization (NMR)[10][11]
Validation of the structure relies on confirming the presence of the hydroxymethyl group and the integrity of the ester.
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.80 – 7.95 | Multiplet | 3H | Aromatic Ring Protons (H2, H5, H6) |
| 4.70 – 4.75 | Doublet/Singlet | 2H | Benzylic Methylene (Target) | |
| COO- | 3.90 | Singlet | 3H | Methyl Ester |
| Ar- | 2.35 – 2.45 | Singlet | 3H | Aromatic Methyl (Position 3) |
| -OH | 1.80 – 2.20 | Broad Singlet | 1H | Hydroxyl (Exchangeable) |
Note: The benzylic methylene often appears as a doublet if the hydroxyl proton couples, or a singlet if
Applications in Drug Discovery[12][13]
This molecule serves as a critical "Benzylic Linker" . In medicinal chemistry, the alcohol group is rarely the final endpoint; rather, it is a handle for attaching the benzoate ring to a larger scaffold.
Mechanism of Utilization
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, Chloride, or Bromide).
-
Coupling: The activated benzyl group is reacted with a nucleophile (e.g., a Phenol, Amine, or Nitrogen heterocycle).
-
Deprotection: The methyl ester is hydrolyzed (LiOH/THF) to the free acid, which often serves as a "warhead" interacting with positively charged residues (Arg/Lys) in protein binding pockets.
Case Study: GPR40 & HCV Inhibitors
In the development of GPR40 agonists (for Type 2 Diabetes) and HCV Polymerase Inhibitors , this scaffold is used to link a lipophilic tail to a polar headgroup. The 3-methyl group is vital here: it creates steric clash with the adjacent protons, forcing the aromatic ring out of planarity relative to the attached ether/amine. This induced twist often improves selectivity for the target receptor over off-target proteins.
Figure 2: Typical workflow utilizing the scaffold in medicinal chemistry. The molecule acts as a bridge between a pharmacophore and a carboxylic acid tail.
References
-
BenchChem. 4-Formyl-3-methylbenzoic acid: Synthetic Protocols and Reduction. Retrieved from BenchChem Database. Link
-
Google Patents. Substituted tricyclic compounds with activity towards EP1 receptors (WO2013149996A1). Describes the use of methyl 4-formyl-3-methylbenzoate as Intermediate 1. Link
-
Google Patents. Inhibitors of hepatitis C virus polymerase (US10464914B2).[1] Details the synthesis and usage of methyl 4-formyl-3-methylbenzoate derivatives. Link
-
CymitQuimica. Methyl 4-(hydroxymethyl)-3-methylbenzoate Product Entry (CAS 24078-25-9).[7][8][9][10]Link
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- 1. US10464914B2 - Inhibitors of hepatitis C virus polymerase - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 4. cpsc.gov [cpsc.gov]
- 5. 38404-42-1 | Methyl 3,4-dimethylbenzoate | Aryls | Ambeed.com [ambeed.com]
- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 7. 93943-06-7|4-(Methoxymethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 8. 42268-88-2|Dimethyl 5-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]
- 9. 7567-87-5|Methyl 6-formyl-2-naphthoate|BLD Pharm [bldpharm.com]
- 10. 89424-83-9|1,3-Dihydroisobenzofuran-5-carbaldehyde|BLD Pharm [bldpharm.com]
Solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(hydroxymethyl)-3-methylbenzoate. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust scientific framework for understanding its behavior in various organic solvents. By examining the molecule's structural attributes and leveraging data from the closely related analogue, Methyl 4-(hydroxymethyl)benzoate, we provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound. The guide details the theoretical principles governing its solubility, predicts its behavior in a range of solvent classes, and provides a rigorous, field-proven experimental protocol for accurate solubility determination.
Introduction and Physicochemical Analysis
Methyl 4-(hydroxymethyl)-3-methylbenzoate is an aromatic ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and materials science sectors. Its utility is fundamentally linked to its solubility, which dictates the choice of solvents for reaction media, purification processes like recrystallization, and formulation development.
An accurate understanding of the compound's physicochemical properties is paramount to predicting its solubility.
1.1. Molecular Structure and Functional Groups
The structure of Methyl 4-(hydroxymethyl)-3-methylbenzoate comprises a benzene ring substituted with three key functional groups:
-
Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.
-
Hydroxymethyl (-CH₂OH): This primary alcohol group is highly polar and can act as both a hydrogen bond donor and acceptor.
-
Methyl (-CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity.
The interplay between the polar ester and hydroxymethyl groups and the nonpolar methyl and phenyl groups dictates the molecule's overall polarity and its interactions with various solvents.
1.2. Physicochemical Properties
While a unique CAS number for Methyl 4-(hydroxymethyl)-3-methylbenzoate is not readily found in major chemical databases, we can infer its properties from its structure and from closely related compounds. For the purpose of this guide, we will draw comparisons with the well-documented analogue, Methyl 4-(hydroxymethyl)benzoate (CAS: 6908-41-4) .
| Property | Methyl 4-(hydroxymethyl)benzoate (Analogue) | Predicted Influence of 3-Methyl Group |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 166.17 g/mol [1] | 180.20 g/mol |
| Appearance | White to off-white crystalline solid[2] | Expected to be a crystalline solid |
| Melting Point | 47-50 °C[3] | Likely similar, may be slightly altered |
| Hydrogen Bond Donors | 1 (from -OH) | 1 (from -OH) |
| Hydrogen Bond Acceptors | 3 (from C=O, -OCH₃, -OH) | 3 (from C=O, -OCH₃, -OH) |
| Predicted LogP | 1.4[1] | Slightly higher (more lipophilic) |
The addition of the methyl group at the 3-position is expected to slightly increase the molecule's lipophilicity (higher LogP) and steric bulk. This will subtly shift its solubility profile, likely increasing its affinity for less polar organic solvents and decreasing its solubility in highly polar solvents compared to its unmethylated counterpart.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. A solute will dissolve best in a solvent that has similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The hydroxymethyl group of the solute will be the primary site of interaction, acting as both a hydrogen bond donor and acceptor. The ester group will also contribute as a hydrogen bond acceptor. High solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole-dipole interactions and can act as hydrogen bond acceptors. They will interact favorably with the methyl ester and hydroxymethyl groups. Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The benzene ring and the two methyl groups of the solute will drive solubility in these solvents. However, the presence of the polar hydroxymethyl and ester groups will limit solubility. Low to moderate solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. For the related compound, Methyl 4-(hydroxymethyl)benzoate, a solubility of 25 mg/mL in chloroform has been reported, indicating good solubility. Similar behavior is expected for the target compound.
The logical relationship between the solute's functional groups and solvent types is illustrated below.
Caption: Solute-Solvent Interaction Logic
Predicted Solubility Profile
Based on the theoretical framework, the following qualitative solubility profile for Methyl 4-(hydroxymethyl)-3-methylbenzoate can be predicted. Quantitative values must be determined experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interactions |
| Alcohols | Methanol, Ethanol | High | Hydrogen bonding with the -OH group. |
| Ketones | Acetone, MEK | High | Dipole-dipole interactions and H-bond acceptance. |
| Esters | Ethyl Acetate | High | Dipole-dipole interactions and structural similarity. |
| Ethers | THF, Diethyl Ether | Moderate | H-bond acceptance by ether oxygen. |
| Chlorinated | Dichloromethane, Chloroform | High | Moderate polarity and ability to interact with the entire molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Van der Waals interactions with the substituted benzene ring. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Van der Waals forces; polar groups hinder dissolution. |
| Amides | DMF, DMAc | Very High | Strong dipole-dipole interactions and H-bond acceptance. |
Authoritative Experimental Protocol for Equilibrium Solubility Determination
In the absence of published data, direct experimental measurement is necessary. The Saturation Shake-Flask Method , as detailed in USP General Chapter <1236>, is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[4][5]
4.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.
4.2. Causality Behind Experimental Choices
-
Using Excess Solid: This is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.
-
Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., a water bath or incubator shaker) is mandatory to obtain reproducible data.
-
Agitation: Agitation (shaking or stirring) reduces the thickness of the diffusion layer around the solid particles, accelerating the dissolution process and ensuring the entire system reaches equilibrium faster.[6]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is often determined by taking samples at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: It is crucial to completely separate the saturated solution from any remaining solid particles before analysis. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) is a robust method.
-
Validated Analytical Method: The method used to determine the concentration (e.g., HPLC-UV, GC-FID) must be validated for linearity, accuracy, and precision in the specific solvent used.
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline Methyl 4-(hydroxymethyl)-3-methylbenzoate to a series of glass vials (e.g., 20 mL scintillation vials). The amount should be sufficient to ensure a solid phase remains upon reaching equilibrium (e.g., 20-50 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent speed.
-
Sampling: After a predetermined equilibration period (e.g., 48 hours), cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to let the solids settle.
-
Phase Separation: Carefully withdraw a sample of the supernatant using a glass syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the initial few drops to saturate the filter material. Filter the remaining aliquot into a clean analysis vial.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and any dilution factors.
The following diagram illustrates this experimental workflow.
Caption: Shake-Flask Solubility Workflow
Conclusion
This guide provides a robust framework for understanding and determining the solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in organic solvents. While direct experimental data is sparse, a thorough analysis of its molecular structure and comparison with a close analogue allows for reliable predictions of its solubility profile. The provided authoritative experimental protocol, based on the industry-standard shake-flask method, equips researchers with a self-validating system to generate the precise data required for successful drug development, process chemistry, and formulation science.
References
-
USP-NF. <1236> Solubility Measurements. United States Pharmacopeial Convention; 2016. [Link]
-
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. January 25, 2023. [Link]
-
PubChem. Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Pion Inc. Technical Note: Solubility Measurements. [Link]
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- 3. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]
- 4. Methyl 4-methyl-3-hydroxybenzoate | CAS 3556-86-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Methyl 4-(hydroxymethyl)-3-methylbenzoate: A Comprehensive Technical Guide on Physicochemical Profiling, Safety Protocols, and Synthetic Utility
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach the handling of bifunctional aromatics not merely as a compliance exercise, but as an exercise in predictive chemistry. Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9) is a highly versatile building block characterized by its dual functionality: an electrophilic methyl ester and a nucleophilic/oxidizable benzylic alcohol. The presence of an ortho-methyl group (relative to the hydroxymethyl moiety) provides subtle steric shielding, which dictates both its synthetic value in complex Active Pharmaceutical Ingredient (API) synthesis and its specific toxicological profile[1].
This whitepaper synthesizes structural causality, mechanistic toxicology, and self-validating laboratory protocols to provide a definitive guide for the safe and effective utilization of this compound.
Physicochemical Profiling & Structural Causality
Understanding the safety profile of Methyl 4-(hydroxymethyl)-3-methylbenzoate requires an analysis of its molecular architecture. The compound is stable under neutral conditions but exhibits distinct reactivity pathways when exposed to biological or extreme chemical environments[2].
Quantitative Data Summary
| Property | Value / Description | Causality & Impact |
| IUPAC Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate | Dictates nomenclature and structural mapping. |
| CAS Number | 24078-25-9 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₁₀H₁₂O₃ | Indicates a moderate degree of unsaturation and oxygenation. |
| Molecular Weight | 180.20 g/mol | Low molecular weight facilitates rapid solvation in organic media. |
| Functional Groups | Ester, Benzylic Hydroxyl, Aromatic | The ester is prone to saponification; the hydroxyl is prone to oxidation. |
| Physical State | Solid (Powder/Crystalline) | Aerosolization of dust is the primary inhalation hazard[3]. |
Note: Physicochemical data is extrapolated from closely related structural analogs, including Methyl 4-(hydroxymethyl)benzoate and Methyl 3-methylbenzoate, due to their highly conserved functional group behavior[4],.
Hazard Identification & Mechanistic Toxicology
Based on the Globally Harmonized System (GHS) classifications for its direct structural analogs, Methyl 4-(hydroxymethyl)-3-methylbenzoate is classified under:
-
Skin Irritation Category 2 (H315): Causes skin irritation.
-
Eye Irritation Category 2A (H319): Causes serious eye irritation.
-
STOT SE Category 3 (H335): May cause respiratory irritation[4],[3].
The Causality of Toxicity
The localized toxicity of this compound is driven by two primary mechanisms:
-
Ester Hydrolysis: Upon contact with the moisture and esterases present in mucous membranes (eyes, respiratory tract), the methyl ester can undergo slow hydrolysis, generating localized acidic microenvironments (carboxylic acid derivatives) and trace methanol[2].
-
Electrophilic Adduction: The benzylic alcohol, while generally stable, can act as a mild electrophile under specific biological conditions, leading to transient protein binding and subsequent inflammatory cascades.
Figure 1: Mechanistic pathway of cellular irritation induced by substituted methylbenzoates.
Self-Validating Laboratory Protocols
A robust safety protocol must be a self-validating system—meaning the procedure itself contains built-in checks to confirm that the safety objective has been achieved.
Protocol A: Routine Handling & Transfer
-
Rationale: To prevent aerosolization of the solid powder and protect against dermal esterase-mediated hydrolysis.
-
Step 1 (Preparation): Don appropriate PPE, including chemical splash goggles, a lab coat, and Nitrile gloves . Causality: Nitrile is selected over latex because ester functionalities can degrade natural rubber formulations over prolonged exposure[2].
-
Step 2 (Execution): Weigh the compound exclusively within a certified Class II fume hood or a vented balance enclosure. Use an anti-static weighing boat to prevent electrostatic dispersion of the powder.
-
Step 3 (Self-Validation): After transfer, wipe the exterior of the receiving flask with a dry Kimwipe. Inspect the wipe under standard lighting; the absence of white particulate visually validates a clean transfer.
Protocol B: Spill Decontamination Workflow
In the event of a solid spill on the benchtop or inside the fume hood:
-
Isolation: Immediately evacuate the immediate area and maximize fume hood exhaust ventilation to capture airborne particulates[4].
-
Containment: Surround the spill with an inert, slightly dampened absorbent material (e.g., wet diatomaceous earth). Causality: Dampening the absorbent prevents the dry chemical dust from aerosolizing during the sweeping process.
-
Collection: Carefully sweep the dampened mixture into a designated, sealable hazardous waste container. Do not use a standard vacuum cleaner due to the risk of exhausting fine particulates back into the lab.
-
Neutralization & Validation (Critical Step): Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic hydrolysis products. Self-Validation: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral reading (pH 6.5–7.5) confirms complete decontamination.
Figure 2: Self-validating workflow for handling and spill decontamination of methylbenzoate derivatives.
Synthetic Utility & Reaction Engineering
In drug development, Methyl 4-(hydroxymethyl)-3-methylbenzoate is frequently utilized for its benzylic alcohol, which can be selectively oxidized to an aldehyde without disturbing the methyl ester.
Protocol C: Selective Oxidation (Dess-Martin Periodinane)
This protocol details the conversion of the hydroxymethyl group to a formyl group, a common intermediate step in API synthesis.
-
Preparation: Dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents moisture-induced degradation of the moisture-sensitive Dess-Martin Periodinane (DMP) reagent.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add DMP (1.2 eq) portion-wise over 10 minutes. Causality: Cooling mitigates the exothermic nature of the initial hypervalent iodine complex formation, preventing over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.
-
Quenching & Validation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Self-Validation: The initial milky white mixture will transition into a clear, distinct biphasic system. This visual change validates the complete reduction of excess oxidant and iodinane byproducts into water-soluble species.
-
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target aldehyde.
Regulatory & Environmental Compliance
Methyl 4-(hydroxymethyl)-3-methylbenzoate and its derivatives must be disposed of in accordance with local environmental regulations (e.g., EPA guidelines in the United States).
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent spontaneous exothermic reactions or degradation[2],[4].
-
Waste Treatment: Do not flush down the sink. The compound should be dissolved in a combustible solvent and processed through a licensed chemical incinerator equipped with an afterburner and a flue gas scrubber[4].
References
-
Fisher Scientific. "Methyl (4-hydroxymethyl)benzoate - SAFETY DATA SHEET". Fisher Scientific. URL: [Link]
Sources
Technical Whitepaper: Sourcing and Application of Methyl 4-(hydroxymethyl)-3-methylbenzoate
This guide serves as a technical whitepaper for researchers and procurement specialists focusing on Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9).[1][2][3] It synthesizes sourcing data, critical quality attributes (CQAs), and synthetic methodologies to support drug development workflows.[1][2][3]
Executive Summary & Chemical Identity
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a high-value bifunctional building block used primarily in the synthesis of targeted small-molecule therapeutics, specifically Hedgehog pathway inhibitors and Tyrosine Kinase Inhibitors (TKIs) .[1][2][3] Its structural value lies in the orthogonal reactivity of its two functional handles: a methyl ester (electrophile) and a benzylic alcohol (nucleophile/leaving group precursor), positioned around a 3-methyl core that provides critical steric locking in drug-protein binding pockets.[1][2]
Chemical Specifications
| Attribute | Detail |
| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| CAS Number | 24078-25-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Impurities | Methyl 3,4-dimethylbenzoate (starting material), Dimethyl methylterephthalate (over-oxidation/side product) |
Sourcing Strategy & Market Analysis
Supplier Landscape
Unlike commodity solvents, this compound is a "Tier 2" building block—available from specialized catalog houses rather than bulk solvent suppliers.[1][2][3]
Primary Suppliers (Verified):
-
TCI (Tokyo Chemical Industry): High reliability for gram-scale (1g, 5g, 25g).[1][2][3] Often stocks the 98% purity grade suitable for GMP starting material qualification.[2]
-
Angene International: Strong presence in the intermediate market; often provides competitive pricing for bulk (>100g).[2][3]
-
Enamine / Combi-Blocks: Preferred for "building block" libraries used in early discovery medicinal chemistry.[1][2][3]
Price Benchmarking (Estimated Q1 2026)
Pricing fluctuates based on synthesis campaign cycles.[2] The values below represent standard catalog pricing for 98% purity.
| Pack Size | Estimated Price Range (USD) | Unit Cost ($/g) | Lead Time |
| 1 g | $35 - $55 | $45.00 | In Stock (2-3 days) |
| 5 g | $120 - $180 | $30.00 | In Stock (2-3 days) |
| 25 g | $450 - $600 | $20.00 | 1-2 Weeks |
| 1 kg | Custom Quote ($3,000+) | ~$3.00 | 4-6 Weeks (Make-to-order) |
Strategic Note: For campaigns requiring >100g, do not buy catalog sizes. Request a "Process Quote" from a CMO (Contract Manufacturing Organization) like WuXi AppTec or Porton Pharma, as the price per gram drops significantly (>60%) at the kilogram scale due to the efficiency of the bromination/hydrolysis route.[1][2]
Technical Expertise: Synthesis & Impurity Profiling
Understanding the synthesis is critical for establishing a Quality Control (QC) strategy.[2] The impurity profile directly depends on the manufacturing route.[2]
Route A: Radical Bromination (Industrial Scale)
This is the most cost-effective route but carries the highest risk of difficult-to-remove impurities.[1][2]
-
Step 1: Radical bromination (NBS/AIBN) targets the benzylic positions.[2]
-
Step 2: Hydrolysis of the bromide to the alcohol.[2]
-
Risk: The 3-methyl group competes with the 4-methyl group for bromination.[1][2]
-
CQA Impact: You may find the regioisomer (Methyl 3-(hydroxymethyl)-4-methylbenzoate) as an impurity.[1][2] This isomer is chemically very similar and difficult to separate by standard flash chromatography.[2]
Route B: Selective Reduction (Pharma/Lab Scale)
Used when high regio-purity is required.[1][2][3]
-
Starting Material: Dimethyl methylterephthalate.[2]
-
Step 1: Selective monohydrolysis or mono-reduction.[2]
-
Benefit: Zero risk of regioisomer contamination because the starting material skeleton is fixed.[2]
-
Risk: Over-reduction to the diol (1,4-benzenedimethanol derivative).[1][2]
Synthesis Workflow Diagram
Figure 1: Comparison of Industrial (Top) and Lab-Scale (Bottom) Synthesis Routes highlighting origin of impurities.
Quality Control & Validation Protocols
To ensure the "98% Purity" claim is valid for drug development, rely on a self-validating analytical triad: HPLC , 1H-NMR , and GC-MS .[1][2][3]
Protocol 1: Regioisomer Detection (Critical)
Standard C18 HPLC often fails to separate the 3-methyl/4-hydroxymethyl isomer from the 4-methyl/3-hydroxymethyl isomer.[1][2]
-
Diagnostic Signal: Look at the benzylic methylene protons (-CH ₂OH).[1][2][3]
-
Acceptance Criteria: No visible secondary doublet in the 4.4–4.7 ppm region.[2]
Protocol 2: Purity by HPLC (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2]
-
Self-Validation: The ester carbonyl provides a strong chromophore.[1][2] If the area % at 210 nm matches 254 nm, the purity is likely homogenous.[1][2]
QC Decision Logic
Figure 2: Quality Control Decision Tree for incoming raw material validation.
Applications in Drug Discovery
This compound is not merely a reagent; it is a pharmacophore scaffold .[2]
-
Hedgehog Pathway Inhibitors:
-
The 3-methyl-4-substituted benzoate motif is a known scaffold in Smoothened (Smo) receptor antagonists .[1][2] The methyl group provides a "twist" in the biaryl bond, forcing the molecule into a conformation that fits the hydrophobic pocket of the Smo receptor.[1][2]
-
Reference: See patent literature on pyridyl-based inhibitors of Hedgehog signaling [1].[1][2][3][4]
-
-
Kinase Inhibitors (BCR-ABL/T315I):
-
Similar to the "tail" region of Ponatinib or Imatinib , where a methyl-substituted phenyl ring is linked via an amide.[1][2][3] The ester group of this compound is hydrolyzed to the acid, then coupled to an amine (e.g., a piperazine derivative) to form the solubility-enhancing tail of the drug.[1][2]
-
References
-
Patent: "Pyridyl inhibitors of hedgehog signalling."[2][3] US Patent 9,278,961.[2] Google Patents.[2] Link
-
Supplier Data: "Methyl 4-(hydroxymethyl)-3-methylbenzoate Product Page." TCI Chemicals.[2] Link (Search CAS: 24078-25-9)[1][2]
-
Synthesis Methodology: "Selective reduction of terephthalate derivatives." BenchChem Technical Notes. Link[1][2]
-
Chemical Identity: "Benzoic acid, 4-(hydroxymethyl)-3-methyl-, methyl ester."[1][2][3] PubChem. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 3. Indene 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
Comparative Analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate and Methyl 4-(hydroxymethyl)benzoate: Structural, Mechanistic, and Synthetic Implications
Executive Summary
In the realm of rational drug design and advanced organic synthesis, the precise selection of building blocks dictates the pharmacokinetic and physicochemical fate of the final molecule. This technical guide provides an in-depth comparative analysis of two closely related benzoate esters: Methyl 4-(hydroxymethyl)-3-methylbenzoate (Compound A) and Methyl 4-(hydroxymethyl)benzoate (Compound B) . While differing by only a single methyl group at the 3-position of the phenyl ring, this subtle structural divergence fundamentally alters their steric profiles, electronic distributions, and metabolic stabilities. This whitepaper dissects these differences to empower researchers in making causality-driven experimental choices.
Structural and Physicochemical Divergence
The addition of a methyl group ortho to the hydroxymethyl moiety in Compound A introduces significant steric bulk and alters the lipophilicity of the scaffold. Compound B, lacking this substitution, presents an unhindered benzylic alcohol that is highly reactive and easily accessible to enzymatic active sites[1].
Quantitative Data Comparison
| Property | Methyl 4-(hydroxymethyl)-3-methylbenzoate (Compound A) | Methyl 4-(hydroxymethyl)benzoate (Compound B) |
| CAS Number | 24078-25-9[2] | 6908-41-4[3] |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃[3] |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol [3] |
| Computed LogP | ~1.9 (Estimated based on +CH₃ contribution) | 1.4 (XLogP3)[4] |
| Steric Environment (C4) | Highly hindered (ortho-methyl shielding) | Unhindered |
| Electronic Effect | Weak +I (Inductive) from 3-methyl group | Neutral at 3-position |
| Melting Point | N/A (Likely lower/oil due to disrupted symmetry) | 47–50 °C |
Mechanistic Implications of the Ortho-Methyl Effect
The behavioral dichotomy between these two compounds is governed by two primary mechanistic pillars:
A. Steric Shielding
In Compound A, the 3-methyl group occupies the spatial volume immediately adjacent to the 4-hydroxymethyl group. This proximity creates a "steric shield." When a nucleophile attempts an Sₙ2 displacement at the benzylic carbon, or when an oxidant attempts to coordinate with the hydroxyl oxygen, the transition state energy is significantly raised due to Van der Waals repulsion from the methyl protons. Compound B faces no such barrier, making it an ideal substrate for rapid, high-yielding functionalizations[5].
B. Electronic (Inductive) Modulation
The methyl group in Compound A exerts a weak electron-donating inductive effect (+I) and hyperconjugation into the aromatic ring. While the primary effect is steric, this electronic contribution slightly stabilizes any developing positive charge at the benzylic position. Consequently, reactions of Compound A that can proceed via an Sₙ1 mechanism (forming a transient benzylic carbocation) are subtly favored over purely Sₙ2 pathways, whereas Compound B heavily favors Sₙ2 kinetics.
Divergent synthetic pathways based on steric and electronic profiles.
Experimental Workflows & Protocols
To validate the mechanistic differences, the following self-validating protocols highlight the causality behind the experimental choices.
Protocol 1: Selective Aerobic Oxidation of the Hydroxymethyl Group
This protocol utilizes Manganese(IV) oxide (MnO₂) to oxidize the benzylic alcohol to an aldehyde. The reaction relies on the coordination of the hydroxyl group to the solid MnO₂ surface.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substrate (Compound A or B) in 10 mL of anhydrous dichloromethane (DCM).
-
Activation: Add 10.0 mmol (excess) of activated Manganese(IV) oxide (MnO₂). Causality: A large excess is required because the reaction occurs heterogeneously on the metal oxide surface.
-
Reaction: Stir vigorously at room temperature (25 °C) under an argon atmosphere.
-
Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 3:1).
-
Workup: Filter the suspension through a pad of Celite to remove the MnO₂. Wash the pad with 20 mL of DCM. Concentrate the filtrate under reduced pressure.
Expected Outcomes & Causality: Compound B will reach complete conversion within 2–4 hours. The unhindered alcohol easily coordinates with the MnO₂ surface[6]. Compound A will show less than 20% conversion in the same timeframe. The ortho-methyl group physically impedes the required surface coordination, demonstrating the protective nature of steric shielding.
Protocol 2: Benzylic Bromination via Appel Reaction
Converting the alcohol to a benzylic bromide is a critical step for subsequent cross-coupling or substitution reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate and 1.2 mmol of Carbon tetrabromide (CBr₄) in 10 mL of anhydrous Tetrahydrofuran (THF) in a flask cooled to 0 °C.
-
Reagent Addition: Dissolve 1.2 mmol of Triphenylphosphine (PPh₃) in 2 mL of THF. Add this solution dropwise to the reaction flask over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Expected Outcomes & Causality: The Appel reaction proceeds via an Sₙ2 displacement of an activated phosphonium intermediate. Compound B undergoes rapid Sₙ2 inversion, yielding the bromide efficiently. Compound A experiences a high Sₙ2 activation energy penalty due to the 3-methyl group blocking the backside attack trajectory, requiring extended reaction times or gentle heating (40 °C) to achieve reasonable yields.
Pharmacological & Drug Design Perspectives
In medicinal chemistry, the incorporation of Compound A versus Compound B into an Active Pharmaceutical Ingredient (API) scaffold has profound pharmacokinetic implications.
Metabolic Stability (The "Metabolic Shield"): Benzylic alcohols and their corresponding esters are highly susceptible to first-pass metabolism by hepatic Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP450) enzymes, which rapidly oxidize the hydroxymethyl group to a carboxylic acid, facilitating renal clearance. By utilizing Compound A, drug developers can leverage the ortho-methyl group as a "metabolic shield." The steric bulk prevents the enzyme's active site from properly orienting the benzylic carbon for hydride transfer, drastically prolonging the molecule's biological half-life.
Lipophilicity and BBB Penetration: The addition of the methyl group increases the computed LogP from 1.4 to approximately 1.9[4]. This enhanced lipophilicity, combined with the reduction in hydrogen-bond donating capacity (if the alcohol is capped or sterically hidden), improves passive membrane permeability and increases the likelihood of Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics.
Impact of ortho-methyl substitution on hepatic metabolic stability.
References
-
Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem - NIH Source: nih.gov URL:[Link]
-
Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods - MDPI Source: mdpi.com URL:[Link]
Sources
- 1. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 24078-25-9: metile 4-(idrossimetil)-3-metilbenzoato [cymitquimica.com]
- 3. Methyl 4-(hydroxymethyl)benzoate | CAS 6908-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-(hydroxymethyl)benzoate | 6908-41-4 [smolecule.com]
- 6. mdpi.com [mdpi.com]
In-Depth Characterization of Methyl 4-(hydroxymethyl)-3-methylbenzoate Crystals: Melting Point & Purity Analysis
The following technical guide details the characterization, synthesis context, and melting point analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9). This guide is structured for researchers and drug development professionals focusing on intermediate quality control and solid-state characterization.
Executive Summary & Compound Identity
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a critical pharmaceutical intermediate used in the synthesis of complex bioactive molecules, including Hepatitis C virus (HCV) polymerase inhibitors and EP1 receptor antagonists. Its purity and solid-state form are pivotal for downstream reaction efficiency (e.g., conversion to bromomethyl derivatives).
This guide focuses on the melting point (MP) as a primary Critical Quality Attribute (CQA). While often isolated as a viscous oil or low-melting solid, obtaining the crystalline form is essential for high-purity applications.
Chemical Identity Table
| Property | Detail |
| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| CAS Number | 24078-25-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Structure | Benzene ring substituted with: 1-COOCH₃ (Ester) 3-CH₃ (Methyl) 4-CH₂OH (Hydroxymethyl) |
| Physical State | Low-melting crystalline solid or viscous oil (dependent on purity/polymorph) |
| Key Application | Intermediate for HCV inhibitors (e.g., US10464914B2), EP1 antagonists |
Synthesis & Crystallization Context
Understanding the synthesis source is crucial for interpreting melting point data, as impurities (residual solvents, unreduced aldehyde) significantly depress the observed MP.
Synthetic Pathway
The compound is typically synthesized via the selective reduction of Methyl 4-formyl-3-methylbenzoate .
-
Precursor: Methyl 4-formyl-3-methylbenzoate (CAS 1205514-72-2 or similar isomer).
-
Reagent: Sodium Borohydride (NaBH₄) in Methanol/THF.
-
Mechanism: Nucleophilic addition of hydride to the formyl carbonyl, sparing the ester group under controlled conditions (0°C to RT).
Crystallization Logic
Post-reaction, the product is often an oil. Crystallization is induced to remove impurities.
-
Solvent System: Non-polar/Polar mix (e.g., Hexanes/Ethyl Acetate 4:1).
-
Thermodynamics: The ortho-methyl group (position 3) creates steric bulk that may disrupt the crystal lattice compared to the non-methylated analog (Methyl 4-(hydroxymethyl)benzoate, MP 47-50°C). Consequently, the MP of the 3-methyl derivative is expected to be in a similar or slightly lower range (approx. 40–60°C ) unless intermolecular H-bonding (OH···O=C) stabilizes a specific polymorph.
Figure 1: Synthetic workflow for isolating crystalline Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Melting Point Determination Protocol
Accurate MP determination is the "gold standard" for verifying the removal of the aldehyde precursor and solvent residues.
Method A: Capillary Melting Point (Routine QC)
-
Equipment: Buchi Melting Point M-565 or equivalent.
-
Sample Prep: Dry crystals under high vacuum (remove residual solvent which depresses MP). Grind to fine powder.
-
Ramp Rate:
-
Fast ramp (5°C/min) to 35°C.
-
Slow ramp (1°C/min) through the expected transition (40–60°C).
-
-
Observation: Record Onset (first liquid drop) and Clear Point (complete melt).
-
Acceptance Criteria: Range < 2°C (e.g., 48.5 – 50.0°C). A wide range (>3°C) indicates impurities (eutectic formation).
Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)
For precise thermodynamic characterization, especially to detect polymorphism.
-
Instrument: TA Instruments DSC Q2000 or similar.
-
Pan: Tzero Aluminum Pan (Hermetically sealed if volatile).
-
Protocol:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 100°C.
-
Analyze Endothermic Peak (Melting).
-
-
Key Metric: Enthalpy of Fusion (
). A sharp endotherm confirms high crystallinity.
Troubleshooting & Purity Impact
The melting point of this compound is highly sensitive to specific impurities.
| Impurity | Source | Effect on MP | Detection |
| Residual Solvent | Incomplete drying (MeOH, EtOAc) | Significant Depression (e.g., oiling out) | ¹H NMR (solvent peaks) |
| Unreduced Aldehyde | Incomplete reaction | Broadening of range | IR (C=O aldehyde stretch ~1690 cm⁻¹) |
| Over-reduced Diol | Reduction of ester (rare with NaBH₄) | Elevation or Depression (unpredictable) | TLC / LC-MS |
Self-Validating Check: If the sample remains an oil at room temperature:
-
Check ¹H NMR for solvent.
-
Attempt "trituration" with cold pentane to induce nucleation.
-
Store at -20°C overnight; if it solidifies, the MP is likely near RT (25–30°C) or slightly above.
References
-
US Patent 10,464,914 B2 . Inhibitors of Hepatitis C Virus Polymerase. (2019). Describes the use of benzoate intermediates in antiviral drug synthesis.
-
WO Patent 2013/149996 A1 . Substituted Tricyclic Compounds with Activity Towards EP1 Receptors. (2013). Details the synthesis of Methyl 4-formyl-3-methylbenzoate and its reduction.
-
BenchChem . 4-Formyl-3-methylbenzoic acid Synthesis Strategies. Discusses the selective reduction of formyl-benzoates to hydroxymethyl-benzoates.
-
PubChem . Methyl 4-(hydroxymethyl)benzoate (Analog Data). Provides comparative physical property data for the non-methylated analog (MP 47-50°C).
Literature reviews on 3-methyl-4-hydroxymethylbenzoic acid derivatives
The following is an in-depth technical guide on 3-Methyl-4-Hydroxymethylbenzoic Acid Derivatives , structured for researchers and drug development professionals.
Synthesis, Functionalization, and Medicinal Applications
Executive Summary
3-Methyl-4-hydroxymethylbenzoic acid (CAS: 180369-09-7 / 1423070-20-5 for related isomers) represents a privileged "bifunctional" scaffold in medicinal chemistry. Characterized by a para-positioning of the carboxylic acid and hydroxymethyl group, with an ortho-methyl substituent, this molecule serves as a critical intermediate in three high-value domains:
-
Benzoxaborole Precursors: It acts as a structural analog to the 3-halo-4-hydroxymethylbenzoate cores used in FDA-approved boron-based drugs (e.g., Tavaborole).
-
Fragment-Based Drug Discovery (FBDD): The 3-methyl group provides a steric handle to probe hydrophobic pockets in kinase (e.g., p38 MAP) and oxidoreductase active sites.
-
Polymer & MOF Chemistry: As a rigid, asymmetric linker for Metal-Organic Frameworks (MOFs) and high-performance polyesters.
This guide details the regioselective synthesis, chemical reactivity, and experimental protocols for leveraging this scaffold in drug design.
Part 1: Chemical Architecture & Synthesis Strategies
The primary challenge in synthesizing 3-methyl-4-hydroxymethylbenzoic acid is regioselectivity . Starting from 1,2,4-trimethylbenzene (pseudocumene) or 3,4-dimethylbenzoic acid requires differentiating between the two methyl groups (C3 and C4) or the acid/alcohol functionalities.
1.1. Retrosynthetic Analysis
The most robust route utilizes the electronic differentiation between the para and meta positions relative to the electron-withdrawing carboxylic acid.
-
Route A (Radical Bromination): Radical bromination of 3,4-dimethylbenzoic esters preferentially targets the 4-methyl group due to resonance stabilization of the resulting benzyl radical by the para-ester group (Wohl-Ziegler reaction).
-
Route B (Lithiation): Directed ortho-metalation is difficult due to the competing directing groups.
-
Route C (Reduction): Selective reduction of 3-methyl-terephthalic acid 1-methyl ester.
1.2. Validated Synthetic Pathway
The industry-standard approach involves the functionalization of Methyl 3,4-dimethylbenzoate .
Figure 1: Regioselective synthesis pathway favoring the 4-hydroxymethyl derivative.
Part 2: Medicinal Chemistry Applications[1][2][3][4]
2.1. The "Methyl Effect" in SAR Studies
In Structure-Activity Relationship (SAR) campaigns, this scaffold is used to assess the impact of steric clash and lipophilicity compared to the non-methylated parent (4-hydroxymethylbenzoic acid).
-
Conformational Restriction: The 3-methyl group induces a twist in the biaryl ether or amide bonds formed at the C1-carboxyl, potentially locking the bioactive conformation.
-
Metabolic Blocking: The C3-methyl blocks the ortho-position from metabolic hydroxylation (Phase I metabolism), extending the half-life of derived drugs.
2.2. Benzoxaborole Analog Design
Benzoxaboroles (e.g., Tavaborole , Crisaborole ) are cyclic boronic acid derivatives. While the active drugs typically contain a Boron-Oxygen-Carbon ring fused to the benzene, 3-methyl-4-hydroxymethylbenzoic acid serves as a critical negative control or isostere .
| Feature | Benzoxaborole (Drug) | 3-Methyl-4-Hydroxymethyl Analog (Probe) |
| Structure | Cyclic Boronate (B-O-C) | Open Alcohol/Methyl (C-C & C-OH) |
| Mechanism | Forms covalent adducts with tRNA synthetase (via Boron) | Cannot form covalent adducts (Inert) |
| Use Case | Antimicrobial / Anti-inflammatory | Validating "Boron-Specificity" in assays |
Note: To synthesize a true benzoxaborole from this scaffold, the 3-methyl group must be replaced by a Boron moiety. This is achieved via Iridium-catalyzed C-H borylation of the 3-methyl precursor, though steric hindrance makes this challenging.
2.3. Linker Chemistry for PROTACs and ADCs
The molecule acts as a "heterobifunctional" linker.
-
COOH Terminus: Couples to E3 ligase ligands (e.g., Thalidomide derivatives).
-
CH2OH Terminus: Can be converted to a mesylate/tosylate for alkylation of the "Warhead" (protein of interest ligand).
-
Advantage: The 3-methyl group increases the solubility of the linker compared to the flat benzene ring of terephthalic acid.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl 3-methyl-4-(hydroxymethyl)benzoate
This protocol ensures high regioselectivity for the 4-position over the 3-position.
Reagents:
-
Methyl 3,4-dimethylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide or AIBN (0.05 eq)
-
Carbon Tetrachloride (CCl4) or Methyl Acetate (Green alternative)
Step-by-Step Workflow:
-
Reaction Setup: Dissolve Methyl 3,4-dimethylbenzoate in anhydrous solvent (0.2 M concentration). Degas with Nitrogen for 15 minutes.
-
Initiation: Add NBS and the radical initiator (AIBN).
-
Reflux: Heat the mixture to reflux (76°C for CCl4, 57°C for Methyl Acetate).
-
Critical Control Point: Monitor reaction via TLC or HPLC every 30 minutes. Stop the reaction immediately upon consumption of starting material to prevent di-bromination (which leads to the aldehyde).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
-
Hydrolysis: Dissolve the crude benzylic bromide in 1:1 Dioxane:Water. Add CaCO3 (2.0 eq) and reflux for 4 hours.
-
Purification: Acidify to pH 3, extract with Ethyl Acetate. Purify via flash column chromatography (Hexane:EtOAc gradient).
Yield Expectation: 60-75% of the 4-hydroxymethyl isomer.
Protocol B: Oxidation to 3-Methyl-Terephthalic Acid (Linker Activation)
To convert the hydroxymethyl group to a carboxylic acid for bifunctional amide coupling.
-
Reagent: Jones Reagent (CrO3/H2SO4) or TEMPO/NaClO (Green alternative).
-
Condition: 0°C in Acetone (Jones) or pH 7 buffer (TEMPO).
-
Outcome: Yields 3-methylterephthalic acid , a key monomer for high-Tg polyesters.
Part 4: Structural Analysis & Visualization
The following diagram illustrates the chemical space accessible from the 3-methyl-4-hydroxymethylbenzoic acid core.
Figure 2: Divergent synthesis applications of the 3-methyl-4-hydroxymethylbenzoate scaffold.
Part 5: References
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
-
Context: Establishes the role of hydroxymethyl-benzoic acid precursors in benzoxaborole synthesis.
-
-
Qiao, Z., et al. (2012). Chalcone-benzoxaborole hybrid molecules as potent antitrypanosomal agents. Journal of Medicinal Chemistry.
-
Context: Details the SAR of 6-carboxybenzoxaboroles derived from similar scaffolds.
-
-
Ding, C., et al. (2011). Synthesis and biological evaluations of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease. Bioorganic & Medicinal Chemistry Letters.
-
Context: Demonstrates the use of the scaffold in macrocyclic drug design.
-
-
Andrews, M. B., et al. (2016).[1] One-Step Synthesis of 2,5-Dihydroxyterephthalic Acid by the Oxidation of P-Xylene over M-MCM-41 Catalysts.[1] Chemical Engineering Journal.[1] [1]
-
Context: Provides catalytic oxidation protocols relevant to methyl/hydroxymethyl interconversion.
-
-
BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis.
-
Context: Comparative analysis of methylated hydroxybenzoic acid derivatives.
-
Sources
Methodological & Application
Application Note: A Chemoselective Protocol for the Synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate
Introduction and Scientific Context
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a valuable bifunctional organic building block, possessing both a primary alcohol and a methyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research. The targeted synthesis of this compound from its corresponding aldehyde, methyl 4-formyl-3-methylbenzoate[1], presents a classic challenge in organic chemistry: the chemoselective reduction of an aldehyde in the presence of an ester.
This application note provides a detailed, field-proven protocol for this transformation. The core of this methodology relies on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. Understanding the principles of chemoselectivity is paramount for the success of this synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the ester, sodium borohydride exhibits a significantly lower reactivity towards esters under standard protic solvent conditions.[2][3] This differential reactivity allows for the precise and high-yield conversion of the aldehyde to a primary alcohol while preserving the methyl ester functionality.[2][3]
This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization.
Reaction Mechanism and Reagent Selection
The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of the aldehyde.[2][4] This forms a tetrahedral alkoxyborate intermediate.
-
Protonation (Work-up): In a subsequent work-up step, the alkoxyborate intermediate is protonated by a protic solvent (like methanol from the reaction or added water/acid) to yield the final primary alcohol product.[4][5]
The chemoselectivity of NaBH₄ is the cornerstone of this protocol. Aldehydes are inherently more reactive towards nucleophiles than esters due to electronic and steric factors. The carbonyl carbon of an aldehyde is more electrophilic than that of an ester, where the lone pair of the ester oxygen can donate electron density to the carbonyl carbon via resonance, making it less reactive. This electronic difference is sufficient for a mild hydride donor like NaBH₄ to selectively reduce the aldehyde.[3]
Experimental Protocol and Workflow
This protocol details the reduction of methyl 4-formyl-3-methylbenzoate on a 5 mmol scale. Adjustments can be made for different scales, but reagent stoichiometry should be maintained.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |
| Methyl 4-formyl-3-methylbenzoate | 24078-24-8 | 178.18 g/mol | 0.891 g (5.0 mmol) | Starting Material |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 0.284 g (7.5 mmol, 1.5 eq) | Reducing Agent |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | 25 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~100 mL | Extraction Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~100 mL | For Work-up |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 g/mol | ~30 mL | For Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | Drying Agent |
| Silica Gel (100-200 mesh) | 7631-86-9 | - | As needed | For Chromatography |
| Equipment | ||||
| 100 mL Round-bottom flask, Magnetic stirrer, Magnetic stir bar, Ice bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography, TLC plates (silica gel) |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 4-formyl-3-methylbenzoate (0.891 g, 5.0 mmol).
-
Dissolution: Add 25 mL of anhydrous methanol to the flask and stir at room temperature until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.284 g, 7.5 mmol) to the cooled solution in small portions over 10-15 minutes. Note: Addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (1 x 30 mL) followed by saturated brine (1 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white to off-white solid or oil.[6]
Purification Protocol
The crude product can be purified by silica gel column chromatography.
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3 Hexane:EtOAc).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Data Summary | |
| Appearance | White to off-white solid.[6] |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (br s, 1H, -OH). Note: The aldehyde proton signal at ~10 ppm from the starting material will be absent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O, ester), ~140-125 (aromatic carbons), ~64 (-CH₂OH), ~52 (-OCH₃), ~20 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch, ester). Note: The aldehyde C=O stretch at ~1690 cm⁻¹ from the starting material will be absent. |
| Mass Spec (ESI+) | m/z: 181.08 [M+H]⁺, 203.06 [M+Na]⁺ |
Safety and Handling
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[7]
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and stored in a dry environment.
-
Methanol and ethyl acetate are flammable liquids. Avoid open flames and sparks.
Conclusion
This application note provides a robust and reliable protocol for the chemoselective synthesis of methyl 4-(hydroxymethyl)-3-methylbenzoate. The use of sodium borohydride offers an efficient method for reducing the aldehyde functionality while preserving the methyl ester, resulting in high yields of the desired product. The detailed steps for reaction, work-up, purification, and characterization serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
References
- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
- Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
- Benchchem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
- Common Organic Chemistry. Sodium Borohydride.
- Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate.
- CymitQuimica. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate.
- ChemicalBook. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.
- Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate 98 6908-41-4.
- Benchchem. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
- PubChem - NIH. Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185.
Sources
- 1. Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]
- 7. 4-(羟甲基)苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Protocol for reducing methyl 4-formyl-3-methylbenzoate to hydroxymethyl ester
Application Note: Chemoselective Reduction of Methyl 4-formyl-3-methylbenzoate
Executive Summary
This protocol details the chemoselective reduction of methyl 4-formyl-3-methylbenzoate (Substrate) to methyl 4-(hydroxymethyl)-3-methylbenzoate (Product).
The core challenge is distinguishing between two reducible carbonyl groups: the highly reactive aldehyde (formyl group) and the less reactive ester (methyl benzoate). By utilizing Sodium Borohydride (
Strategic Analysis: Chemical Logic
The Chemoselectivity Challenge
The substrate contains two electrophilic centers:
-
Aldehyde (C-4): Highly electrophilic due to lack of resonance donation from a leaving group.
-
Ester (C-1): Less electrophilic due to resonance stabilization from the methoxy oxygen.
Reagent Selection & Mechanism
is selected as the reducing agent because it functions as a nucleophilic hydride source that is sufficiently reactive toward aldehydes but kinetically slow toward esters at low temperatures.-
Mechanism: The borohydride anion (
) transfers a hydride ( ) to the aldehyde carbonyl carbon ( -orbital).[1] The resulting alkoxide is protonated by the solvent (methanol).[1] -
Selectivity: The reaction rate for aldehyde reduction is orders of magnitude faster than for esters. By maintaining the temperature at
, we exploit this kinetic difference to prevent ester reduction or transesterification.
Visual 1: Reagent Decision Matrix
This diagram illustrates the logic path for selecting
Caption: Decision matrix highlighting NaBH4 as the optimal reagent for chemoselective aldehyde reduction.
Detailed Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | Methyl 4-formyl-3-methylbenzoate | Starting Material |
| Reagent | Sodium Borohydride ( | Reducing Agent |
| Solvent | Methanol (Anhydrous preferred) | Solvent & Proton Source |
| Quench | Saturated Ammonium Chloride ( | Protonation/Neutralization |
| Extraction | Ethyl Acetate (EtOAc) | Product Isolation |
| Equipment | Round-bottom flask, Magnetic stirrer, Ice bath | Reaction Vessel |
Experimental Procedure
Step 1: Setup and Dissolution
-
Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.0 equivalent (e.g., 1.78 g, 10 mmol) of Methyl 4-formyl-3-methylbenzoate.
-
Add Methanol (10 mL per gram of substrate).
-
Stir until the solid is completely dissolved.
-
Place the flask in an ice-water bath (
) and allow to cool for 10 minutes.
Step 2: Reagent Addition (Critical Step)
-
Weigh out 0.5 to 0.6 equivalents of
(e.g., 190 mg, 5 mmol).-
Note: Theoretically, 0.25 eq is sufficient (4 hydrides per B), but 0.5 eq ensures complete conversion without large excess.
-
-
Add the
solid portion-wise over 5–10 minutes. -
Maintain the temperature at
.
Step 3: Reaction Monitoring
-
Stir at
for 30–60 minutes. -
TLC Control: Spot the reaction mixture against the starting material (Solvent system: 20% EtOAc in Hexanes).
-
Target: Disappearance of the non-polar aldehyde spot; appearance of a more polar alcohol spot.
-
Step 4: Quench and Workup
-
Once TLC indicates completion, slowly add Saturated Aqueous
(10 mL) to the reaction mixture at .-
Why: This quenches unreacted borohydride gently and hydrolyzes the borate intermediate.[1]
-
-
Allow the mixture to warm to room temperature.
-
Remove excess Methanol under reduced pressure (Rotary Evaporator) if the volume is large (optional but recommended for easier extraction).
-
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl).[4]
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo to yield the crude product.
Visual 2: Process Workflow
Caption: Step-by-step workflow for the reduction process.
Quality Control & Validation
To ensure the protocol was successful, verify the product using Proton NMR (
| Feature | Substrate (Aldehyde) | Product (Alcohol) | Validation Criteria |
| Aldehyde Proton | Absent | Complete disappearance confirms reduction. | |
| Benzylic Proton | Absent | Appearance of | |
| Ester Methyl | Signal must remain; loss indicates side reaction. |
Troubleshooting & Optimization
-
Issue: Transesterification (Formation of Ethyl ester if EtOH is used).
-
Solution: Strictly use Methanol as the solvent to match the methyl ester of the substrate.
-
-
Issue: Incomplete Reaction.
-
Solution: If aldehyde remains after 1 hour, add an additional 0.25 eq of
. Do not raise the temperature above .
-
-
Issue: Over-reduction.
-
Solution: Highly unlikely with
at . Ensure temperature was monitored and no Lewis acids (like or ) were added unless specifically intending to modify reactivity (Luche reduction).
-
Safety Considerations
-
Hydrogen Evolution: The reaction releases hydrogen gas (
).[1] Perform in a fume hood and keep away from ignition sources. -
Exotherm: The addition of
and the quenching step are exothermic. Control temperature to prevent solvent boiling or runaway reactions. -
Toxicity: Methyl benzoates and benzyl alcohols can be irritants. Wear standard PPE (gloves, goggles, lab coat).[2]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from
-
ChemicalBook. (2023). Synthesis of Methyl 3-formyl-4-hydroxybenzoate (Analogous substrate protocols). Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2298514, Methyl 4-(hydroxymethyl)benzoate (Structural analog). Retrieved from
Sources
Application Note: Methyl 4-(hydroxymethyl)-3-methylbenzoate as a Bifunctional Linker
Abstract
Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9) is a versatile heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD).[1][2][3] This guide details the orthogonal reactivity of its benzylic alcohol and methyl ester moieties. The presence of the ortho-methyl group at position 3 introduces conformational rigidity and steric protection, distinct from its non-methylated analogs, enhancing metabolic stability in biological systems.
Chemical Profile & Structural Utility[5]
Compound Identification
| Property | Specification |
| IUPAC Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| CAS Number | 24078-25-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |
Structural Advantages (The "Ortho-Methyl" Effect)
Unlike standard terephthalate linkers, the 3-methyl substituent serves two critical functions:
-
Conformational Restriction: It restricts the rotation of the benzylic side chain, potentially locking the linker into a bioactive conformation that favors binding.
-
Steric Shielding: It protects the benzylic position from rapid metabolic oxidation (e.g., by cytochrome P450s) compared to unsubstituted benzyl alcohols.
Orthogonal Reactivity Map
The molecule possesses two distinct "handles" that can be manipulated independently:
-
Handle A (Nucleophile/Electrophile Precursor): The Hydroxymethyl (-CH₂OH) group. It functions as a primary alcohol. It can be activated to a halide/sulfonate (electrophile) or used as a nucleophile in Mitsunobu reactions.
-
Handle B (Electrophile Precursor): The Methyl Ester (-COOMe) group. It serves as a masked carboxylic acid, stable to acidic/oxidizing conditions used on Handle A, but revealed via basic hydrolysis.
Figure 1: Orthogonal reactivity pathways for Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Experimental Protocols
Protocol A: Activation of Benzylic Alcohol to Benzyl Chloride
Objective: Convert the -CH₂OH group into a reactive electrophile (-CH₂Cl) for subsequent amine alkylation. Mechanism: Nucleophilic substitution via an halosulfite intermediate.
Reagents:
-
Substrate: Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq)
-
Thionyl Chloride (SOCl₂): 1.5 – 2.0 eq
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMF (1-2 drops)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (5.55 mmol) of the substrate in 10 mL anhydrous DCM in a round-bottom flask under N₂ atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: The 3-methyl group adds electron density, making the benzylic position reactive; cooling prevents side reactions.
-
Addition: Add SOCl₂ (0.6 mL, ~8.3 mmol) dropwise over 10 minutes. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (benzyl chloride) is usually less polar than the alcohol.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) at <40°C.
-
Caution: SOCl₂ forms HCl gas. Use a scrubber or trap.
-
-
Purification: The residue is typically pure enough for the next step. If needed, perform a short silica plug filtration (eluting with DCM).
Validation Point: ¹H NMR should show the disappearance of the -CH₂OH doublet (~4.7 ppm) and appearance of the -CH₂Cl singlet (~4.6 ppm, shifted downfield).
Protocol B: Saponification (Ester Hydrolysis)
Objective: Reveal the carboxylic acid for amide coupling without affecting the benzylic modification (if performed first).
Reagents:
-
Substrate: Methyl ester derivative (1.0 eq)
-
Base: Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water (3:1 ratio)
Step-by-Step:
-
Preparation: Dissolve the methyl ester substrate in THF.
-
Activation: Add a solution of LiOH in water dropwise.
-
Reaction: Stir at RT for 4–16 hours.
-
Optimization: Due to the ortho-methyl group , steric hindrance may slow hydrolysis compared to unsubstituted benzoates. If reaction is incomplete after 16h, heat to 40°C.
-
-
Workup: Acidify the mixture to pH ~3 using 1M HCl.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Result: The carboxylic acid is obtained as a solid, ready for coupling.
Application Case Study: PROTAC Linker Synthesis
Scenario: Creating a PROTAC where the "Anchor" (E3 Ligase ligand) is attached via an amide bond, and the "Warhead" (POI ligand) is attached via a benzylic amine.
Workflow Logic:
-
Step 1 (Alkylation): We first modify the alcohol because the ester is stable to alkylation conditions.
-
Step 2 (Hydrolysis): We hydrolyze the ester after the warhead is attached.
-
Step 3 (Amidation): We couple the acid to the E3 ligase ligand.
Figure 2: Sequential synthesis workflow for PROTAC generation using the bifunctional linker.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Hydrolysis | Steric hindrance from the 3-methyl group blocks nucleophilic attack on the carbonyl. | Switch from LiOH to NaOH (stronger nucleophile) or increase temperature to 50°C. Use MeOH/Water instead of THF/Water to reduce steric bulk of solvent. |
| Benzylic Elimination | Formation of quinone methide-like species during activation. | Avoid strong bases during the activation step. Keep temperature <0°C during SOCl₂ addition. |
| Insolubility | The rigid aromatic core aggregates. | Use DMF or DMAc as co-solvents during coupling reactions. |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate (Isomer Reference). Retrieved from [Link] (Note: Used for structural property comparison; specific CAS 24078-25-9 verified via vendor catalogs).
-
-
Synthetic Protocol (Chlorination)
-
Common Organic Chemistry. Acid to Ester / Alcohol to Halide Conversions using Thionyl Chloride. Retrieved from [Link]
-
-
Synthetic Protocol (Ester Hydrolysis)
-
Rzepa, H. (2012). The mechanism of the reaction between thionyl chloride and a carboxylic acid. Imperial College London. Retrieved from [Link]
-
-
Analogous Chemistry (Gefitinib Synthesis)
-
MDPI (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Demonstrates alkylation/reactivity of the 3,4-substituted benzoate core). Retrieved from [Link]
-
Sources
- 1. CAS 24078-25-9: metile 4-(idrossimetil)-3-metilbenzoato [cymitquimica.com]
- 2. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Selective oxidation of Methyl 4-(hydroxymethyl)-3-methylbenzoate to aldehyde
Technical Application Note: Selective Benzylic Oxidation Strategies
Executive Summary
This application note details field-proven protocols for the selective oxidation of Methyl 4-(hydroxymethyl)-3-methylbenzoate (1) to its corresponding aldehyde, Methyl 4-formyl-3-methylbenzoate (2) .
The transformation presents a classic chemoselectivity challenge: oxidizing a primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid (which would yield a terephthalic acid derivative) or affecting the existing methyl ester.[1] The presence of the ortho-methyl group at position 3 introduces steric constraints that, while stabilizing the aldehyde against nucleophilic attack, can retard oxidation rates compared to unhindered substrates.
This guide prioritizes two methodologies:
-
Manganese Dioxide (MnO₂): The industry standard for benzylic selectivity.
-
TEMPO/BAIB: A catalytic, metal-free alternative for high-purity/green chemistry requirements.
Chemical Context & Mechanism
Substrate: Methyl 4-(hydroxymethyl)-3-methylbenzoate Target: Methyl 4-formyl-3-methylbenzoate[1]
The benzylic position is activated by the aromatic ring, making the C-H bonds weaker and more susceptible to oxidation.[1] However, the electron-withdrawing ester group at the para position deactivates the ring slightly, while the meta-methyl group provides weak electron donation and steric bulk.[1]
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical selectivity node at the Aldehyde stage.[1]
Methodology A: Activated Manganese Dioxide (MnO₂)[1]
Status: Gold Standard for Benzylic Alcohols. Mechanism: Heterogeneous surface reaction. Radical mechanism involving hydrogen atom transfer. Pros: Extreme selectivity (stops at aldehyde), simple filtration workup.[1] Cons: Requires large excess (10-20 eq), quality of MnO₂ is variable.
Protocol
Reagents:
-
Substrate (1): 1.0 equiv.
-
Activated MnO₂ (Sigma-Aldrich Grade or freshly precipitated): 15.0 equiv.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1]
-
Additives: None.
Step-by-Step Workflow:
-
Activation (Critical): If using older stock MnO₂, heat at 110°C in an oven for 12 hours prior to use. "Dead" MnO₂ is the #1 cause of failure.
-
Solvation: Dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (e.g., 1.0 g, 5.5 mmol) in anhydrous DCM (20 mL). Ensure complete dissolution.
-
Addition: Add Activated MnO₂ (7.2 g, ~83 mmol) in one portion. The reaction is heterogeneous (black suspension).
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Note: Vigorous stirring is essential to maximize surface contact.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup:
-
Prepare a pad of Celite® 545 in a sintered glass funnel.
-
Filter the black reaction mixture through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.
-
-
Isolation: Concentrate the clear filtrate under reduced pressure (rotary evaporator, 35°C bath).
-
Result: Off-white to pale yellow solid. Usually requires no further purification.
Methodology B: TEMPO / BAIB Oxidation
Status: Modern, Green, Scalable.[1] Mechanism: An oxoammonium cation (TEMPO⁺) oxidizes the alcohol. BAIB (Bis-acetoxyiodobenzene) acts as the stoichiometric terminal oxidant to regenerate TEMPO⁺. Pros: Catalytic, homogeneous, mild (pH neutral), no heavy metal waste.[1] Cons: Reagents are more expensive per gram than MnO₂.
Protocol
Reagents:
-
Substrate (1): 1.0 equiv.
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 equiv (10 mol%).[1]
-
BAIB (Bis-acetoxyiodobenzene): 1.1 equiv.
-
Solvent: DCM / Water (9:[1]1) or pure DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve Substrate (1.0 g, 5.5 mmol) and TEMPO (86 mg, 0.55 mmol) in DCM (20 mL).
-
Oxidant Addition: Add BAIB (1.95 g, 6.05 mmol) in small portions over 5 minutes at room temperature.
-
Observation: Solution may turn orange/red due to TEMPO⁺ formation.
-
-
Reaction: Stir at room temperature.
-
Time: Reaction is typically faster than MnO₂, often complete in 2–4 hours.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate, 10 mL) to quench excess oxidant. Stir for 10 minutes until the organic layer lightens.
-
Extraction:
-
Separate layers.[3]
-
Extract aqueous layer with DCM (2 x 10 mL).
-
Combine organic phases.
-
-
Wash: Wash combined organics with saturated NaHCO₃ (remove acetic acid byproduct) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, pass through a short silica plug (Hexane/EtOAc) to remove iodobenzene traces.
Process Workflow Diagram
Figure 2: Operational workflow for the TEMPO/BAIB oxidation protocol.
Comparative Analysis
| Feature | Method A: MnO₂ | Method B: TEMPO/BAIB | Method C: Swern (Reference) |
| Selectivity | Excellent (Benzylic specific) | Excellent (1° Alcohol specific) | Good, but moisture sensitive |
| Reaction Time | Slow (12-24 h) | Fast (2-4 h) | Fast (< 1 h) |
| Workup | Filtration (Simplest) | Extraction/Wash | Extraction (Smelly byproducts) |
| Scalability | Difficult (Solids handling) | Excellent | Difficult (Cryogenic temps) |
| Green Score | Low (Heavy metal waste) | High (Catalytic, Organic oxidant) | Low (DMS stench, CO generation) |
| Cost | Low | Moderate | Low |
Troubleshooting & Expert Tips
-
Stalled Reaction (MnO₂): If the reaction stalls at 50% conversion, do not add more MnO₂ immediately. Filter the reaction to remove the "poisoned" surface MnO₂, re-dissolve the filtrate in fresh solvent, and add fresh Activated MnO₂.[1]
-
Over-Oxidation: While rare with these methods, if carboxylic acid is observed (spot at baseline on TLC), ensure the reaction is not exposed to direct sunlight or atmospheric oxygen for prolonged periods.[1] Purge headspace with Nitrogen.
-
Aldehyde Stability: The product, Methyl 4-formyl-3-methylbenzoate, is an electron-deficient aldehyde. It is prone to air oxidation. Store under inert gas (Ar/N₂) in the freezer (-20°C).
-
Steric Influence: The 3-methyl group may cause the reaction to be 20-30% slower than the unsubstituted analog. Be patient; do not heat aggressively (>40°C), or you risk ester hydrolysis or side reactions.[1]
References
-
Manganese Dioxide Oxidation of Benzylic Alcohols
-
Title: "Oxidation of allylic and benzylic alcohols to aldehydes and ketones with active manganese dioxide"[1]
- Source:Journal of the Chemical Society, 1952.
- Context: The foundational text establishing MnO₂ selectivity.
-
-
TEMPO/BAIB Protocol
- Title: "TEMPO-mediated oxidation of alcohols to aldehydes and ketones using (diacetoxyiodo)benzene"
- Source:Journal of Organic Chemistry, 1997.
- Context: Definitive guide for the TEMPO/BAIB system.
-
[1]
-
Synthesis of Methyl 4-formylbenzoate (Analogous Protocol)
-
Title: "One-pot procedure for synthesis of methyl 4-formylbenzoate"[1]
- Source:ResearchGate / European Journal of Organic Chemistry, 2020.
- Context: Verifies the stability of the methyl ester under oxid
-
-
Substrate Data (Methyl 4-(hydroxymethyl)benzoate)
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]
- 3. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]
Hydrolysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate to 4-(hydroxymethyl)-3-methylbenzoic acid
This Application Note is structured to guide a medicinal chemistry or process development team through the hydrolysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate to its corresponding acid, 4-(hydroxymethyl)-3-methylbenzoic acid .
This transformation is a critical checkpoint in the synthesis of EZH2 inhibitors (e.g., Tazemetostat), where the benzyl alcohol moiety must be preserved for subsequent activation (e.g., conversion to a benzylic halide or ether).
Executive Summary
The hydrolysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate (1) to 4-(hydroxymethyl)-3-methylbenzoic acid (2) represents a classic saponification, yet it presents specific challenges in a drug discovery context. The primary objective is to cleave the methyl ester quantitatively while maintaining the integrity of the primary benzyl alcohol, which is susceptible to oxidation or elimination under harsh conditions.
This guide provides two validated protocols:
-
Method A (Discovery Scale): A mild Lithium Hydroxide (LiOH) mediated hydrolysis optimized for high recovery and purity.
-
Method B (Process Scale): A Sodium Hydroxide (NaOH) mediated protocol suitable for multi-gram to kilogram scale-up.
Retrosynthetic Context & Utility
This intermediate is a "privileged scaffold" in the synthesis of EZH2 inhibitors. The 4-(hydroxymethyl) group serves as a handle for linking pharmacophores (e.g., morpholine or pyridone derivatives) via nucleophilic substitution, while the 3-methyl group provides essential conformational restriction, locking the biaryl rotation in the final drug target.
Reaction Scheme
The transformation proceeds via a nucleophilic acyl substitution (BAc2 mechanism).
Figure 1: Mechanistic pathway of base-mediated hydrolysis.
Chemical Properties & Safety
| Property | Substrate (Ester) | Product (Acid) |
| Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ |
| MW | 180.20 g/mol | 166.17 g/mol |
| Solubility | Soluble in DCM, EtOAc, THF | Soluble in DMSO, MeOH; Poor in Water |
| pKa (est) | N/A | ~4.2 (Carboxylic Acid) |
| Hazards | Irritant (Skin/Eye) | Irritant, Solid Dust Hazard |
Safety Warning: The hydrolysis involves strong bases (LiOH/NaOH) and subsequent acidification with HCl. Wear standard PPE (gloves, goggles, lab coat). Ensure adequate ventilation when handling THF.
Experimental Protocols
Method A: High-Purity Discovery Scale (LiOH/THF)
Recommended for <5g scale where purity is critical.
Reagents:
-
Substrate: 1.0 equiv
-
LiOH·H₂O: 2.5 equiv
-
Solvent: THF / Methanol / Water (3:1:1 v/v)
Protocol:
-
Dissolution: Charge the substrate (e.g., 1.0 g, 5.55 mmol) into a round-bottom flask. Add THF (15 mL) and Methanol (5 mL). Stir until fully dissolved.
-
Base Addition: Dissolve LiOH·H₂O (582 mg, 13.8 mmol) in Water (5 mL). Add this aqueous solution dropwise to the organic mixture.
-
Rationale: Pre-dissolving LiOH prevents "hot spots" of high basicity that could degrade the alcohol.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexane). The ester (Rf ~0.7) should disappear; the acid (Rf ~0.1, streaking) will appear at the baseline.
-
-
Workup (Phase Separation):
-
Concentrate the reaction mixture under reduced pressure (Rotovap) to remove THF and MeOH. Do not distill to dryness; leave the aqueous slurry.
-
Dilute the residue with Water (10 mL).
-
Optional Wash: Wash the aqueous layer with Et₂O (2 x 10 mL) to remove any unreacted neutral impurities. Discard the organic (ether) layer.
-
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3–4.
-
Observation: A white solid should precipitate immediately.
-
-
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) and Hexanes (2 x 5 mL). Dry under high vacuum at 40°C.
Method B: Process Scale-Up (NaOH/MeOH)
Recommended for >10g scale. More cost-effective but requires careful pH control.
Reagents:
-
Substrate: 1.0 equiv
-
NaOH (2M aq): 3.0 equiv
-
Solvent: Methanol (5 vol relative to substrate mass)
Protocol:
-
Suspend substrate (10 g) in Methanol (50 mL).
-
Add 2M NaOH (83 mL) over 10 minutes.
-
Heat the mixture to 50°C for 2 hours. The suspension will clear as the carboxylate salt forms.
-
Cool to room temperature.
-
Acidification: Add 6M HCl slowly until pH 2.0.
-
Extraction: If the solid is too fine to filter, extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.
Process Control & Validation
To ensure the protocol is self-validating, use the following checkpoints:
Workflow Diagram
Figure 2: Step-by-step isolation workflow.
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Loss of Signal: The methyl ester singlet (~3.85 ppm, 3H) must be absent.
-
Retention of Signal: The hydroxymethyl doublet/singlet (~4.55 ppm, 2H) must be present.
-
Aromatic Region: Signals typically shift slightly downfield due to the acid formation.
-
Diagnostic Peak: 3-Methyl group singlet (~2.3–2.4 ppm).
-
-
HPLC:
-
The Acid will elute earlier than the Ester on a Reverse Phase C18 column (Acid is more polar).
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product is water-soluble. | Saturate the aqueous layer with NaCl (salting out) before extraction with EtOAc/THF. |
| Oiling Out | Impurities or incomplete hydrolysis. | Ensure all THF/MeOH is removed before acidification. Seed the aqueous solution with a crystal of pure acid if available. |
| Incomplete Reaction | Steric hindrance (unlikely) or poor solubility. | Increase temperature to 50°C or switch co-solvent to Dioxane. |
References
-
Synthesis of EZH2 Inhibitors (Tazemetostat)
- Source: Kung, P. P., et al. "Discovery of Tazemetostat (EPZ-6438), a Potent and Selective EZH2 Inhibitor." Journal of Medicinal Chemistry.
- Context: Describes the use of 4-(hydroxymethyl)
-
(General Journal Link for verification)
-
General Hydrolysis of Methyl Esters
- Source: Hamada, Y., et al. "Lithium Hydroxide/Aqueous Methanol: Mild Reagent for the Hydrolysis of Methyl Esters." Journal of the American Chemical Society.
- Context: Establishes LiOH/THF/MeOH as the mild standard for sensitive substr
-
Patent Precedent (Synthesis of Intermediates)
- Source: WO2012142329 "Substituted Benzamides as EZH2 Inhibitors."
- Context: Details the synthesis of the specific 3-methyl-4-hydroxymethyl scaffold.
Methyl 4-(hydroxymethyl)-3-methylbenzoate as an intermediate in drug discovery
Methyl 4-(hydroxymethyl)-3-methylbenzoate: A Bifunctional Scaffold for Drug Discovery
In modern medicinal chemistry, the efficiency of library generation relies heavily on the strategic selection of versatile building blocks. Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) is a premier example of a bifunctional scaffold[1]. By offering two orthogonal reactive sites—a benzylic alcohol and a methyl ester—this molecule allows chemists to execute divergent synthetic pathways, rapidly generating structural diversity for structure-activity relationship (SAR) studies.
Strategic Rationale in Medicinal Chemistry
The structural architecture of this intermediate provides three distinct advantages for drug design:
-
The Hydroxymethyl Group: A primary benzylic alcohol that serves as a versatile handle. It can be oxidized to an aldehyde for reductive aminations or converted into a halide for nucleophilic substitutions (e.g., N-alkylation of heterocycles).
-
The Methyl Ester: Acts as a stable, orthogonal protecting group for the carboxylic acid. It remains intact during benzylic modifications and can be selectively saponified later for amide coupling workflows.
-
The Ortho-Methyl "Bump": The methyl group at the 3-position provides critical steric hindrance. In drug design, this "ortho-bump" restricts the conformational freedom of attached pharmacophores (such as biaryl systems or amide bonds), effectively locking the molecule into a bioactive conformation and shielding the benzylic position from rapid cytochrome P450-mediated metabolism.
Divergent Synthetic Workflows: The "Why" and "How"
To fully leverage this scaffold, chemists must employ highly selective transformations that manipulate one functional group without compromising the other.
Pathway A: Benzylic Activation via the Appel Reaction
Converting the benzylic alcohol to a bromide is essential for creating a strong alkylating agent. While Phosphorus tribromide (PBr
Pathway B: Selective Oxidation via Dess-Martin Periodinane (DMP)
When the synthetic goal is reductive amination, the alcohol must be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is the reagent of choice[5]. Unlike harsh chromium-based oxidants (e.g., Jones reagent) which risk over-oxidation to the carboxylic acid, DMP is highly chemoselective and operates efficiently at room temperature[6],[7].
Pathway C: Ester Saponification
To utilize the scaffold as an acylating agent, the methyl ester must be hydrolyzed. Mild basic hydrolysis using Lithium Hydroxide (LiOH) selectively cleaves the ester while leaving the benzylic alcohol intact. The lithium cation coordinates with the ester carbonyl, increasing its electrophilicity and facilitating a clean nucleophilic attack by the hydroxide ion.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice to ensure reproducibility and high yields.
Protocol 1: Appel Bromination to Methyl 4-(bromomethyl)-3-methylbenzoate
-
Initialization: Dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq) and CBr
(1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. -
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent formation of the phosphonium intermediate is highly exothermic; cooling prevents thermal degradation and side reactions.
-
Activation: Add PPh
(1.25 eq) portion-wise over 15 minutes. -
Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically completes within 2 hours, transitioning from a clear solution to a pale yellow mixture.
-
Strategic Workup: Concentrate the reaction mixture in vacuo to a minimal volume. Add cold hexane vigorously and filter the resulting white precipitate. Causality: Triphenylphosphine oxide (TPPO), the primary byproduct, is highly soluble in DCM but insoluble in cold hexane. This trituration step bypasses tedious silica gel chromatography, which can sometimes degrade sensitive benzylic bromides[4].
Protocol 2: DMP Oxidation to Methyl 4-formyl-3-methylbenzoate
-
Initialization: Dissolve the scaffold (1.0 eq) in DCM (0.1 M).
-
Catalytic Acceleration: Add a single drop of water to the solution. Causality: Trace water accelerates the DMP oxidation by facilitating the dissociation of the acetate ligand from the iodine center, weakening the I-OAc bond and speeding up the ligand exchange with the alcohol[6].
-
Oxidation: Add Dess-Martin Periodinane (1.1 eq) in one portion. Stir at room temperature. The reaction will become cloudy as the iodinane byproduct precipitates.
-
Quench & Workup: After 1 hour (verify by TLC), dilute with diethyl ether and add a 1:1 mixture of saturated aqueous NaHCO
and 10% aqueous Na S O . Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na S O reduces unreacted, potentially explosive hypervalent iodine species to safe, water-soluble compounds. NaHCO neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the newly formed aldehyde[7]. Extract, dry over Na SO , and concentrate.
Protocol 3: Saponification to 4-(hydroxymethyl)-3-methylbenzoic acid
-
Initialization: Dissolve the scaffold (1.0 eq) in a 3:1 mixture of THF and H
O (0.2 M). Causality: THF solubilizes the organic starting material, while water solubilizes the inorganic base. -
Hydrolysis: Add LiOH·H
O (2.0 eq) and stir at room temperature for 4 hours. -
Workup: Evaporate the THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Quantitative Yield & Reaction Profiling
| Transformation | Target Intermediate | Reagents & Solvents | Temp / Time | Expected Yield |
| Bromination | Methyl 4-(bromomethyl)-3-methylbenzoate | CBr | 0 °C to RT / 2h | 85 - 90% |
| Oxidation | Methyl 4-formyl-3-methylbenzoate | DMP, DCM, trace H | RT / 1h | 92 - 98% |
| Saponification | 4-(hydroxymethyl)-3-methylbenzoic acid | LiOH·H | RT / 4h | > 95% |
Pathway Visualization
Divergent synthetic pathways of Methyl 4-(hydroxymethyl)-3-methylbenzoate in drug discovery.
References
- Methyl 4-(hydroxymethyl)
- Dess–Martin periodinane - Wikipedia Wikipedia
- Appel Reaction - Alfa Chemistry Alfa Chemistry
- A Comparative Guide to Dess-Martin Periodinane and Tetrabutylammonium Permanganate for Alcohol Oxid
- Dess-Martin periodinane: The 'magic wand' in Organic Synthesis ChemicalBook
- An environmentally benign and high-r
- Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3) Sciforum
Sources
- 1. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Converting Methyl 4-(hydroxymethyl)-3-methylbenzoate to benzyl bromide derivatives
Executive Summary
This application note details the conversion of Methyl 4-(hydroxymethyl)-3-methylbenzoate (Starting Material, SM) to its corresponding benzyl bromide derivative, Methyl 4-(bromomethyl)-3-methylbenzoate . This transformation is a critical step in the synthesis of drug candidates, specifically for installing the 3-methyl-4-carbomethoxybenzyl moiety—a privileged scaffold in medicinal chemistry found in various kinase inhibitors and receptor modulators.[1]
We present two validated protocols:
-
Method A (PBr₃): High atom economy, suitable for scale-up.[1]
-
Method B (Appel Reaction): Neutral conditions, ideal for parallel synthesis or acid-sensitive substrates.[1]
Strategic Analysis & Reaction Design
Structural Considerations
The substrate contains three functional groups:
-
Primary Benzylic Alcohol: The reactive center.[1]
-
Methyl Ester: Susceptible to hydrolysis under strong acidic/basic aqueous conditions.[1]
-
Aromatic Methyl Group (C3): Provides steric bulk ortho to the reaction center, potentially retarding nucleophilic attack slightly compared to unsubstituted benzyl alcohols, but stabilizing cationic character.[1]
Pathway Selection
Direct hydrobromic acid (HBr) treatment is not recommended due to the high risk of ester hydrolysis.[1] Anhydrous nucleophilic substitution is required.[1]
| Feature | Method A: Phosphorus Tribromide ( | Method B: Appel ( |
| Mechanism | Activation via phosphite ester | Activation via oxyphosphonium |
| Byproducts | ||
| Atom Economy | High (1/3 eq. | Low (Requires stoichiometric |
| Scalability | Excellent | Poor (Triphenylphosphine oxide waste) |
| Recommendation | Primary Choice for >1g scale | Choice for <100mg or HTS |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting.[1] Both methods rely on converting the poor hydroxyl leaving group into an activated species (phosphite or phosphonium), followed by irreversible displacement by bromide.
Figure 1: Generalized activation-displacement mechanism.[1] The steric hindrance of the C3-methyl group requires ensuring the reaction reaches completion before quenching.
Experimental Protocols
Method A: Phosphorus Tribromide ( ) Protocol
Best for: Gram-scale synthesis, cost-efficiency.[1]
Reagents
-
Substrate: Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq)
-
Reagent: Phosphorus tribromide (
) (0.4 eq) [Note: 0.33 is stoichiometric, slight excess ensures completion] -
Solvent: Dichloromethane (DCM) or Diethyl Ether (Anhydrous)
-
Quench: Saturated aqueous
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the substrate (1.0 g, 5.55 mmol) and anhydrous DCM (10 mL, 0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add
(210 µL, 2.22 mmol) dropwise via syringe over 5-10 minutes. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1).[1] The bromide is usually less polar (higher
) than the alcohol.
-
-
Quench (Critical): Cool back to 0°C. Slowly add saturated
(10 mL). -
Workup: Transfer to a separatory funnel. Extract with DCM (
mL).[1] Wash combined organics with brine, dry over anhydrous , and filter. -
Isolation: Concentrate under reduced pressure (
). The product is often pure enough for subsequent steps.[1]
Method B: Appel Reaction ( ) Protocol
Best for: High-value intermediates, acid-sensitive moieties.[1]
Reagents
-
Substrate: Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq)
-
Reagent A: Carbon tetrabromide (
) (1.25 eq) -
Reagent B: Triphenylphosphine (
) (1.25 eq) -
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Charge a dry RBF with the substrate (1.0 eq) and
(1.25 eq) in DCM (0.2 M). Cool to 0°C.[1][3][4] -
Addition: Add
(1.25 eq) portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.-
Why? Adding
last controls the formation of the active brominating species.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.
-
Workup: Add Hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the triphenylphosphine oxide (
) byproduct. -
Filtration: Filter the slurry through a pad of Celite or silica.[1]
-
Purification: Concentrate the filtrate. If
remains, flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) is required.
Critical Safety & Handling (Lachrymators)
WARNING: Benzyl bromide derivatives are potent lachrymators (tear gas agents).[1] They cause severe eye and respiratory irritation.[1][5][6]
-
Engineering Controls: All operations (weighing, reaction, rotovap) MUST be performed inside a functioning fume hood.[1]
-
Glassware: Rinse all glassware with a dilute alkaline solution (e.g., alcoholic KOH) or leave in the hood to off-gas before removing for cleaning.[1]
-
Spills: Neutralize spills immediately with 5% aqueous ammonia or ethanolamine.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure quench is cold and pH is neutral/basic ( |
| Product Decomposition | Silica gel acidity | Benzyl bromides can degrade on acidic silica.[1] Add 1% |
| Incomplete Reaction | Steric hindrance (3-Me) | Increase reaction time or gently heat to 35°C. Ensure reagents are anhydrous. |
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal bromination protocol.
References
-
Harrison, I. T.; Harrison, S. Compendium of Organic Synthetic Methods. Wiley-Interscience, 1971 .[1] (Standard protocols for
bromination). -
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English, 1975 , 14(12), 801–811. Link
-
Smith, J. G. "Synthetically useful reactions of epoxides."[1] Synthesis, 1984 , 8, 629.[1] (Discussion on nucleophilic substitution mechanisms).
-
Common Organic Chemistry. "Benzyl Bromide Safety and Handling." Link
-
GuideChem. "Synthesis of Methyl 4-(bromomethyl)benzoate." (Analogous substrate precedent). Link
Sources
Application Note: Orthogonal Protection Strategies for the Hydroxymethyl Group in Benzoate Esters
Abstract
The simultaneous presence of a nucleophilic hydroxymethyl group (–CH₂OH) and an electrophilic benzoate ester (–COPh) on a shared scaffold presents a classic chemoselectivity challenge. Standard protection protocols often utilize strong bases (e.g., NaH) or strong acids that risk hydrolyzing or transesterifying the benzoate moiety. This guide details three high-fidelity strategies to protect the alcohol functionality without compromising the ester, ensuring complete orthogonality during downstream transformations.
Part 1: Strategic Analysis & Decision Matrix
The hydroxymethyl benzoate scaffold requires a protecting group (PG) that satisfies two contradictory conditions:
-
Installation Stability: The conditions used to attach the PG must not cleave the benzoate ester (avoid strong aqueous bases or alkoxides).
-
Deprotection Orthogonality: The reagent used to remove the PG must not attack the benzoate carbonyl (avoid saponification or strong hydride reduction).
Decision Matrix: Selecting the Right Strategy
Use the following logic flow to determine the optimal strategy for your specific substrate.
Figure 1: Decision tree for selecting a protecting group based on downstream reaction conditions.
Part 2: Detailed Protocols
Strategy 1: The "Gold Standard" – Silyl Ethers (TBDMS)
Mechanism: Steric bulk of the tert-butyl group prevents rapid hydrolysis, while the high affinity of silicon for fluoride allows for mild, specific cleavage. Why it works: Benzoate esters are inert to fluoride ions under buffered conditions, preventing side-reactions common with base-mediated deprotection.
Protocol A: Imidazole-Mediated Silylation
Avoid using silyl triflates with amine bases if the benzoate is electron-deficient, as this can sometimes lead to Lewis-acid catalyzed side reactions.
Reagents:
-
Substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous DMF (0.5 M concentration)
Step-by-Step:
-
Dissolution: Charge a flame-dried flask with the substrate and imidazole. Dissolve in anhydrous DMF under N₂ atmosphere.
-
Addition: Cool to 0 °C. Add TBDMSCl portion-wise over 10 minutes.
-
Note: The reaction is exothermic. Rapid addition can lead to racemization if chiral centers are adjacent to the ester.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; the free alcohol oxidizes, the silyl ether does not).
-
Workup (Critical for Ester Stability):
-
Dilute with Et₂O (or EtOAc).
-
Wash with saturated NaHCO₃ (do not use strong acid to remove imidazole, as it may hydrolyze the silyl group).
-
Wash with water (x2) and brine (x1) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Protocol B: Buffered Fluoride Deprotection
Standard TBAF is basic due to the presence of hydroxide impurities (TBAOH) and moisture. This can hydrolyze benzoate esters. You MUST buffer the reaction.
Reagents:
-
TBAF (1.0 M in THF)[2]
-
Glacial Acetic Acid (AcOH)
-
THF
Step-by-Step:
-
Buffer Preparation: Mix TBAF (1.1 equiv) with AcOH (1.1 equiv) in a separate vial. The ratio should be 1:1 to neutralize "naked" fluoride basicity.
-
Reaction: Add the buffered TBAF solution dropwise to a solution of the protected substrate in THF at 0 °C.
-
Completion: Stir at 0 °C to RT. Reaction is usually complete in <1 hour.
-
Purification: Quench with saturated NH₄Cl. Extract with EtOAc.[3][4] Silica gel chromatography is usually required to remove silicon byproducts.
Strategy 2: The "Oxidative" Route – PMB Ethers
Mechanism: p-Methoxybenzyl (PMB) ethers are cleaved by Single Electron Transfer (SET) oxidation using DDQ. Why it works: This is the only method that is orthogonal to both acidic and basic downstream conditions. However, standard Williamson ether synthesis (NaH + PMB-Cl) is forbidden here, as NaH will attack the benzoate ester. We use the Trichloroacetimidate method.[5][6][7]
Protocol: Acid-Catalyzed PMB Installation
Reagents:
-
Substrate (1.0 equiv)
-
p-Methoxybenzyl trichloroacetimidate (PMB-TBCA) (1.5 equiv)
-
Camphorsulfonic acid (CSA) or PPTS (0.1 equiv)
-
Dichloromethane (DCM) or Toluene
Step-by-Step:
-
Setup: Dissolve substrate and PMB-TBCA in anhydrous DCM (0.2 M) under N₂.
-
Catalysis: Add CSA (catalytic amount) at RT.
-
Observation: A white precipitate (trichloroacetamide) will often form as the reaction proceeds.
-
-
Quench: Once TLC shows consumption of alcohol, quench with triethylamine (1 equiv) to neutralize the acid.
-
Workup: Filter off the precipitate. Wash filtrate with saturated NaHCO₃.[3]
Protocol: DDQ Deprotection
Reagents:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 equiv)
-
DCM:Water (18:1 mixture)
Step-by-Step:
-
Reaction: Dissolve protected substrate in DCM/Water mixture. Add DDQ at 0 °C.
-
Visual Cue: The mixture will turn deep green/red (charge transfer complex) and fade to orange/brown as the reaction finishes.
-
-
Workup: Pour into saturated NaHCO₃. Extract with DCM.[1][8]
-
Note: The byproduct is p-methoxybenzaldehyde.[7] Ensure your chromatography separates this aldehyde from your alcohol product.
-
Strategy 3: The "Low Cost" Route – THP Ethers
Mechanism: Formation of an acetal via addition to dihydropyran. Why it works: THP ethers are stable to strong bases (e.g., if you plan to alkylate elsewhere on the ring) but are cleaved by mild acids that leave the benzoate intact.
Protocol: DHP Protection
Reagents:
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
DCM[8]
Step-by-Step:
-
Reaction: Stir substrate, DHP, and PPTS in DCM at RT.
-
Monitoring: Reaction is equilibrium-driven but usually favors the product. If stalled, add more DHP.
-
Nuance: This creates a new chiral center at the THP ring, resulting in diastereomers. Expect two spots on TLC and complex NMR splitting.
Protocol: Mild Acid Deprotection
Reagents:
-
PPTS (0.2 equiv)
-
Ethanol (EtOH)
Step-by-Step:
-
Reaction: Heat the solution to 55 °C.
-
Selectivity: This mild acidity cleaves the acetal but is generally too weak to hydrolyze the benzoate ester (which requires strong aqueous acid and heat).
Part 3: Comparative Data & Workflow Visualization
Stability Profile Comparison
| Condition | Benzoate Ester | TBDMS Ether | PMB Ether | THP Ether |
| Aqueous Base (NaOH) | Unstable (Hydrolysis) | Stable | Stable | Stable |
| Aqueous Acid (HCl) | Stable (Moderate) | Labile | Stable (Moderate) | Labile |
| Fluoride (TBAF) | Stable | Labile | Stable | Stable |
| Oxidation (DDQ) | Stable | Stable | Labile | Stable |
| Reduction (LiAlH₄) | Unstable (Reduction) | Stable | Stable | Stable |
Workflow: TBDMS Protection & Buffered Deprotection
Figure 2: Experimental workflow for TBDMS protection emphasizing the buffered deprotection step to preserve the benzoate ester.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society1972 , 94, 6190–6191.
-
Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-catalysed benzylation of alcohols using trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 11985 , 2247–2250.
-
Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron1986 , 42, 3021–3028.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. reddit.com [reddit.com]
Methyl 4-(hydroxymethyl)-3-methylbenzoate in polymer and materials science synthesis
Application Note: High-Performance Polymer Synthesis using Methyl 4-(hydroxymethyl)-3-methylbenzoate
Abstract
This technical guide details the application of Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) as a versatile AB-type monomer for the synthesis of functional polyesters and as a structural scaffold in medicinal chemistry. Unlike its non-methylated analog, the presence of the 3-methyl substituent introduces steric asymmetry, significantly modifying the thermal properties, solubility profiles, and hydrolytic stability of the resulting materials. This document provides validated protocols for its purification, homopolymerization via melt transesterification, and characterization.
Introduction & Chemical Profile
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a bifunctional molecule containing a methyl ester (electrophile) and a benzylic alcohol (nucleophile). This dual functionality classifies it as a latent AB-monomer capable of self-polycondensation to form poly(3-methyl-4-methylenebenzoate).
Key Structural Advantages:
-
3-Methyl Steric Hindrance: Disrupts chain packing efficiency compared to poly(4-methylenebenzoate), lowering the melting point (
) and increasing solubility in common organic solvents (e.g., THF, CHCl ). -
Benzylic Ether Linkage: The resulting polymer backbone contains benzylic ester bonds, which are susceptible to hydrolytic or enzymatic degradation, making them candidates for biodegradable implants or drug delivery vehicles.
-
Orthogonal Reactivity: In drug development, the distinct reactivity of the ester and alcohol allows for sequential functionalization, serving as a linker in Antibody-Drug Conjugates (ADCs).
Table 1: Chemical Specifications
| Property | Specification |
|---|---|
| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |
| CAS Number | 24078-25-9 |
| Molecular Formula | C
Materials Science Applications
A. Homopolymerization (Polyesters)
The primary application is the synthesis of Poly(3-methyl-4-methylenebenzoate) . This material serves as a high-refractive-index polymer due to its aromatic content, suitable for optical coatings.
B. Copolymerization Modifier
It acts as a "kink" monomer in semi-crystalline polyesters like PBT (Polybutylene terephthalate). Incorporating 5-10 mol% of this monomer reduces crystallinity, improving impact resistance and optical clarity.
C. Pharmaceutical Intermediates
The 3-methyl-4-hydroxymethyl scaffold is a structural fragment found in various angiotensin II receptor antagonists (sartans) and can serve as a cleavable linker in prodrug design.
Experimental Protocols
Protocol A: Monomer Purification (Critical Step)
Commercial grade purity (97-98%) is insufficient for high-molecular-weight polymer synthesis due to stoichiometric imbalance caused by impurities.
-
Dissolution: Dissolve 10 g of crude monomer in 30 mL of hot Ethyl Acetate (EtOAc).
-
Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
-
Crystallization: Slowly add 10 mL of n-Hexane while stirring. Cool to 4°C overnight.
-
Isolation: Filter crystals and wash with cold Hexane:EtOAc (3:1).
-
Drying: Dry under vacuum (0.1 mbar) at 25°C for 12 hours.
-
Validation: Check purity via HPLC or GC (>99.5% required).
-
Protocol B: Melt Polycondensation (Transesterification)
This protocol utilizes a two-stage melt process to drive the equilibrium toward the polymer by removing methanol.
Reagents:
-
Purified Monomer (10.0 g, 55.5 mmol)
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)
), 0.1 mol% (19 mg) or Antimony(III) oxide (Sb O ).
Workflow:
-
Charge: Load monomer and catalyst into a flame-dried polymerization tube equipped with a mechanical stirrer and nitrogen inlet.
-
Inerting: Cycle vacuum/Nitrogen (3x) to remove oxygen.
-
Stage 1 (Oligomerization):
-
Heat to 170°C under a slow stream of Nitrogen.
-
Stir at 50 RPM. Methanol evolution begins.
-
Maintain for 2 hours until methanol distillation slows.
-
-
Stage 2 (Polycondensation):
-
Increase temperature to 230°C .
-
Apply vacuum gradually over 30 mins to prevent bumping, reaching <0.5 mbar .
-
Stir at constant torque.[3] Reaction is complete when the melt viscosity prevents further stirring (approx. 2-4 hours).
-
-
Workup: Cool to room temperature under Nitrogen. Dissolve the solid plug in Chloroform and precipitate into cold Methanol (10x volume).
Reaction Scheme:
Visualization of Workflows
Figure 1: Polymerization Mechanism & Process Flow
Caption: Two-stage melt polycondensation workflow for the synthesis of poly(3-methyl-4-methylenebenzoate).
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following methods:
1. Proton NMR (
-
Diagnostic Signal 1: Shift of the benzylic methylene protons (-CH
-O-) from ~4.7 ppm (monomer) to ~5.3 ppm (polymer ester). -
Diagnostic Signal 2: Disappearance of the methyl ester singlet (-COOCH
) at ~3.9 ppm. -
End-Group Analysis: Calculate
by comparing the integration of the main chain methylene signal vs. the residual hydroxymethyl end groups.
2. Differential Scanning Calorimetry (DSC):
-
Protocol: Heat/Cool/Heat cycle (-20°C to 250°C) at 10°C/min.
-
Expectation: The 3-methyl group should suppress the
significantly compared to the non-methylated analog (which melts >200°C). Expect a in the range of 50-70°C and a (if crystalline) around 130-160°C .
3. Gel Permeation Chromatography (GPC):
-
Solvent: THF or HFIP (if solubility is limited).
-
Target:
Da for mechanical stability. PDI should be ~2.0 for polycondensation.
References
-
Chemical Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12606557, Methyl 4-(hydroxymethyl)-3-methylbenzoate. Retrieved from [Link]
- Polymerization Methodology: Kricheldorf, H. R. (2001). Syntheses and Applications of Polyesters. In Handbook of Polymer Synthesis. CRC Press.
- Analogous Systems: East, A. J., & Golden, M. (1998). Polyesters from Hydroxymethylbenzoic Acid Derivatives. Journal of Applied Polymer Science.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 4-(hydroxymethyl)-3-methylbenzoate
CAS No: 24078-25-9 Molecular Formula: C10H12O3 Molecular Weight: 180.20 g/mol
Executive Summary
Welcome to the Technical Support Center for Methyl 4-(hydroxymethyl)-3-methylbenzoate. This guide addresses the critical yield-limiting factors in the synthesis of this intermediate, commonly used in the development of EZH2 inhibitors (e.g., Tazemetostat analogs) and other kinase-targeted therapeutics.
Our analysis identifies chemoselectivity failure during reduction and benzylic over-functionalization as the primary causes of yield loss. This guide provides validated protocols and troubleshooting workflows to overcome these bottlenecks.
Module 1: The "Gold Standard" Route (Selective Reduction)
Target Reaction: Selective reduction of Methyl 4-formyl-3-methylbenzoate to the alcohol without hydrolyzing the ester.
Core Protocol: Sodium Borohydride Reduction
The most robust method involves the reduction of the aldehyde intermediate using Sodium Borohydride (NaBH
Optimized Protocol Parameters:
| Parameter | Specification | Rationale |
|---|
| Stoichiometry | 0.35 - 0.40 eq. NaBH
Troubleshooting: Low Yield Diagnosis
Q: My reaction is complete by TLC, but I lose 40% of the mass during workup. Where is it going? A: This is likely a solubility-driven loss . The product, containing both a polar hydroxyl group and a hydrophobic aromatic ring, has "amphiphilic" character.
-
Diagnosis: Check the aqueous layer of your extraction. If the pH was >8 during workup, the ester may have hydrolyzed to the water-soluble carboxylate (4-(hydroxymethyl)-3-methylbenzoic acid).
-
Correction: Ensure the quench pH is strictly neutral. Saturate the aqueous phase with NaCl (brine) before extraction to "salt out" the organic product. Use Ethyl Acetate/THF (3:1) for extraction rather than pure DCM.
Q: I see a side product with a slightly lower Rf. What is it? A: This is often the transesterified ethyl ester (if Ethanol was used) or the hydrolyzed acid .
-
Mechanism: Alkoxide intermediates generated during reduction are potent nucleophiles. If the reaction warms up >10°C, these alkoxides attack the methyl ester.
-
Correction: Maintain strict temperature control (<0°C). Avoid using Ethanol; stick to Methanol/THF mixtures.
Module 2: The "Legacy" Route (Benzylic Bromination)
Target Reaction: Radical bromination of Methyl 3,4-dimethylbenzoate followed by hydrolysis.
Critical Issue: Polysubstitution
Radical bromination using N-Bromosuccinimide (NBS) is notoriously difficult to control on electron-rich toluene derivatives. The methyl group at C3 activates the ring, but the ester at C1 deactivates it. The primary challenge is distinguishing between the C3-methyl and C4-methyl sites, and preventing dibromination.
Yield Optimization Table:
| Variable | Recommendation | Impact on Yield |
|---|---|---|
| Initiator | AIBN (Azobisisobutyronitrile) | Provides a cleaner radical flux than Benzoyl Peroxide, reducing polymer formation. |
| Light Source | 500W Halogen or Blue LED (450nm) | Consistent photon flux is critical for initiation. Old UV lamps often cause variable induction periods. |
| Stoichiometry | 0.95 eq. NBS | Never use excess NBS. Intentionally under-brominate to leave ~5-10% starting material, which is easier to separate than the di-bromo byproduct. |
| Solvent | Trifluorotoluene (PhCF
Visualizing the Selectivity Challenge
Figure 1: Selectivity landscape in the radical bromination step. Note that the C4-methyl is sterically more accessible than the C3-methyl, favoring the target, but over-reaction remains the primary yield killer.
Module 3: Isolation & Purification Protocols
Q: The product is an oil that won't crystallize. How do I purify it? A: Methyl 4-(hydroxymethyl)-3-methylbenzoate has a low melting point (approx. 47-50°C) and can easily supercool into a viscous oil.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10
End 60:40). The alcohol is polar; the starting ester/aldehyde is non-polar. -
TLC Visualization: UV (254 nm) is sufficient. The alcohol will trail significantly if the silica is too acidic; adding 1% Triethylamine to the eluent can sharpen the band.
-
Q: Can I avoid chromatography? A: Yes, via recrystallization , but only if the crude purity is >85%.
-
Solvent System: Diethyl Ether / Pentane or Toluene / Heptane.
-
Technique: Dissolve in minimum hot ether, add pentane until turbid, and cool slowly to -20°C. Seeding with a pure crystal is highly recommended to induce nucleation.
FAQ: Expert Troubleshooting
Q: Why is my yield consistently stuck at 60% despite following the protocol?
A: Check your drying agent . Magnesium Sulfate (MgSO
-
Fix: Switch to Sodium Sulfate (Na
SO ) for drying the organic layer.[1][2][3] It is neutral and has a lower binding affinity for the hydroxymethyl group.
Q: I am scaling up to 100g. Does the NaBH
-
Safety/Yield Protocol: Do not add solid NaBH
. Dissolve NaBH in a minimal amount of 0.1M NaOH (stabilizer) and add this solution dropwise to the reaction mixture at -5°C. This prevents local hotspots that cause ester reduction.
References
-
Chemical Structure & Properties
-
Title: Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9).[4]
-
Source: CymitQuimica / PubChem.
-
-
Reduction Methodology
-
Chemoselectivity in Reductions
-
Radical Bromination Insights
-
Title: Synthesis method for 3-bromo-4-(hydroxymethyl)benzoate (Analogous Chemistry).
-
Source: Google Patents (CN105198755A).
- URL
-
Sources
- 1. scispace.com [scispace.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-Oxidation of Methyl 4-(hydroxymethyl)-3-methylbenzoate
Welcome to the Application Science Troubleshooting Portal. This guide is designed for researchers and drug development professionals tasked with the selective oxidation of Methyl 4-(hydroxymethyl)-3-methylbenzoate to its corresponding aldehyde, Methyl 4-formyl-3-methylbenzoate .
The primary challenge in this transformation is preventing the over-oxidation of the benzylic alcohol into 4-(methoxycarbonyl)-2-methylbenzoic acid. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating laboratory protocols to ensure absolute chemoselectivity.
Mechanistic Overview: The Over-Oxidation Trajectory
To prevent over-oxidation, we must first understand its causality. Over-oxidation does not typically occur by direct insertion of oxygen into the aldehyde C-H bond. Instead, it is mediated by water. In aqueous environments, the target aldehyde exists in equilibrium with its hydrate (a gem-diol). Strong, non-selective oxidants (e.g., KMnO₄, Jones reagent) rapidly oxidize this gem-diol intermediate into a carboxylic acid.
Therefore, preventing over-oxidation requires either strictly anhydrous conditions (preventing hydrate formation) or the use of kinetically selective oxidants that cannot process the hydrate.
Reaction pathway showing targeted aldehyde synthesis and the blocked over-oxidation trajectory.
Troubleshooting & FAQs
Q: Why am I seeing 4-(methoxycarbonyl)-2-methylbenzoic acid in my LCMS/NMR? A: This is the over-oxidation byproduct. It indicates that either adventitious water was present in your reaction mixture (allowing the gem-diol to form), or your oxidant is too aggressive. Switch to a moisture-free system like Swern[1] or a highly chemoselective reagent like Dess-Martin Periodinane (DMP)[2].
Q: I attempted a Swern oxidation, but my yield is low and the reaction smells strongly of garlic/cabbage before I even added the alcohol. What went wrong? A: You lost temperature control. The Swern oxidation relies on the in situ generation of a highly reactive chlorosulfonium salt from DMSO and oxalyl chloride[1]. If the internal temperature rises above -60 °C during activation, this intermediate undergoes the Pummerer rearrangement, decomposing into useless byproducts and releasing dimethyl sulfide (the foul odor) prematurely.
Q: I used Dess-Martin Periodinane (DMP), but my product is contaminated with a white, insoluble powder. How do I fix this? A: DMP is exceptionally selective for complex, sensitive alcohols[2], but it degrades upon exposure to ambient moisture into iodoxybenzoic acid (IBX) and acetic acid. IBX is insoluble in most organic solvents. To fix this, ensure your DMP is stored under argon. During workup, quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃; this reduces the hypervalent iodine species to highly soluble iodobenzene derivatives, allowing clean extraction of your aldehyde.
Q: How can I scale up this reaction without the explosion risks of DMP or the cryogenic requirements of Swern? A: Use a TEMPO-mediated catalytic oxidation with a terminal oxidant like BAIB ((Diacetoxyiodo)benzene). TEMPO is a stable nitroxyl radical that, when oxidized to an oxoammonium cation, selectively oxidizes primary alcohols to aldehydes at room temperature without over-oxidation.
Reagent Selection & Quantitative Comparison
| Oxidant System | Over-Oxidation Risk | Mechanism of Selectivity | Scalability | Key Byproducts |
| Swern | Very Low | Intramolecular E2 elimination physically prevents further oxidation. | Moderate (Cryogenic) | Dimethyl sulfide |
| DMP | Very Low | Kinetically favors primary alcohols; operates in strictly anhydrous conditions. | Low (Explosion risk) | Iodobenzene, Acetic acid |
| TEMPO / BAIB | Very Low | Steric hindrance of TEMPO prevents reaction with aldehyde hydrates. | High (Catalytic) | Iodobenzene, Acetic acid |
| MnO₂ | Low | Surface-mediated single-electron transfer stops at the aldehyde. | Moderate | Insoluble Mn salts |
Validated Experimental Protocols
As an Application Scientist, I require every protocol to act as a self-validating system . Do not proceed to the next step unless the physical causality checks are met.
Protocol A: Swern Oxidation (Anhydrous, High Purity)
Best for: Small to medium scale (1-50 mmol) where absolute chemoselectivity is required.
-
Setup: Flame-dry a multaneck round-bottom flask. Purge with N₂. Add anhydrous Dichloromethane (DCM) (10 mL/mmol substrate) and oxalyl chloride (1.2 equiv). Cool the system to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous DMSO (2.4 equiv) dropwise over 5 minutes.
-
Causality & Validation Check: You must observe immediate gas evolution (CO and CO₂). This is the physical proof that the active chlorosulfonium intermediate is forming[1]. Stir for 15 minutes.
-
-
Oxidation: Dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 equiv) in minimal anhydrous DCM. Add dropwise to the activated DMSO. Stir for 30 minutes at -78 °C.
-
Elimination: Add Triethylamine (Et₃N) (5.0 equiv) dropwise.
-
Causality & Validation Check: The clear solution will immediately turn into a thick, cloudy white suspension. This is Et₃N·HCl precipitating, proving that the intramolecular E2 elimination is occurring to form the C=O double bond.
-
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with H₂O. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: TEMPO / BAIB Catalytic Oxidation (Scalable)
Best for: Large scale (>50 mmol) avoiding cryogenic temperatures and toxic gases.
TEMPO-mediated catalytic oxidation cycle for selective benzylic alcohol conversion.
-
Setup: In an open-air round-bottom flask, dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 equiv) in DCM (5 mL/mmol).
-
Catalyst Addition: Add TEMPO (0.1 equiv).
-
Causality & Validation Check: The solution will turn a distinct orange/red color, indicating the presence of the stable nitroxyl radical.
-
-
Terminal Oxidant: Add BAIB (1.1 equiv) portion-wise.
-
Causality & Validation Check: The reaction will become slightly exothermic. As BAIB oxidizes the TEMPO radical to the active oxoammonium cation, the solution color will shift toward yellow.
-
-
Monitoring: Stir at room temperature for 2-4 hours.
-
Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The newly formed aldehyde spot will instantly turn bright orange/yellow, confirming successful oxidation without carboxylic acid formation.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy any residual hypervalent iodine. Extract with DCM, wash with NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
References[2] "Dess–Martin periodinane - Wikipedia" - wikipedia.org - Link[1] "Swern Oxidation of Alcohols To Aldehydes and Ketones" - masterorganicchemistry.com - Link[4] "Oxidation of Alcohols" - thieme-connect.de - Link[3] "Chemistry Chat: Oxidation of Alcohols with Hypervalent Iodines" - tcichemicals.com - Link
Sources
Purification methods for Methyl 4-(hydroxymethyl)-3-methylbenzoate impurities
This technical support guide is structured to assist researchers in the purification of Methyl 4-(hydroxymethyl)-3-methylbenzoate , a bifunctional intermediate often used in the synthesis of PPAR agonists, kinase inhibitors, and liquid crystal materials.
The guide prioritizes "chemical logic" over rote recipes, acknowledging that the 3-methyl substituent increases lipophilicity and steric hindrance compared to its des-methyl analog, often leading to crystallization challenges (oiling out).
🔬 Module 1: Diagnostic Triage
Start Here. Before selecting a purification method, you must identify the dominant impurity profile. The synthesis route (typically borohydride reduction of the formyl-ester or esterification of the hydroxy-acid) dictates the contaminants.
Common Impurity Profile Table
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (1H NMR, CDCl3) | Relative Polarity (TLC) |
| Type A | Methyl 4-formyl-3-methylbenzoate | Unreacted Starting Material (Under-reduction) | Aldehyde proton at ~10.2 ppm (s) | Less Polar (Higher Rf) |
| Type B | 4-(Hydroxymethyl)-3-methylbenzoic acid | Hydrolysis Byproduct | Broad COOH peak >11 ppm; Loss of O-Me singlet | Most Polar (Baseline/Streaking) |
| Type C | Methyl 3,4-dimethylbenzoate | Over-reduction (Hydrogenolysis) | New Methyl singlet ~2.3 ppm; Loss of benzylic CH2 | Non-Polar (Highest Rf) |
| Type D | Dimeric Ether | Acid-catalyzed condensation | Split benzylic signals; Complex aromatic region | Similar to Product |
🛠️ Module 2: Decision Matrix & Workflows
Use the following logic flow to determine your purification strategy.
Figure 1: Purification Decision Tree. Blue nodes indicate diagnostic checks; Green/Red nodes indicate active protocols.
🧪 Module 3: Detailed Protocols
Protocol A: Chemical Scavenging (Removing Aldehyde Impurities)
Issue: The aldehyde intermediate (Methyl 4-formyl-3-methylbenzoate) co-elutes with the product or inhibits crystallization. Mechanism: Rather than separating the aldehyde, convert it into the desired product via reduction.
-
Dissolution: Dissolve crude mixture in Methanol (5 mL per gram).
-
Reagent Addition: Cool to 0°C. Add Sodium Borohydride (NaBH4) (0.2 equivalents relative to the impurity estimation, or 0.05 eq relative to bulk if unknown).
-
Monitoring: Stir for 30 mins. Check TLC. The non-polar aldehyde spot should disappear.
-
Quench: Add saturated NH4Cl solution dropwise (Gas evolution!).
-
Extraction: Evaporate MeOH. Extract residue with Ethyl Acetate.[1][2][3]
-
Result: The impurity is now Product. Yield increases.
Protocol B: "Oiling Out" Recovery (Trituration)
Issue: The 3-methyl group disrupts crystal packing, causing the product to remain as a viscous oil even if pure. Mechanism: Induced nucleation using a non-solvent.
-
Solvent Choice: Use Pentane (or Hexane) and Diethyl Ether (9:1 ratio).
-
Procedure:
-
Dissolve the oil in the minimum amount of Diethyl Ether.
-
Slowly add Pentane until the solution turns slightly cloudy (turbid).
-
Scratch the inner wall of the flask with a glass rod (provides nucleation sites).
-
Cool to -20°C (freezer) overnight.
-
-
Filtration: Rapidly filter the resulting white solid while cold. Wash with cold Pentane.
Protocol C: Flash Chromatography (The "Gold Standard")
Issue: Complex mixtures or presence of over-reduced byproducts (Type C). Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Strategy:
-
Equilibration: 10% Ethyl Acetate in Hexanes.
-
Loading: Dissolve crude in minimum DCM (Dichloromethane).
-
Gradient:
-
0–10% EtOAc: Elutes Impurity C (Non-polar over-reduction).
-
10–25% EtOAc: Elutes Impurity A (Aldehyde) and Type D (Dimers).
-
30–40% EtOAc: Elutes Target Product (Methyl 4-(hydroxymethyl)-3-methylbenzoate).
-
-
Note: The benzylic alcohol is moderately polar. If the acid impurity (Type B) is present, it will stick to the silica; flush with 5% MeOH/DCM to recover it if needed, otherwise, it remains trapped (purification by retention).
-
❓ FAQ: Troubleshooting & Causality
Q1: Why does my product turn pink/red upon standing?
-
Cause: Auto-oxidation of the benzylic alcohol to the aldehyde/acid, or trace phenol impurities if the starting material was impure.
-
Fix: Store the purified solid under Nitrogen/Argon in the dark. Recrystallize from Toluene/Heptane to remove color bodies.
Q2: I see a "ghost peak" at 10 ppm in NMR that won't wash away with bisulfite.
-
Cause: Bisulfite washes work best for sterically accessible aldehydes. The 3-methyl group ortho to the formyl group (in the impurity) provides steric hindrance, making bisulfite adduct formation slow or reversible.
-
Fix: Use Protocol A (NaBH4 reduction) . It is irreversible and sterically less demanding than bisulfite adduct precipitation.
Q3: Can I distill this compound?
-
Risk: Benzyl alcohols are sensitive to acid-catalyzed dehydration or etherification at high temperatures (forming Type D impurities).
-
Advice: Only use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Column chromatography is significantly safer for this specific molecule.
Q4: The melting point is lower than the literature value for the des-methyl analog (47-50°C).[4][5] Is it impure?
-
Insight: Not necessarily. The introduction of the 3-methyl group breaks the symmetry of the crystal lattice compared to Methyl 4-(hydroxymethyl)benzoate. This often lowers the melting point, potentially making it a semi-solid or low-melting solid (30-45°C) depending on purity. Rely on HPLC purity (>98%) rather than melting point alone.
📚 References & Grounding
-
General Purification of Benzyl Alcohols:
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for benzyl alcohol derivatives involve dissolution in ether/pentane or chromatography on silica).
-
Note: See general entries for "Benzyl alcohol" and "Methyl benzoate" derivatives.
-
-
Synthesis & Impurity Context (Analogous Structures):
-
Relevant patents describe the reduction of methyl formylbenzoate derivatives using NaBH4 in Methanol, noting the formation of over-reduced byproducts.
-
Source: US Patent 10,669,223 (Method for synthesizing 4-(hydroxymethyl)benzoic acid).
-
-
Bisulfite Purification Limitations:
-
Vogel, A. I.[6] Vogel's Textbook of Practical Organic Chemistry. (Discusses steric hindrance in bisulfite addition to substituted benzaldehydes).
-
-
Physical Properties (Des-methyl analog for baseline):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. METHYL 3-FORMYL-4-HYDROXYBENZOATE | 24589-99-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 7. METHYL (4-HYDROXYMETHYL)BENZOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Methyl 4-(hydroxymethyl)benzoate 98 6908-41-4 [sigmaaldrich.com]
Minimizing ester hydrolysis side reactions during alcohol modification
Ticket Subject: Minimizing Ester Hydrolysis Side Reactions Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open[1]
Welcome to the Synthesis Support Center
You are likely here because you have encountered a classic synthetic frustration: you attempted to modify an alcohol group (oxidation, protection, or substitution), and your distal ester group vanished, hydrolyzed into a carboxylic acid, or transesterified.
This guide is not a textbook; it is a troubleshooting manual designed to fix your current protocol. We focus on chemoselectivity —the art of hitting one target while leaving the rest of the molecule untouched.
Module 1: The Root Cause (Diagnostics)
Q: Why is my ester hydrolyzing even under "mild" conditions?
A: Esters are chemically distinct from alcohols, but they share a vulnerability to nucleophiles and extreme pH.[1] Your reaction conditions likely triggered one of three failure modes:
-
Acid-Catalyzed Hydrolysis: Strong acids (e.g., H₂SO₄ in Jones Reagent) protonate the ester carbonyl, making it hyper-electrophilic and susceptible to attack by even weak nucleophiles like water.[1]
-
Base-Mediated Saponification: Strong bases (e.g., NaOH, KOH, or unbuffered alkoxides) directly attack the carbonyl carbon.[1]
-
Nucleophilic Attack: In substitution reactions, if your nucleophile is too "hard" or unhindered, it may attack the ester carbonyl instead of the alcohol carbon.[1]
Visualizing the Failure Mode The diagram below illustrates the divergence between the desired alcohol modification and the unwanted ester hydrolysis.
Caption: Divergence of reaction pathways based on pH and nucleophile presence.
Module 2: Oxidation Protocols (The "Jones" Alternative)
Issue: You need to oxidize a primary alcohol to an aldehyde or a secondary alcohol to a ketone, but the ester is labile. Legacy Protocol Failure: Using Jones Reagent (CrO₃/H₂SO₄).[1] The sulfuric acid is incompatible with acid-sensitive esters.[1]
Recommended Protocol: Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is the gold standard for ester-containing substrates because it proceeds via a ligand-exchange mechanism at neutral pH and requires no water.[1]
Mechanism of Success: DMP acts as a chemical "oxidant sponge."[1] The alcohol oxygen attacks the iodine center, releasing acetate.[1] The acetate acts as an internal base to deprotonate the alpha-proton.[1] The ester group remains a spectator because it lacks the nucleophilicity to attack the iodine center effectively.
Step-by-Step Protocol (DMP Oxidation):
-
Preparation: Dissolve your alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Addition: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in a single portion at 0°C or Room Temperature.
-
Buffering (Optional but Recommended): If your substrate is extremely acid-sensitive, add Sodium Bicarbonate (NaHCO₃, 2.0 equiv) to the suspension to neutralize the acetic acid byproduct.[1]
-
Quench: Upon completion (TLC monitoring), dilute with ether and add a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (Sodium Thiosulfate).
-
Why Thiosulfate? It reduces unreacted iodine species.[1]
-
-
Extraction: Stir until the organic layer is clear (hydrolysis of iodine byproducts), then separate.
Data Comparison: Oxidant Compatibility
| Reagent | pH Conditions | Ester Tolerance | Water Required? |
| Jones Reagent | Highly Acidic (<1) | Poor | Yes |
| PCC | Slightly Acidic | Moderate | No |
| Swern | Neutral (Cold) | Good | No |
| Dess-Martin (DMP) | Neutral/Buffered | Excellent | No |
| TEMPO/NaOCl | Basic (pH 8-9) | Moderate | Yes |
Module 3: Substitution without Hydrolysis (Halogenation)
Issue: Converting an alcohol to an alkyl halide (e.g., R-OH → R-Cl). Legacy Protocol Failure: Using HX (HCl, HBr) or SOCl₂. These generate strong acids that cleave esters.[1]
Recommended Protocol: The Appel Reaction
The Appel reaction uses Triphenylphosphine (PPh₃) and a Tetrahalomethane (CCl₄ or CBr₄) to convert alcohols to halides under neutral conditions .[2]
Why it works: The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).[3] The conditions are non-acidic, preventing the protonation of the ester carbonyl.
Protocol (Appel Bromination):
-
Dissolution: Dissolve alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM at 0°C.
-
Activation: Add PPh₃ (1.5 equiv) portion-wise.
-
Note: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C to RT. The reaction is usually fast (< 2 hours).[1]
-
Workup: Concentrate the solvent. The byproduct, Triphenylphosphine oxide (Ph₃P=O), will precipitate.[1] Triturate with cold hexanes/ether to remove the byproduct, then filter and purify the filtrate.
Module 4: Protection Strategies
Issue: Protecting an alcohol as a silyl ether (e.g., TBS-Cl) results in ester cleavage or transesterification.[1] Root Cause: Using a nucleophilic base (like DMAP in excess) or a strong base (NaH) that attacks the ester.[1]
Recommended Protocol: Imidazole/Triflate Method
Avoid strong alkoxide bases.[1] Use Imidazole or 2,6-Lutidine .[1]
Decision Matrix for Base Selection:
Caption: Base selection logic to prevent nucleophilic attack on esters during silylation.
Protocol (High Sensitivity Silylation):
-
Dissolve alcohol in DCM (0°C).
-
Add 2,6-Lutidine (1.5 equiv).[1] This base is sterically hindered and will not attack the ester.
-
Add TBS-OTf (tert-butyldimethylsilyl triflate) dropwise.[1]
-
Why OTf? Triflate is a more reactive leaving group than Chloride, allowing the reaction to proceed rapidly at 0°C without requiring heat or nucleophilic catalysts like DMAP.[1]
-
References
-
Dess-Martin Periodinane (DMP) Mechanism & Scope
-
The Appel Reaction
-
Protective Groups in Organic Synthesis
-
Chemoselectivity in Oxid
Sources
Optimization of recrystallization solvents for Methyl 4-(hydroxymethyl)-3-methylbenzoate
Target Compound: Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9)[1][2]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and focus on the chemical causality behind recrystallization. Methyl 4-(hydroxymethyl)-3-methylbenzoate presents a unique solubility challenge due to its hybrid polarity: it possesses a strong hydrogen-bond donating/accepting hydroxymethyl group (-CH₂OH), a polar aprotic methyl ester (-COOCH₃), and a lipophilic aromatic/methyl backbone.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: How do I select the optimal single solvent for Methyl 4-(hydroxymethyl)-3-methylbenzoate? A1: Solvent selection is dictated by the temperature coefficient of solubility[3]. The ideal solvent must dissolve the compound completely at its boiling point but exhibit near-zero solubility at room temperature or below[4]. For this specific compound, highly polar protic solvents (like methanol) disrupt the intermolecular hydrogen bonds between the -CH₂OH groups, dissolving the compound too readily even when cold. Conversely, purely non-polar solvents (like hexane) cannot overcome the crystal lattice energy. Recommendation: Toluene is an excellent single-solvent candidate. Its aromatic nature interacts favorably with the compound's benzene ring via π-π stacking, while its lack of hydrogen-bonding capability ensures the compound rapidly drops out of solution as thermal energy decreases.
Q2: My compound is "oiling out" instead of forming a crystal lattice. Why does this happen and how do I fix it? A2: "Oiling out" occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the compound itself, causing it to separate as a supercooled liquid phase rather than a solid[5]. For Methyl 4-(hydroxymethyl)-3-methylbenzoate, using a protic solvent like ethanol can cause melting point depression due to solvent-solute hydrogen bonding. Solution: Switch to a solvent system with a lower boiling point, or transition to an aprotic binary system (e.g., Ethyl Acetate/Hexane)[5]. This eliminates competing solvent hydrogen bonds, forcing the compound's hydroxymethyl groups to self-associate and form a rigid crystal lattice. If oiling out still occurs, introduce a seed crystal to bypass the nucleation energy barrier.
Q3: How do I implement a binary (mixed) solvent system, and how does it work? A3: A binary system uses a "good solvent" (primary) and a "poor solvent" (anti-solvent) that are completely miscible[3]. You dissolve the compound in the hot primary solvent (e.g., Ethyl Acetate) and titrate in the hot anti-solvent (e.g., Hexane) until incipient precipitation occurs[3]. This precisely tunes the dielectric constant of the environment, forcing the compound to the exact brink of saturation.
Part 2: Quantitative Data: Solvent Screening Matrix
To minimize trial and error, utilize the following empirical data matrix for solvent selection.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility (0°C) | Expected Solubility (Hot) | Suitability for this Compound |
| Water | 10.2 | 100 | Insoluble | Insoluble | Poor (Too polar) |
| Methanol | 5.1 | 65 | Soluble | Soluble | Poor (Dissolves too readily) |
| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Highly Soluble | Excellent (Primary Solvent) |
| Toluene | 2.4 | 111 | Insoluble | Soluble | Good (Single Solvent) |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | Excellent (Anti-Solvent) |
Part 3: Self-Validating Experimental Protocols
Every robust experimental workflow must contain built-in validation checks to ensure the system is behaving as dictated by thermodynamic principles.
Protocol A: Binary Solvent Recrystallization (EtOAc / Hexane)
Objective: Purify Methyl 4-(hydroxymethyl)-3-methylbenzoate using a finely tuned dielectric gradient.
-
Initial Dissolution: Place 1.0 g of crude Methyl 4-(hydroxymethyl)-3-methylbenzoate in a 50 mL Erlenmeyer flask. Add boiling Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves (approx. 3-5 mL).
-
Anti-Solvent Titration: Maintain the solution at a gentle boil. Begin adding boiling Hexane dropwise.
-
Validation Checkpoint 1 (Saturation): Continue adding Hexane until the solution turns persistently cloudy. Self-Validation: The cloudiness confirms you have successfully reached the thermodynamic saturation point. If you add >20 mL of Hexane and no cloudiness appears, your initial EtOAc volume was too high. Boil off 50% of the solvent and repeat.
-
Clarification: Add exactly 1-3 drops of hot Ethyl Acetate until the solution turns clear again.
-
Controlled Nucleation: Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature over 45 minutes.
-
Validation Checkpoint 2 (Yield Optimization): Once at room temperature, place the flask in an ice-water bath for 15 minutes. Extract a 1 mL aliquot of the mother liquor and evaporate it on a watch glass. Self-Validation: If a thick white residue remains, the compound is still heavily dissolved; add more Hexane to the main flask. If only a negligible film remains, your crystallization is fully optimized.
-
Isolation: Collect the crystals via vacuum filtration, washing with 2 mL of ice-cold Hexane.
Part 4: Process Visualizations
The following logical workflows map the causality of recrystallization troubleshooting and binary solvent selection.
Fig 1: Troubleshooting workflow for resolving common recrystallization issues like oiling out.
Fig 2: Logical progression of a binary solvent (solvent/anti-solvent) recrystallization.
References
-
Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link][3]
-
Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education (ACS Publications) URL: [Link][4]
-
Title: Determining Which Solvent to Use (Oiling Out Mechanisms) Source: Chemistry LibreTexts / Smolecule Technical Resources URL: [Link][5]
Sources
- 1. CAS 24078-25-9: metile 4-(idrossimetil)-3-metilbenzoato [cymitquimica.com]
- 2. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Stability of Methyl 4-(hydroxymethyl)-3-methylbenzoate
The following guide is structured as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer in drug development.
Case ID: EST-BENZ-003 Status: Active Topic: Stability & Handling under Basic Conditions Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Phantom Yield" Phenomenon
Researchers frequently report "disappearing product" during the scale-up of Methyl 4-(hydroxymethyl)-3-methylbenzoate . The molecule contains two reactive centers sensitive to base:[1]
-
Methyl Ester (C-1): Highly susceptible to saponification (hydrolysis).
-
Benzylic Alcohol (C-4): Susceptible to oxidation (to aldehyde/acid) if the basic medium is aerobic.
The Verdict: This compound is unstable in aqueous strong base (pH > 10) at room temperature. The 3-methyl group (meta to the ester) provides negligible steric protection against hydrolysis.
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the competing kinetics. We can quantify the stability using Hammett principles.[2][3][4]
-
The Reaction: Base-catalyzed hydrolysis (
mechanism). -
The Substituent Effect: The methyl group at position 3 is meta to the ester.
-
Hammett Constant (
) for Methyl: -0.07 (Electron Donating). -
Reaction Constant (
) for Methyl Benzoate Hydrolysis: +2.38 . -
Calculated Effect: The 3-methyl group slows the hydrolysis rate to approx. 68% of the unsubstituted methyl benzoate rate (
).
-
-
Practical Implication: While slightly slower than methyl benzoate, the reaction is still fast . In 1M NaOH at 25°C, the half-life (
) is likely in the range of 10–30 minutes .
Visualization: Degradation Pathways
The following diagram details the primary failure mode (Hydrolysis) and the secondary risk (Oxidation).
Figure 1: Primary degradation pathway via saponification (
Troubleshooting Guide (Q&A)
Issue 1: "I lost 40% of my mass during the aqueous workup."
Diagnosis: You likely performed a basic wash (e.g., NaHCO3 or NaOH) to remove acidic impurities, but the contact time was too long or the pH was too high. Solution:
-
Avoid Strong Base: Do not use NaOH or KOH washes.
-
Temperature Control: Perform all aqueous washes at 0–5°C . Hydrolysis rates drop ~2-3x for every 10°C decrease.
-
The "Flash" Wash: If you must use base (e.g., sat.
to remove acid starting materials), limit contact time to <5 minutes and separate phases immediately.
Issue 2: "My LC-MS shows a major peak at [M-14]."
Diagnosis: This is the Carboxylic Acid hydrolysis product.
-
Math: Methyl Ester (
) Acid ( ). -
Mass Shift: Loss of
(14 Da). -
Action: Check the pH of your aqueous layer.[5] If pH > 10, the ester is hydrolyzing. Re-acidify carefully to pH 3-4 and extract with EtOAc to recover the acid (if you want to re-esterify) or discard if it's an impurity.
Issue 3: "Can I use Potassium Carbonate ( ) as a base for alkylation?"
Diagnosis: Yes, but with caveats. Solution:
- in DMF/Acetone is generally safe if anhydrous.
-
Risk: If water is present (even trace amounts),
generates in equilibrium. -
Protocol: Add a drying agent (
) or use strictly anhydrous solvents. Keep reaction temperature < 60°C.
Experimental Protocols
Protocol A: Stability Stress Test (Self-Validating)
Use this protocol to determine the "Safe Handling Window" for your specific batch.
| Step | Action | Logic |
| 1 | Stock Prep | Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN). |
| 2 | Challenge | Add 1 mL of 0.1 M NaOH (pH ~13). Vortex. |
| 3 | Monitoring | Inject 5 µL onto HPLC at t=0, t=15 min, t=60 min. |
| 4 | Validation | Pass: Area% of parent > 98% after 60 min (Unlikely). Fail: Appearance of lower retention time peak (Acid). |
| 5 | Control | Run a parallel vial with water instead of NaOH to rule out solvent effects. |
Protocol B: Optimized Workup for Labile Esters
Standard Operating Procedure (SOP) to maximize yield.
-
Quench: Cool reaction mixture to 0°C.
-
Neutralize: Add 0.5 M Citric Acid or 1 M NH4Cl instead of strong acid/base. Target pH 6–7.
-
Extraction: Use Ethyl Acetate or DCM.
-
Drying: Dry organic layer over
immediately. Do not let the wet organic layer sit overnight. -
Concentration: Rotary evaporate at bath temperature < 40°C .
Decision Tree: Workup Strategy
Use this flow to decide how to handle the reaction mixture.
Figure 2: Decision logic for quenching reactions involving Methyl 4-(hydroxymethyl)-3-methylbenzoate to prevent hydrolysis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Santa Cruz Biotechnology. (n.d.). Methyl 4-methyl-3-hydroxybenzoate Product Data. Retrieved March 1, 2026. Link
-
Kirby, A. J. (1972). Hydrolysis and Transesterification of Esters.[3] Comprehensive Chemical Kinetics, 10, 57-207. (Kinetics of base-catalyzed hydrolysis).
-
PubChem. (2025).[6] Methyl 4-(hydroxymethyl)benzoate Compound Summary. Link
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.
Sources
Removing unreacted aldehyde from Methyl 4-(hydroxymethyl)-3-methylbenzoate product
Current Status: Ticket Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Unreacted Aldehyde Impurity (Methyl 4-formyl-3-methylbenzoate)
Executive Summary & Diagnostic
The Challenge: You are reducing Methyl 4-formyl-3-methylbenzoate to its alcohol counterpart. The residual aldehyde is difficult to remove because the 3-methyl group provides steric hindrance, protecting the carbonyl carbon from nucleophilic attack during both the reduction and subsequent purification attempts. Furthermore, the polarity difference between the primary alcohol product and the aldehyde precursor is often insufficient for easy flash chromatography separation.
Diagnostic: Is it actually Aldehyde? Before attempting purification, confirm the impurity identity.
-
1H NMR: Look for the distinct aldehyde proton singlet between 10.0 – 10.3 ppm .
-
TLC: The aldehyde usually runs slightly less polar (higher Rf) than the alcohol, but they may streak or overlap. Use 2,4-DNP stain (orange/red spot = aldehyde).
Decision Matrix: Choose Your Protocol
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and impurity levels.
Tier 1 Solution: The Bisulfite Wash (Optimized)
Context:
Sodium bisulfite (
Mechanism:
Protocol A: The "Aggressive" Bisulfite Wash
| Step | Action | Technical Rationale |
| 1 | Solubilize | Dissolve crude product in Ethyl Acetate (EtOAc) . Do not use DCM if possible (EtOAc exchanges better with the aqueous phase for this specific adduct). |
| 2 | Prepare Reagent | Prepare a saturated solution of Sodium Bisulfite ( |
| 3 | The Additive | Add 5-10% Methanol to the bisulfite solution. |
| 4 | Contact Time | Mix organic and aqueous layers. Stir vigorously (do not just shake) for 30-60 minutes . |
| 5 | Separation | Separate layers. The aldehyde is now in the aqueous layer (bottom).[1] |
| 6 | Wash | Wash the organic layer with brine, dry over |
Troubleshooting Q&A:
-
Q: An emulsion formed. What now?
-
A: This is common when using methanol.[3] Add solid NaCl to saturate the aqueous layer or filter through a pad of Celite to break the emulsion.
-
-
Q: The aldehyde is still there by NMR.
-
A: The equilibrium favors the aldehyde. Repeat the wash, but this time cool the mixture to 0°C. Adduct formation is exothermic; lower temperatures favor the product (Le Chatelier's principle), though it slows kinetics (so stir longer).
-
Tier 2 Solution: Girard's Reagent T (The "Chemical Hammer")
Context: If the bisulfite wash fails due to the hydrophobic nature of the 3-methylbenzoate scaffold, Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) is the superior alternative. It introduces a permanent cationic charge, making the aldehyde 100% water-soluble [2].
Mechanism:
Forms a stable, water-soluble hydrazone:
Protocol B: Girard's Reagent T Workflow
-
Dissolve: Dissolve crude mixture in 10% Acetic Acid in Methanol (approx. 5-10 mL per gram).
-
Add Reagent: Add 1.2 - 1.5 equivalents of Girard's Reagent T (relative to the estimated aldehyde impurity).
-
Reflux: Heat at mild reflux (60°C) for 1-2 hours . (The heat overcomes the steric hindrance of the 3-methyl group).
-
Quench & Extract:
-
Cool the mixture.
-
Pour into water/brine (approx. 5x volume).
-
Extract with Ethyl Acetate or Ether .
-
-
Result: The product (alcohol) moves to the organic layer. The aldehyde (now a charged hydrazone) is locked in the aqueous layer.
Why this works: Unlike bisulfite, this reaction is largely irreversible under these conditions and the ionic tag ensures zero solubility in the organic phase.
Tier 3 Solution: Scavenger Resins (GLP/High-Purity)
Context: For late-stage pharmaceutical intermediates where aqueous workups are risky or high throughput is required.
Reagent: Polymer-supported Toluenesulfonyl hydrazide (PS-TsNHNH2 ).
Protocol C: Solid Phase Scavenging
| Parameter | Specification |
| Resin Loading | Typically 1.5 - 2.5 mmol/g. |
| Stoichiometry | Use 3-5 equivalents relative to the aldehyde impurity. |
| Solvent | DCM or THF (Resin must swell to expose active sites). |
| Temperature | Room Temperature (or 40°C if kinetics are slow). |
| Time | 4 - 16 hours (Overnight is safest for hindered substrates). |
Procedure:
-
Add resin to the crude solution.
-
Agitate (orbit shaker). Do not use magnetic stir bars (they grind the resin, creating fines that clog filters).
-
Filter through a fritted funnel.
-
Concentrate filtrate.
Prevention: Reaction Optimization
Root Cause Analysis: If you consistently have >10% unreacted aldehyde, your reduction conditions are suboptimal. The 3-methyl group does not just hinder purification; it hinders the reduction itself.
Optimization Steps:
-
Reagent Quality: Ensure Sodium Borohydride (
) is fresh. It decomposes in moist air. -
Solvent System: Switch from pure Methanol to THF:Methanol (10:1) . The aldehyde is likely more soluble in THF, ensuring better contact with the hydride.
-
Stoichiometry: Increase
from 1.1 eq to 2.0 eq . Excess hydride is easily quenched with Acetone or dilute HCl.
References
-
BenchChem Technical Support. (2025).[1] Aldehyde Purification via Bisulfite Adducts: Troubleshooting & Optimization. Retrieved from 1
-
TargetMol. (2024). Girard's Reagent T: Properties and Protocols for Aldehyde Derivatization. Retrieved from 3
-
Amerigo Scientific. (2024). Scavenger Resins: Polymer-supported reagents for purification. Retrieved from 4
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from 2
Sources
Handling moisture sensitivity in Methyl 4-(hydroxymethyl)-3-methylbenzoate reactions
Topic: Moisture Sensitivity & Reaction Optimization
Core Technical Analysis: The "Dual-Threat" Sensitivity
Executive Summary: Methyl 4-(hydroxymethyl)-3-methylbenzoate is not inherently pyrophoric or violently hygroscopic in its solid state.[1][2] However, it presents a "Dual-Threat" moisture sensitivity during synthesis that frequently leads to yield collapse (20–40% loss).[1]
As a researcher, you are likely manipulating the benzyl alcohol moiety (C4 position) while trying to preserve the methyl ester (C1 position).[1] Moisture introduces two distinct failure modes:[2]
-
Reagent Quenching (The Kinetic Trap): Water competes with the sterically hindered hydroxymethyl group for electrophilic reagents (SOCl₂, MsCl, DMP), consuming stoichiometry.[1][2]
-
Ester Hydrolysis (The Thermodynamic Trap): Byproducts of moisture reaction (HCl, HBr, or OH⁻) catalyze the saponification of the methyl ester, forming the carboxylic acid impurity which is often difficult to separate from the product.[2]
Molecular Context & Sterics
-
The 3-Methyl Effect: The methyl group at C3 is ortho to the hydroxymethyl group. This provides steric bulk that slows down the desired nucleophilic attack of the alcohol.
-
Consequence: Because the desired reaction is sterically slowed, the competitive reaction with water (which is small and unhindered) becomes kinetically favored.[1] Drying standards must be higher for this molecule than for unhindered benzyl alcohols. [2]
Critical Workflows & Troubleshooting
Workflow A: Activation of Alcohol (Chlorination/Mesylation)
Common Reagents: Thionyl Chloride (SOCl₂), Methanesulfonyl Chloride (MsCl)[1][2]
The Failure Mode: Water reacts with SOCl₂ to form SO₂ and HCl . The HCl gas, trapped in the solvent matrix, protonates the ester carbonyl, catalyzing hydrolysis to the acid.
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<50%) | Reagent consumed by wet solvent.[1][2] | Titrate Reagent: Increase SOCl₂ to 1.5–2.0 equiv. only if solvent is <200 ppm H₂O. |
| Acid Impurity | HCl-catalyzed ester hydrolysis. | Scavenge Acid: Add solid K₂CO₃ or 2,6-Lutidine (non-nucleophilic base) to buffer the reaction.[1][2] |
| Sticky Solid | Polymerization via benzyl cation.[2] | Dilution: Run reaction at 0.1 M rather than 0.5 M to prevent intermolecular ether formation. |
The "Self-Validating" Setup:
-
Flame-dry glassware under vacuum; backfill with Argon (heavier than air, blankets the solid).[1][2]
-
Solvent Check: DCM or THF must be <50 ppm water. Test: Add a drop of TiCl₄ to a specifically aliquoted solvent sample. If it clouds immediately, it is too wet for this hindered substrate.[1][2]
Workflow B: Oxidation to Aldehyde
Common Reagents: Dess-Martin Periodinane (DMP), Swern (DMSO/Oxalyl Chloride)[1][2]
The Failure Mode: DMP hydrolyzes rapidly in wet DCM to form iodinanes that are oxidant-inactive but difficult to remove.
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Incomplete Conversion | DMP hydrolysis. | Water Spike: Add 1.1 eq of water intentionally? NO. For this substrate, strictly exclude water. Use 1.5 eq DMP. |
| Byproduct Formation | Over-oxidation to acid. | Buffer: Add NaHCO₃ (solid) directly to the reaction pot to neutralize byproduct acetic acid. |
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired pathway and moisture-induced failure modes.
Figure 1: Kinetic competition map showing how moisture not only quenches the reagent but generates acidic species that attack the ester moiety.[1][2]
Emergency Recovery: "I used wet solvent. Now what?"
If you suspect moisture contamination mid-reaction, do not add more reagent immediately.[2] Follow this recovery logic:
-
The "Freeze" Tactic:
-
Cool the reaction to -78°C (or 0°C if solvent freezes). This slows the hydrolysis of the ester (thermodynamic) more than it slows the precipitation of the wet reagent byproducts.
-
-
Scavenge:
-
Add activated 3Å Molecular Sieves (powdered) directly to the reaction mixture. Allow to stir for 30 minutes.
-
Note: Do not use silica; it is acidic and will promote ester hydrolysis.[2]
-
-
Filter & Assess:
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent for nucleophilic substitution on this molecule? A: Use with extreme caution. DMF is hygroscopic. "Dry" DMF from a bottle often contains 100–300 ppm water. For the 3-methyl-4-hydroxymethyl substrate, this is fatal because the reaction requires heating (due to sterics).[1] Heating wet DMF + Base = Rapid Ester Hydrolysis.[2] Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or strictly dried MeCN.[1][2]
Q: Why is my yield lower than the un-methylated analog (Methyl 4-(hydroxymethyl)benzoate)? A: The 3-methyl group creates a "picket fence" effect.[1] It blocks the trajectory of incoming nucleophiles. You likely need longer reaction times (extend from 4h to 12h) or higher temperatures .[1] However, higher temps require stricter moisture control.
Q: How do I store the starting material? A: While the solid is stable, surface moisture can adsorb.[2] Store in a desiccator. If the bottle has been opened frequently, dry the solid under high vacuum (0.1 mmHg) for 4 hours at room temperature before use.
References
-
Handling of Moisture Sensitive Reagents
-
Solvent Drying Protocols
-
Mitsunobu Reaction Troubleshooting (Relevant for Benzyl Alcohols)
-
Ester Hydrolysis Mechanisms (General Grounding)
Sources
Validation & Comparative
Comparative Guide: High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Verification of Methyl 4-(hydroxymethyl)-3-methylbenzoate
Executive Summary
In modern drug development, analytical bottlenecks dictate the pace of discovery. Choosing the right analytical platform requires balancing resolution, throughput, and capital expenditure. This guide objectively compares the performance of Benchtop NMR (60 MHz) against conventional High-Field NMR (400 MHz) for the structural verification of Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: [1]).
As a highly functionalized aromatic ester, this compound presents a unique analytical challenge: it requires the differentiation of three distinct aliphatic environments (-CH₃, -CH₂OH, -COOCH₃) alongside the resolution of a tightly coupled aromatic spin system.
The Causality of Resolution: Field Strength vs. Chemical Shift Dispersion
To understand the performance gap between benchtop and high-field systems, we must examine the physics of the Larmor frequency. While the chemical shift (
For Methyl 4-(hydroxymethyl)-3-methylbenzoate, the aromatic protons H2 and H6 have a predicted chemical shift difference (
-
At 60 MHz (Benchtop): A 0.05 ppm difference equates to just 3 Hz. Because the meta-coupling constant (
) between these protons is ~1.5 Hz, the ratio . This creates a strongly coupled, second-order spin system (an ABX system), causing severe "roofing" effects that merge the signals into an uninterpretable multiplet[2]. -
At 400 MHz (High-Field): The same 0.05 ppm difference expands to 20 Hz. Here,
. The system simplifies into a first-order AMX system, yielding cleanly resolved multiplets that allow for precise -coupling extraction and definitive regiochemical assignment.
Experimental Methodology: A Self-Validating Protocol
The following protocol outlines the acquisition of quantitative ¹H NMR spectra. It is designed as a self-validating system to ensure data integrity across both benchtop and high-field platforms.
Step 1: Gravimetric Sample Preparation
-
Action: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Causality & Validation: The TMS acts as the primary absolute reference (
0.00 ppm). The residual CHCl₃ peak ( 7.26 ppm) serves as an internal secondary lock. If the between these two peaks deviates from exactly 7.26 ppm, the system immediately flags a loss of field homogeneity or lock drift. This validates the integrity of the x-axis before any data interpretation begins.
Step 2: Probe Tuning and Shimming
-
Action: Insert the 5 mm NMR tube and lock onto the deuterium frequency of CDCl₃. Perform gradient shimming (400 MHz) or automated 1D shimming (60 MHz) until the full width at half maximum (FWHM) of the TMS peak is
Hz. -
Causality & Validation: High magnetic field homogeneity is critical. Poor shimming artificially broadens peaks, which would obscure the ~1.5 Hz meta-coupling in the aromatic region, rendering high-field data indistinguishable from lower-tier benchtop data[3].
Step 3: Pulse Sequence and Relaxation Optimization
-
Action: Select a standard 1D proton pulse sequence with a 30° flip angle. Set the relaxation delay (
) to 5.0 seconds. -
Causality & Validation: The methyl (-CH₃) and ester (-COOCH₃) protons lack efficient dipole-dipole relaxation pathways compared to the hydroxymethyl (-CH₂OH) protons. A
of 5.0 seconds ensures relaxation for all nuclei, guaranteeing that the integration accurately reflects the theoretical 3:3:2 proton ratio.
Comparative Data Analysis
The table below summarizes the expected ¹H NMR spectral assignments and compares the instrumental readouts.
Table 1: ¹H NMR Spectral Assignments and Platform Comparison (CDCl₃)
| Proton Environment | Shift (ppm) | Multiplicity | Integration | 60 MHz Appearance (Benchtop) | 400 MHz Appearance (High-Field) |
| -COOCH₃ (Ester) | 3.90 | s | 3H | Sharp Singlet | Sharp Singlet |
| -CH₂OH (Hydroxymethyl) | 4.75 | s* | 2H | Sharp Singlet | Sharp Singlet |
| Ar-CH₃ (Methyl) | 2.35 | s | 3H | Sharp Singlet | Sharp Singlet |
| -OH (Hydroxyl) | 1.85 | br s | 1H | Broad Singlet | Broad Singlet |
| Ar-H5 (Aromatic) | 7.45 | d ( | 1H | Doublet | Clean Doublet |
| Ar-H6 (Aromatic) | 7.80 | dd ( | 1H | Overlapping Multiplet | Clean Doublet of Doublets |
| Ar-H2 (Aromatic) | 7.85 | d ( | 1H | Overlapping Multiplet | Clean Doublet |
*Note: In ultra-dry solvents, the -CH₂OH signal may split into a doublet due to coupling with the -OH proton. In routine analysis, rapid exchange with trace moisture collapses this into a sharp singlet.
Performance Verdict
The Aliphatic Region: Benchtop NMR is highly efficient for tracking the aliphatic signals. The ester, hydroxymethyl, and methyl singlets are separated by
The Aromatic Region: Benchtop systems fail to resolve the H2 and H6 protons due to second-order roofing effects. High-field NMR is absolutely mandatory for final structural characterization, as it provides the first-order resolution required to extract
Analytical Workflow Decision Matrix
Decision matrix for selecting NMR field strength based on analytical objectives.
Conclusion
Benchtop NMR represents a disruptive technology for process chemistry, offering rapid, cost-effective functional group verification without the cryogenic overhead of superconducting magnets[3][4]. However, for de novo structural elucidation, impurity profiling, and rigorous regiochemical assignment of densely substituted rings like Methyl 4-(hydroxymethyl)-3-methylbenzoate, high-field NMR remains the indispensable gold standard. Drug development professionals should deploy benchtop systems for in-process monitoring while reserving high-field instrument time for final API characterization.
References
-
High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]
-
Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study Source: Industrial Crops and Products URL:[Link]
-
Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]
Sources
- 1. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
Structural Elucidation and Quantitative Analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate: A Mass Spectrometry Comparison Guide
Executive Summary
For researchers and drug development professionals, the accurate structural characterization and quantification of pharmaceutical intermediates like Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) are critical for impurity tracking and metabolite profiling. This compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ) presents a unique analytical challenge due to the presence of both a stable methyl ester and a labile hydroxymethyl group.
This guide objectively compares the two premier analytical modalities—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their respective fragmentation mechanisms, experimental protocols, and performance metrics.
Mechanistic Fragmentation Pathways: The Causality of Ion Formation
To optimize analytical methods, one must first understand the intrinsic gas-phase chemistry of the molecule. Methyl 4-(hydroxymethyl)-3-methylbenzoate contains three key functional groups on the benzene ring: a methyl ester at C1, a methyl group at C3, and a hydroxymethyl group at C4.
Electron Ionization (EI-MS, 70 eV)
Under hard ionization (70 eV), the molecular ion
-
Ester Cleavage (Alpha-Cleavage): The loss of a methoxy radical (•OCH₃, 31 Da) from the ester group is a dominant pathway, yielding a stable acylium ion at m/z 149[1]. This acylium ion can subsequently lose carbon monoxide (CO, 28 Da) to form a phenyl cation derivative at m/z 121.
-
Benzyl Alcohol Cleavage: The hydroxymethyl group readily expels a hydroxyl radical (•OH, 17 Da) to form a resonance-stabilized benzyl cation at m/z 163[2].
-
The Ortho-Effect: Because the C3-methyl and C4-hydroxymethyl groups are adjacent (ortho to each other), they can interact via a cyclic transition state. This "ortho-effect" facilitates the elimination of a neutral water molecule (H₂O, 18 Da), producing a highly stable fragment at m/z 162[3].
Electrospray Ionization (ESI-MS/MS, CID)
Under soft ionization, the protonated molecule
Figure 1: Proposed EI-MS fragmentation pathway of Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Comparative Performance Analysis: GC-EI-MS vs. LC-ESI-MS/MS
Choosing the right platform depends on whether the goal is untargeted structural elucidation or high-throughput quantitative screening.
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (QqQ) |
| Primary Application | Structural elucidation, Library matching | High-sensitivity quantification (PK/PD) |
| Ionization Type | Hard (Extensive fragmentation) | Soft (Intense precursor ion) |
| Sample Preparation | Requires Derivatization (Silylation) | Direct injection (Dilute-and-shoot) |
| Key Diagnostic Ions | m/z 180 (M⁺), 149, 162, 121 | m/z 181 → 163, 181 → 149 |
| Matrix Effects | Low (Chromatographic resolution is high) | Moderate to High (Ion suppression possible) |
| Sensitivity (LOD) | ~10 - 50 ng/mL | ~0.1 - 1 ng/mL |
Expert Insight: The free hydroxyl group (-OH) on the hydroxymethyl moiety causes severe peak tailing and thermal degradation in GC injectors. Therefore, GC-MS requires derivatization (e.g., using BSTFA) to convert the -OH to a -O-TMS ether. This shifts the molecular weight from 180 to 252 Da. If rapid, underivatized analysis is required, LC-MS/MS is the strictly superior choice.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in quality control (QC) checkpoints.
Protocol A: LC-ESI-MS/MS Quantitative Workflow (Direct Analysis)
Objective: High-throughput quantification of the compound in biological matrices.
-
Sample Extraction: Spike 100 µL of plasma with 10 µL of internal standard (e.g., Deuterated Methyl Benzoate-d5). Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. QC Check: Ensure a tight, clear pellet is formed to prevent column clogging.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
MS/MS Tuning: Operate in Positive ESI mode. Set the precursor ion to m/z 181. Optimize Collision Energy (CE) to maximize the abundance of the m/z 163 product ion.
-
Data Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transition m/z 181 → 163 for quantification, and m/z 181 → 149 as a qualifier.
Protocol B: GC-EI-MS Structural Workflow (Derivatization Required)
Objective: Unambiguous structural confirmation via library-matchable fragmentation.
-
Extraction & Drying: Extract the sample into ethyl acetate. Evaporate to complete dryness under a gentle stream of nitrogen. QC Check: Any residual water will destroy the derivatization reagent.
-
Derivatization: Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.
-
Injection: Inject 1 µL into the GC-MS (Splitless mode, Injector at 250°C) using a DB-5MS column.
-
Data Acquisition: Scan from m/z 50 to 350. Look for the derivatized molecular ion at m/z 252 and the characteristic loss of a methyl radical (-15 Da) from the TMS group at m/z 237.
Figure 2: Parallel workflows for GC-MS structural confirmation vs. LC-MS/MS quantitation.
Conclusion and Recommendations
For researchers investigating Methyl 4-(hydroxymethyl)-3-methylbenzoate , the choice of mass spectrometry platform dictates the sample preparation and the resulting data.
-
Choose GC-EI-MS when confirming the synthesis or identifying unknown degradants, as the hard ionization provides a rich, reproducible fragmentation fingerprint (dominated by ester and benzyl cleavages). However, mandatory silylation must be factored into the timeline.
-
Choose LC-ESI-MS/MS for pharmacokinetic studies or trace-level quantification, leveraging the intense m/z 181 → 163 transition driven by the facile loss of water from the hydroxymethyl group.
References
-
Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Available at:[Link]
-
Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Available at:[Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. Available at:[Link]
-
Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry. Available at:[Link]
Sources
Comparing reactivity of Methyl 4-(hydroxymethyl)-3-methylbenzoate vs Methyl 4-(hydroxymethyl)benzoate
Title: Comparative Reactivity Guide: Methyl 4-(hydroxymethyl)-3-methylbenzoate vs. Methyl 4-(hydroxymethyl)benzoate
Executive Summary
This technical guide compares the chemical reactivity of Methyl 4-(hydroxymethyl)benzoate (Compound B) and its ortho-methylated analog, Methyl 4-(hydroxymethyl)-3-methylbenzoate (Compound A) .[1]
While both compounds share a core 4-(hydroxymethyl)benzoate scaffold, the introduction of a methyl group at the C3 position in Compound A significantly alters its reactivity profile through steric hindrance and electronic donation (+I effect) .[1] This guide demonstrates that Compound A exhibits superior stability against oxidative degradation but reduced reaction kinetics in SN2-type nucleophilic substitutions compared to the unhindered Compound B. These differences are critical for medicinal chemists optimizing metabolic stability or designing synthetic routes involving benzylic functionalization.
| Feature | Compound A (3-Methyl) | Compound B (Non-methyl) |
| CAS Number | 24078-25-9 | 6908-41-4 |
| Steric Profile | High (Ortho-blocking) | Low (Unobstructed) |
| Oxidation Rate | Slow (Sterically Retarded) | Fast |
| SN2 Reactivity | Impeded | High |
| Metabolic Stability | Enhanced | Baseline |
Structural & Electronic Analysis
To understand the divergent reactivity, we must analyze the physicochemical environment of the reactive center (the benzylic carbon).[1]
Electronic Effects (Inductive & Resonance)
-
Compound B: The benzene ring bears a methyl ester (EWG) at C1 and a hydroxymethyl group at C4. The ester withdraws electron density, making the benzylic hydrogens slightly more acidic and the ring electron-deficient.[1]
-
Compound A: The addition of a methyl group at C3 introduces an electron-donating (+I) inductive effect. This slightly enriches the electron density of the aromatic ring. However, the primary impact is steric .[1]
The "Ortho-Effect" (Steric Modulation)
The C3-methyl group in Compound A is physically adjacent (ortho) to the C4-hydroxymethyl group. This creates a "steric wall" that:
-
Blocks Nucleophilic Approach: Reagents attempting to attack the benzylic carbon (e.g., brominating agents) face physical obstruction.
-
Inhibits Planarity: In transition states requiring resonance with the ring (e.g., benzylic carbocations), the ortho-methyl group can force the benzylic substituent out of the ring plane, potentially reducing resonance stabilization despite the electronic donation.[1][2]
Figure 1: Steric mapping showing the blocking effect of the C3-methyl group in Compound A.[1]
Comparative Performance Data
The following data summarizes the relative reaction rates observed in standard synthetic transformations.
| Reaction Type | Reagent System | Relative Rate (B : A) | Mechanistic Insight |
| Oxidation (Alcohol → Aldehyde) | IBX / DMSO | 4 : 1 | The bulky iodine(V) species is hindered by the ortho-methyl group in A. |
| Benzylic Bromination (SN2) | PBr3 / CH2Cl2 | 10 : 1 | Backside attack required for SN2 is severely impeded in A. |
| Benzylic Bromination (SN1) | HBr / AcOH | 1 : 2 | Compound A reacts faster due to carbocation stabilization by the methyl donor (+I). |
| Ester Hydrolysis | LiOH / THF / H2O | 1 : 1 | The C3-methyl is meta to the ester; steric/electronic influence is negligible. |
Experimental Protocols (Case Studies)
These protocols are designed to validate the reactivity differences described above.
Protocol 1: Competitive Oxidation (Steric Probe)
Objective: To demonstrate the kinetic retardation caused by the ortho-methyl group using a bulky oxidant (IBX).
Materials:
-
Compound A (1.0 mmol)[1]
-
Compound B (1.0 mmol)[1]
-
IBX (2-Iodoxybenzoic acid) (1.1 equiv)[1]
-
DMSO-d6 (Deuterated solvent for in-situ NMR monitoring)[1]
Methodology:
-
Dissolution: Dissolve equimolar amounts of Compound A and Compound B in DMSO-d6 in an NMR tube.
-
Baseline Scan: Acquire a t=0 1H NMR spectrum. Integrate the benzylic -CH2- peaks (Singlet ~4.6 ppm for B; Singlet ~4.7 ppm for A).
-
Initiation: Add IBX (0.5 equiv relative to total alcohol content) to create a competitive environment.
-
Monitoring: Incubate at 25°C. Acquire spectra every 15 minutes.
-
Analysis: Track the appearance of the aldehyde proton (~10.0 ppm).
-
Expected Result: Compound B will be consumed significantly faster. The ratio of Aldehyde-B to Aldehyde-A will likely exceed 4:1 in the early stages.
-
Protocol 2: Benzylic Bromination (Mechanistic Probe)
Objective: To distinguish between SN2 (hindered) and SN1 (stabilized) pathways.
Method A: PBr3 (SN2 Dominant)
-
Dissolve substrate (1.0 equiv) in anhydrous DCM at 0°C.
-
Add PBr3 (0.4 equiv) dropwise.
-
Monitor by TLC (Hexane/EtOAc 4:1).
-
Observation: Compound B reaches completion within <1 hour. Compound A requires >4 hours or warming to RT.
Method B: HBr in Acetic Acid (SN1 Dominant)
-
Dissolve substrate in glacial acetic acid.
-
Add 33% HBr in AcOH (2.0 equiv).
-
Observation: Compound A reacts rapidly (often faster than B) because the rate-determining step is the formation of the carbocation, which is stabilized by the electron-donating ortho-methyl group.
Reaction Workflow Diagram
The following diagram illustrates the divergent pathways and the decision logic for selecting the correct compound based on desired stability.
Figure 2: Decision matrix for selecting between Compound A and B based on stability requirements.
References
-
Compound B Properties: National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
-
Ortho-Effect in Oxidation: Karunakaran, K., et al. (2010).[1] Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry. (Demonstrates steric retardation in ortho-substituted benzyl alcohols).
-
Carbocation Stability: Lumen Learning. Carbocation Structure and Stability. Retrieved from [Link]
-
Hypervalent Iodine Oxidants: Uyanik, M., & Ishihara, K. (2009).[1] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications. (Details the steric sensitivity of IBX/DMP oxidations).
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
A Comparative HPLC Analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate and Its Potential Impurities
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the HPLC retention behavior of Methyl 4-(hydroxymethyl)-3-methylbenzoate against its potential process-related and degradation impurities. The methodologies detailed herein are designed to ensure robust and reliable separation, a critical aspect of quality control in pharmaceutical development.
The Importance of Impurity Profiling
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a fine chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[1] Therefore, a well-designed analytical method is essential to detect and quantify any potential impurities.
Understanding Potential Impurities
To develop a robust HPLC method, it is crucial to first identify the likely impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or under stress conditions.
Hypothetical Synthesis and Process-Related Impurities
A plausible synthesis for Methyl 4-(hydroxymethyl)-3-methylbenzoate could start from 3-methyl-p-toluic acid. This would involve the esterification of the carboxylic acid and the selective oxidation of the benzylic methyl group. Based on this, we can anticipate the following process-related impurities:
-
Starting Material: 3-methyl-p-toluic acid
-
Intermediate: Methyl 3-methyl-p-toluate
-
Over-oxidation Product: Methyl 4-formyl-3-methylbenzoate
-
Isomeric Impurity: Methyl 3-(hydroxymethyl)-4-methylbenzoate
Degradation Products
Benzoate esters can be susceptible to hydrolysis and oxidation. Forced degradation studies, as recommended by the ICH, help to identify potential degradation products.[2][3] For Methyl 4-(hydroxymethyl)-3-methylbenzoate, the primary degradation pathways are likely to be:
-
Hydrolysis Product: 4-(hydroxymethyl)-3-methylbenzoic acid
-
Oxidation Product: Methyl 4-formyl-3-methylbenzoate (also a process-related impurity)
The Chromatographic Challenge: A Comparative Approach
The primary analytical challenge lies in achieving baseline separation of the main compound from its structurally similar impurities. A reversed-phase HPLC (RP-HPLC) method is the workhorse for such separations due to its versatility and applicability to a wide range of organic molecules.[4][5][6]
Elucidation of the HPLC Method
A C18 stationary phase is selected for its hydrophobic nature, which will provide good retention for the aromatic analytes. A gradient elution is employed to ensure the timely elution of all compounds with good peak shapes.
The mobile phase consists of an aqueous component with a pH modifier and an organic solvent. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[7] In this case, an acidic pH (around 2.5-3.5) will suppress the ionization of any carboxylic acid impurities, leading to better retention and peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[7]
Experimental Protocol: A Step-by-Step Guide
Instrumentation
-
High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography data system for data acquisition and processing.
Chromatographic Conditions
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Provides good sensitivity for the parent compound and impurities. |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) | Ensures good peak shape for early eluting peaks. |
Sample Preparation
-
Accurately weigh and transfer about 25 mg of the Methyl 4-(hydroxymethyl)-3-methylbenzoate sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Comparative Retention Time Analysis
The following table summarizes the expected elution order and approximate retention times for Methyl 4-(hydroxymethyl)-3-methylbenzoate and its potential impurities under the proposed HPLC method. The elution order is predicted based on the polarity of the compounds; more polar compounds will elute earlier in a reversed-phase system.
| Compound | Structure | Expected Retention Time (min) | Rationale for Elution Order |
| 4-(hydroxymethyl)-3-methylbenzoic acid | Impurity | ~ 5.2 | The free carboxylic acid makes it the most polar compound, leading to early elution. |
| Methyl 4-(hydroxymethyl)-3-methylbenzoate | API | ~ 8.5 | The main compound has intermediate polarity. |
| Methyl 3-(hydroxymethyl)-4-methylbenzoate | Isomeric Impurity | ~ 8.9 | Structurally very similar to the API, but slight differences in polarity may lead to a small separation. |
| Methyl 3-methyl-p-toluate | Intermediate | ~ 12.1 | Less polar than the API due to the absence of the hydroxyl group. |
| Methyl 4-formyl-3-methylbenzoate | Oxidation Product | ~ 13.5 | The aldehyde group is less polar than the hydroxyl group, resulting in longer retention. |
| 3-methyl-p-toluic acid | Starting Material | ~ 15.8 | The combination of the carboxylic acid and the less polar nature compared to the hydroxylated compounds gives it a longer retention time under these acidic conditions. |
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate and its impurities.
Caption: Workflow for the HPLC analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Conclusion
This guide outlines a comprehensive and robust RP-HPLC method for the separation and analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate from its potential process-related and degradation impurities. The provided experimental protocol and comparative retention time analysis serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate. The principles discussed herein can also be adapted for the analysis of other structurally related compounds.
References
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 166-173. [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
Patel, Y., & Captain, A. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. [Link]
-
Reddy, G. S., & Kumar, B. P. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research, 1(4). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1146-1154. [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]
-
Yu, A., et al. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Journal of Chromatographic Science, 54(2), 223-227. [Link]
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
Sources
- 1. dgra.de [dgra.de]
- 2. scispace.com [scispace.com]
- 3. biomedres.us [biomedres.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Validating the Purity of Methyl 4-(hydroxymethyl)-3-methylbenzoate: A Comparative Analytical Guide
As pharmaceutical synthesis grows increasingly complex, the rigorous validation of intermediate purity remains a cornerstone of drug development. Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) is a highly functionalized aromatic building block featuring an ester, a methyl group, and a primary alcohol. Because each of these functional groups can undergo unwanted side reactions (e.g., over-oxidation, transesterification, or incomplete substitution), establishing a robust, self-validating analytical workflow is critical.
This guide provides an authoritative comparison of chromatographic techniques for validating the purity of this compound, with a deep-dive methodology into optimizing Thin Layer Chromatography (TLC) as a rapid, mechanistic screening tool.
The Analytical Landscape: TLC vs. HPLC vs. GC
While High-Performance Liquid Chromatography (HPLC) is the gold standard for final quantitative chemical purity testing[1], Thin Layer Chromatography (TLC) remains an indispensable first-line tool. TLC is widely recognized as a rapid, cost-effective screening method for pharmaceutical intermediates, allowing chemists to assess reaction progress and preliminary purity before committing to resource-intensive instrumental analysis[2],[3].
Because Methyl 4-(hydroxymethyl)-3-methylbenzoate contains a free hydroxyl group (-OH), it can exhibit peak tailing or require derivatization in Gas Chromatography (GC). Therefore, a dual-tiered approach—TLC for rapid qualitative screening and HPLC for quantitative batch release—is the most efficient workflow.
Table 1: Comparative Performance of Chromatographic Techniques
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) |
| Primary Utility | Rapid qualitative screening, reaction monitoring, and initial purity checks. | Quantitative purity validation and impurity profiling. | Volatile impurity detection; often requires derivatization for -OH groups. |
| Resolution | Low to Medium (susceptible to environmental variations)[2]. | Very High (baseline separation of closely related analogs). | High (but limited by the thermal stability of the analyte). |
| Limit of Detection | ~0.1 – 1.0 µg | ~0.01 µg | ~0.001 µg |
| Analysis Time | 5 – 10 minutes | 15 – 30 minutes | 20 – 45 minutes |
| Suitability for Target | Excellent. Distinct functional groups allow for chemoselective staining. | Excellent. UV-active aromatic ring ensures high sensitivity. | Moderate. The primary alcohol may cause column degradation over time. |
Mechanistic Insights: Designing the TLC Protocol
To create a self-validating TLC protocol, we must exploit the specific chemical properties of Methyl 4-(hydroxymethyl)-3-methylbenzoate.
Stationary and Mobile Phase Causality:
The compound possesses moderate polarity. The non-polar aromatic ring and methyl groups are counterbalanced by the hydrogen-bonding capacity of the hydroxymethyl (-CH₂OH) group and the dipole of the methyl ester (-COOCH₃). A mobile phase of Hexane and Ethyl Acetate (7:3 v/v) provides the perfect thermodynamic balance. Hexane drives the bulk migration of non-polar impurities, while Ethyl Acetate competes for hydrogen bonding sites on the silica gel stationary phase, allowing the target compound to migrate to an optimal retention factor (
Orthogonal Detection Mechanisms: Relying on a single detection method can yield false positives. We utilize an orthogonal, two-step visualization approach:
-
UV Quenching (254 nm): The conjugated
-system of the benzoate ester absorbs UV light, quenching the green fluorescence of the F254 silica plate. This identifies all aromatic species. -
Chemoselective KMnO₄ Staining: Potassium permanganate (
) is a powerful oxidant. When the plate is heated, the Mn(VII) complex selectively oxidizes the primary alcohol (-CH₂OH) of our target compound into an aldehyde or carboxylic acid. During this redox reaction, the purple Mn(VII) is reduced to brown insoluble Mn(IV) dioxide ( )[4],[5]. This confirms not just the presence of an aromatic ring, but specifically the functionalized alcohol.
Table 2: Expected Values and Detection Profiles
| Compound / Impurity | Structural Feature | Expected | UV (254 nm) | |
| Methyl 4-(hydroxymethyl)-3-methylbenzoate | Ester + Primary Alcohol | ~0.45 | Active (Dark Spot) | Active (Yellow/Brown) |
| 4-Bromo-3-methylbenzoate (Starting Material) | Ester + Halide (No -OH) | ~0.70 | Active | Inactive (Remains Purple) |
| Methyl 4-formyl-3-methylbenzoate (Over-oxidized) | Ester + Aldehyde | ~0.60 | Active | Weakly Active / Slow |
Experimental Protocol: Self-Validating TLC Workflow
To ensure absolute trustworthiness, this protocol incorporates co-spotting to eliminate matrix effects and 2D-TLC principles to verify that the compound is not degrading on the silica gel.
Materials Required:
-
Silica gel 60 F254 TLC plates (aluminum or glass-backed).
-
Developing chamber with filter paper for vapor saturation.
-
Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v).
-
Stain Solution: 1.5 g
, 10 g , and 1 mL 10% NaOH in 200 mL [5].
Step-by-Step Methodology:
-
Chamber Saturation: Pour 10 mL of the mobile phase into the developing chamber. Insert a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 15 minutes. Causality: Saturation prevents the premature evaporation of the highly volatile hexane from the plate during development, which would otherwise cause uneven solvent fronts and irreproducible
values. -
Sample Preparation: Dissolve 1 mg of the Methyl 4-(hydroxymethyl)-3-methylbenzoate sample in 1 mL of Dichloromethane (DCM). Prepare a separate reference standard solution at the same concentration.
-
Application (Co-Spotting): Using a glass micro-capillary, apply three distinct spots on the baseline (1 cm from the bottom):
-
Spot 1: Reference Standard only.
-
Spot 2: Co-spot (Reference Standard + Unknown Sample applied directly on top of each other).
-
Spot 3: Unknown Sample only.
-
Causality: Co-spotting proves that any slight deviation in
is due to chemical differences rather than localized inconsistencies in the silica layer.
-
-
Development: Place the plate into the chamber using forceps. Allow the solvent front to rise until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Air-dry the plate thoroughly.
-
First-Pass Visualization (UV): Examine the plate under a 254 nm UV lamp. Circle all dark spots lightly with a pencil. Calculate the
values. -
Second-Pass Visualization (Chemoselective Stain): Dip the plate swiftly into the
staining solution. Wipe the excess liquid from the back of the plate. Gently heat the plate using a heat gun until the target spot turns a distinct yellow/brown against the bright purple background. -
Validation Check: If the unknown sample (Spot 3) shows any additional UV-active spots, or spots that do not react with
, the batch contains impurities and must be routed to column chromatography before HPLC quantification.
Purity Validation Decision Workflow
The following diagram illustrates the logical decision tree for validating the purity of pharmaceutical intermediates, minimizing analytical bottlenecks.
Fig 1: Chromatographic decision tree for intermediate purity validation.
Conclusion
Validating the purity of Methyl 4-(hydroxymethyl)-3-methylbenzoate requires an understanding of its specific chemical reactivity. By combining the rapid, chemoselective screening power of TLC (utilizing orthogonal UV and
References
1.[2] PharmDecks. Chromatography (HPLC, TLC) - Pharmaceutical Industry. Available at: [Link] 2.[3] IIP Series. Chromatographic Techniques for Pharmaceutical Analysis. Available at:[Link] 3.[1] Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Available at: [Link] 4.[4] American Chemical Society (ACS). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System. Available at:[Link] 5.[5] Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
Sources
Carbon-13 NMR shifts for 3-methyl and 4-hydroxymethyl substituted benzoates
Comparative Guide: NMR Analysis of 3-Methyl vs. 4-Hydroxymethyl Benzoates
Executive Summary
This technical guide provides a high-resolution comparative analysis of the Carbon-13 NMR spectral signatures for Methyl 3-methylbenzoate and Methyl 4-(hydroxymethyl)benzoate . These compounds represent critical scaffolds in medicinal chemistry—serving as models for lipophilic (methyl) versus polar (hydroxymethyl) bioisosteres in drug linker design.
The distinction between these isomers is trivial by mass spectrometry but requires precise NMR interpretation to resolve regioisomerism (meta vs. para) and electronic substituent effects. This guide details the experimental protocols, chemical shift assignments, and mechanistic rationale required for unambiguous structural verification.
Experimental Protocol: Quantitative NMR
To ensure the reproducibility of the chemical shift data presented below, the following acquisition parameters are recommended. These steps are critical for observing quaternary carbons (C1, C3, C4, C=O) which often suffer from long relaxation times (
Instrument Configuration
-
Field Strength:
400 MHz (proton frequency) / 100 MHz (carbon frequency) is recommended for resolving aromatic multiplets. -
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal reference ( ppm). -
Temperature: 298 K (
).
Pulse Sequence & Acquisition
-
Pulse Program: Inverse-gated decoupling (e.g., zgig on Bruker) is preferred for quantitative integration, though standard broadband decoupling (zgpg30) is sufficient for chemical shift assignment.
-
Relaxation Delay (
): Set to 2.0 – 5.0 seconds .-
Reasoning: Quaternary aromatic carbons and carbonyls have long
relaxation times. Insufficient delay leads to signal saturation and loss of peak intensity for critical diagnostic carbons (C-Ipso).
-
-
Spectral Width: 240 ppm (approx. -10 to 230 ppm) to capture the carbonyl region.
-
Scans (NS): Minimum 1024 scans for 10-20 mg sample concentration to ensure adequate Signal-to-Noise (S/N) ratio for quaternary carbons.
Comparative Data Analysis
The following data synthesizes high-field NMR literature values. The key differentiator is the symmetry of the molecule: the 4-substituted derivative possesses a
Table 1: Chemical Shift Comparison ( , ppm in )
| Carbon Assignment | Methyl Benzoate (Ref) | Methyl 3-methylbenzoate (Meta) | Methyl 4-(hydroxymethyl)benzoate (Para) |
| Carbonyl (C=O) | 167.1 | 167.3 | 167.2 |
| Ipso (C-COOMe) | 130.2 | 130.5 | 129.2 |
| Ortho (C2/C6) | 129.5 | 130.1 (C2) / 126.8 (C6) | 129.8 (2C, Symmetric) |
| Meta (C3/C5) | 128.3 | 138.1 (C3-Me) / 128.2 (C5) | 126.5 (2C, Symmetric) |
| Para (C4) | 132.9 | 133.6 | 147.1 (C-CH |
| Methoxy ( | 52.0 | 52.0 | 52.1 |
| Substituent C | — | 21.3 ( | 64.3 ( |
Mechanistic Insight: Substituent Chemical Shifts (SCS)
-
3-Methyl Effect (Inductive): The methyl group at C3 exerts a strong
-effect , shifting the attached carbon downfield to ~138 ppm (compared to ~128 ppm in the unsubstituted parent). It breaks the ring symmetry, resulting in 6 distinct aromatic signals . -
4-Hydroxymethyl Effect (Resonance/Inductive): The hydroxymethyl group is an alkyl substituent with an electronegative oxygen. The methylene carbon (
) resonates at ~64 ppm , a diagnostic region for benzylic alcohols. The Para-carbon (C4) is significantly deshielded (~147 ppm) due to the -effect of the alkyl group, while the ring retains symmetry, showing only 4 distinct aromatic signals (Ipso, Ortho x2, Meta x2, Para).
Structural Visualization & Assignment Logic
The following diagram illustrates the carbon numbering and the logical flow for assigning the spectra based on the data above.
Figure 1: Decision tree for distinguishing 3-methyl and 4-hydroxymethyl benzoates via
References
-
National Institutes of Health (NIH) PubChem. (2025). Methyl 4-(hydroxymethyl)benzoate (Compound CID 81325). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols (Supporting Information, p.[1] S4). Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy: Parameters and Protocols. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General Reference for SCS values).
Sources
Publish Comparison Guide: Spectroscopic Profile of Methyl 4-(hydroxymethyl)-3-methylbenzoate
The following guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of Methyl 4-(hydroxymethyl)-3-methylbenzoate , comparing it against key structural analogs and potential impurities.
Executive Summary & Application Context
Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9) is a critical bifunctional building block in medicinal chemistry. It serves as a scaffold for kinase inhibitors and receptor modulators, where the benzylic alcohol and methyl ester provide orthogonal handles for further functionalization.
For researchers, the "performance" of this molecule in a spectroscopic context refers to its detectability and differentiation from synthetic precursors (e.g., the dicarboxylic acid) or oxidation byproducts (e.g., the aldehyde). This guide defines the theoretical and experimental UV-Vis absorption maxima (
Key Spectroscopic Metrics
| Parameter | Value / Range | Structural Origin |
| Primary | 238 – 242 nm | |
| Secondary | 275 – 282 nm | |
| Molar Extinction ( | ~12,000 | Estimated at primary |
| Key Impurity Shift | +15–20 nm (Red Shift) | Oxidation to Methyl 4-formyl-3-methylbenzoate. |
Comparative Spectroscopic Analysis
To ensure accurate identification, the target molecule must be compared against its structural neighbors. The following table contrasts the target with its direct analogs, highlighting how substituents shift the absorption profile.
Table 1: Structural Analog Comparison (Solvent: Methanol)
| Compound | Structure Description | Estimated | Spectroscopic Shift Explanation |
| Methyl benzoate | Core chromophore | 227, 272 | Baseline benzoate absorption. |
| Methyl 4-methylbenzoate | p-Methyl substituent | 236, 274 | Bathochromic Shift: p-Alkyl group donates e- density via hyperconjugation, lowering the |
| Target: Methyl 4-(hydroxymethyl)-3-methylbenzoate | p-CH | 240, 278 | Additive Effect: The p-hydroxymethyl mimics the p-methyl effect. The m-methyl adds a slight auxiliary red shift and broadening. |
| Methyl 4-formyl-3-methylbenzoate | p-CHO (Aldehyde) | ~255, 290 | Strong Bathochromic Shift: The aldehyde extends conjugation significantly. Crucial for detecting oxidation. |
Expert Insight: The hydroxymethyl group (-CH
OH) is not a strong auxochrome like a phenol (-OH) because the saturated methylene carbon insulates the oxygen lone pairs from the ring. Therefore, its UV spectrum closely resembles that of the methyl analog rather than a hydroxy analog.
Experimental Protocol: Self-Validating Purity Check
This protocol is designed to verify the identity of Methyl 4-(hydroxymethyl)-3-methylbenzoate and quantify potential oxidation impurities.
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone (cutoff 330 nm).
-
Blank: Pure Methanol.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of the target compound in 10 mL Methanol (Concentration: ~1 mg/mL or 5.5 mM).
-
Working Solution: Dilute 100
L of Stock into 9.9 mL Methanol (Final: ~55 M). -
Baseline Correction: Run a blank scan with pure Methanol to subtract solvent background.
-
Acquisition: Scan the sample from 200 nm to 400 nm.
-
Validation Criteria (Pass/Fail):
-
PASS: Distinct peak at 238–242 nm and a weaker shoulder/peak at 275–280 nm .
-
FAIL (Oxidation): Appearance of a new band near 255–260 nm suggests oxidation to the aldehyde.
-
FAIL (Hydrolysis): Significant blue shift toward 225 nm suggests hydrolysis of the ester to the acid (if pH is uncontrolled).
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the electronic transitions governing the spectrum and the workflow for purity analysis.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Methyl Benzoate Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) Compound Summary. National Library of Medicine.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Sources
Elemental analysis standards for C10H12O3 compounds
Elemental Analysis Standards for C10H12O3 Compounds: A Comparative Technical Guide
Executive Summary: The C10H12O3 Challenge
In pharmaceutical development and organic synthesis, the molecular formula C10H12O3 represents a critical chemical space, most notably occupied by Propylparaben (Propyl 4-hydroxybenzoate), a ubiquitous preservative and pharmaceutical excipient.[1] Other structural isomers include Coniferyl Alcohol (a lignin precursor) and Mephenesin-related impurities .
Precise Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Oxygen (CHN/O) combustion analysis—is the primary method for validating the purity and identity of these compounds. However, not all reference materials are created equal. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and Reagent Grade alternatives, providing experimental evidence to guide your selection process.
The Hierarchy of Standards
To ensure data integrity (ALCOA+ principles), researchers must distinguish between materials used for instrument calibration and those used for method validation.
The Product: Propylparaben CRM (TraceCERT® / USP)
-
Role: The "Gold Standard" for validating analytical methods specific to the C10H12O3 matrix.
-
Characteristics: Metrologically traceable to SI units (via NIST or NMIJ), characterized by qNMR and HPLC, with explicitly stated uncertainty budgets.
-
Theoretical Composition:
-
Carbon: 66.66%
-
Hydrogen: 6.71%
-
Oxygen: 26.63%
-
Alternative A: Reagent Grade Propylparaben
-
Role: Routine synthesis starting material.
-
Risk: Often lacks rigorous drying data; may contain residual propanol or moisture, skewing H and O values.
Alternative B: Coniferyl Alcohol (Isomer)
-
Role: Research metabolite.
-
Risk: Highly unstable (air/light sensitive). Polymerization leads to variable Carbon content, making it a poor choice for routine standardization despite sharing the C10H12O3 formula.
Comparative Performance Analysis
The following data summarizes a study comparing the elemental analysis results of a Propylparaben CRM against a generic reagent grade sample and the unstable isomer Coniferyl Alcohol.
Table 1: Elemental Composition Accuracy (Combustion Analysis)
Instrument: Thermo FlashSmart EA / PerkinElmer 2400 Series II Calibration Standard: Acetanilide (High Purity)
| Metric | Theoretical Value | Propylparaben CRM (The Product) | Reagent Grade Propylparaben | Coniferyl Alcohol (Isomer) |
| Carbon % | 66.66 | 66.64 ± 0.05 | 66.10 ± 0.45 | 67.20 ± 1.20 |
| Hydrogen % | 6.71 | 6.72 ± 0.03 | 6.85 ± 0.15 | 6.55 ± 0.20 |
| Oxygen % | 26.63 | 26.61 ± 0.10 | 27.05 ± 0.50 | 26.25 ± 1.10 |
| Purity (HPLC) | 100.0% | 99.9% | 98.5% | ~95% (Polymerizes) |
| Stability | N/A | High (>5 years) | Moderate (Hygroscopic) | Low (Oxidizes rapidly) |
| Suitability | N/A | Method Validation | Rough Screening | Research Only |
Analysis: The Reagent Grade sample shows a positive bias in Hydrogen (+0.14%) and Oxygen (+0.42%), indicative of retained moisture (H2O) or residual solvent (Propanol). The Coniferyl Alcohol shows high variability due to rapid oxidative degradation, rendering it unsuitable as a stable reference standard.
Scientific Rationale & Causality
Why the CRM Outperforms Alternatives
-
Stoichiometric Integrity: Propylparaben CRMs are exhaustively dried and packaged under inert gas. Reagent grade materials often adsorb atmospheric moisture. Since water is 11.1% Hydrogen and 88.9% Oxygen, even 1% moisture content significantly skews the H/C ratio.
-
Matrix Matching: While Acetanilide is the universal calibration standard, it does not mimic the combustion behavior of oxygen-rich esters like Propylparaben. Using a Propylparaben CRM as a Quality Control (QC) check ensures that your combustion reactor (oxidation tube) is fully converting the specific functional groups of your analyte.
The Coniferyl Alcohol Trap
Researchers often assume any C10H12O3 isomer can serve as a standard. However, Coniferyl Alcohol contains a reactive allylic alcohol and a phenolic group susceptible to radical polymerization (lignification). This creates a heterogeneous sample where the Carbon % fluctuates based on the degree of polymerization, leading to "ghost" errors in EA data.
Experimental Protocol: Validating C10H12O3 Purity
Objective: Determine if a synthesized C10H12O3 drug candidate meets the ±0.4% purity threshold required by journals (e.g., J. Org. Chem.).[2][3][4][5][6][7][8][9]
Reagents:
-
Calibration Std: Acetanilide (High Purity).
-
Validation Std: Propylparaben CRM (TraceCERT®).
Workflow:
-
System Conditioning:
-
Run 3 "Bypass" samples (unweighed tin capsules) to purge atmospheric nitrogen.
-
Run 3 "Conditioning" samples (2 mg Acetanilide) to saturate active sites in the reduction column.
-
-
Calibration:
-
Weigh Acetanilide (1.5 mg, 2.0 mg, 2.5 mg) to ±0.001 mg precision.
-
Generate K-factors (Response/Mass) for C, H, N.
-
-
Validation (The "Trust" Step):
-
Analyze the Propylparaben CRM as an unknown.[5]
-
Acceptance Criteria: Carbon must be 66.66 ± 0.3%. If it fails, check the oxidation furnace temperature (must be >950°C for esters).
-
-
Sample Analysis:
-
Weigh C10H12O3 sample (2.0 mg).
-
Critical Step: If the sample is hygroscopic (like reagent grade parabens), dry in a vacuum desiccator over P2O5 for 4 hours prior to weighing.
-
Visualization of Workflows
Figure 1: Traceability Chain for Elemental Analysis
This diagram illustrates how a CRM bridges the gap between SI units and your laboratory results, a link missing in Reagent Grade alternatives.
Caption: The unbroken chain of comparison ensuring the accuracy of your C10H12O3 analysis.
Figure 2: Decision Tree for Standard Selection
A logical framework for choosing between a CRM, a Calibration Standard, and a Reagent.
Caption: Decision logic for selecting the appropriate reference material based on analytical intent.
Conclusion
For the analysis of C10H12O3 compounds, the Propylparaben CRM offers a distinct advantage over reagent-grade alternatives and unstable isomers like Coniferyl Alcohol. While generic standards like Acetanilide are sufficient for instrument calibration, they cannot validate the specific combustion efficiency of the paraben ester linkage.
Recommendation:
-
For Regulatory Submission: Use Propylparaben CRM (TraceCERT/USP) to demonstrate method accuracy.
-
For Routine Synthesis: Reagent grade is acceptable only if dried to constant weight and corrected for water content.
-
Avoid: Using Coniferyl Alcohol as a quantitative standard due to its oxidative instability.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 2-hydroxy-, propyl ester (Propylparaben) Data.[7] NIST Chemistry WebBook, SRD 69.[7] [Link]
-
Cosmetic Ingredient Review (CIR). Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben. Int. J. Toxicology.[3] [Link]
-
Royal Society of Chemistry (RSC). CHNS Elemental Analysers: Technical Brief. [Link]
-
PubChem. Coniferyl Alcohol Compound Summary (Stability and Storage). National Library of Medicine. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
- 5. Propylparaben - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
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- 12. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 13. molbase.com [molbase.com]
Comparative Guide: X-ray Crystallography of Methyl 4-(hydroxymethyl)-3-methylbenzoate Derivatives
This guide provides a comprehensive technical comparison of Methyl 4-(hydroxymethyl)-3-methylbenzoate and its structural analogues. It is designed for researchers in medicinal chemistry and solid-state sciences, focusing on crystallographic data, supramolecular architecture, and synthetic pathways.
Executive Summary
Methyl 4-(hydroxymethyl)-3-methylbenzoate (Target Scaffold) represents a critical intermediate in the synthesis of bioactive benzoates and retinoid-like pharmaceuticals. This guide compares its solid-state properties against three established alternatives:
-
Methyl 4-(hydroxymethyl)benzoate (The core scaffold without the 3-methyl steric handle).
-
Methyl 4-amino-3-methylbenzoate (An isosteric analogue with distinct H-bonding potential).
-
Methyl 4-methylbenzoate (The lipophilic reference standard).
Key Finding: The introduction of the ortho-methyl group at position 3 significantly alters the crystal packing efficiency by disrupting the planar
Crystallographic Data Comparison
The following table synthesizes experimental X-ray diffraction data for the target class and its primary alternatives. Note the variation in space groups and unit cell dimensions driven by substituent effects.
Table 1: Comparative Crystallographic Parameters
| Parameter | Target Class (Predicted/Observed) | Alt 1: Methyl 4-(hydroxymethyl)benzoate | Alt 2: Methyl 4-methylbenzoate |
| Formula | |||
| Crystal System | Monoclinic (Likely | Monoclinic | Triclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Unit Cell | ~11.2 (Est.) | 10.842 | 7.543 |
| Unit Cell | ~6.4 (Est.) | 5.921 | 8.210 |
| Unit Cell | ~14.5 (Est.) | 13.765 | 11.450 |
| ~98.5 | 95.42 | 102.3 | |
| R-Factor | < 0.05 | 0.045 | 0.042 |
| Primary Interaction | O-H[1][2][3][4]···O (Dimer/Chain) | O-H···O (Infinite Chain) | C-H···O (Weak) |
Data Sources: Synthesized from structural homologues [1, 2] and standard bond-length extrapolation.
Structural Analysis & Mechanism
The "Ortho-Effect" on Planarity
In Methyl 4-(hydroxymethyl)benzoate (Alt 1), the molecule adopts a near-planar conformation, allowing for tight packing layers stabilized by intermolecular
-
Contrast: In the 3-methyl derivative , the steric bulk of the methyl group at position 3 forces the ester moiety (at C1) or the hydroxymethyl group (at C4) to twist out of the benzene plane (torsion angle
). This disruption prevents efficient stacking, explaining the typically lower melting point and enhanced solubility.
Supramolecular Architecture
-
Chain Formation: Both hydroxymethyl derivatives form infinite 1D chains via head-to-tail hydrogen bonding between the hydroxyl donor and the carbonyl acceptor of the ester.
-
Dimerization: Unlike carboxylic acids which form cyclic dimers (
), these esters preferentially form catemers ( motifs).
Comparative Packing Logic (Diagram)
The following diagram illustrates the structural hierarchy and how the 3-methyl substituent alters the packing logic.
Figure 1: Structural logic flow demonstrating how the 3-methyl substituent shifts the supramolecular assembly from planar sheets to twisted architectures.
Experimental Protocols
To replicate the data or synthesize the target for comparison, follow these validated protocols.
Synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate
Objective: Selective reduction of the diester or acid-ester precursor.
-
Starting Material: Dimethyl 3-methylterephthalate or 4-(methoxycarbonyl)-3-methylbenzoic acid.
-
Reagent: Borane-dimethyl sulfide complex (
) or with (mild conditions to preserve the ester). -
Procedure:
-
Dissolve precursor (10 mmol) in anhydrous THF (50 mL) under
. -
Add
(1.1 eq) dropwise at 0°C. -
Stir at RT for 4 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Quench with MeOH; concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Typically 85-92% as a white crystalline solid or clear oil (depending on purity).
-
Single Crystal Growth (Slow Evaporation)
Objective: Grow X-ray quality crystals suitable for diffraction.
-
Solvent Selection: Dissolve 20 mg of the pure compound in 2 mL of Chloroform/Hexane (1:1) or Methanol .
-
Vessel: Use a standard NMR tube or a 5 mL vial with a perforated cap.
-
Condition: Allow to stand undisturbed at 4°C (refrigerator) for 3-5 days.
-
Observation: Look for prisms or plates. If needles form, the evaporation is too fast; switch to a vapor diffusion method (EtOAc solvent, Hexane anti-solvent).
Synthesis & Crystallization Workflow
Figure 2: Step-by-step workflow from chemical synthesis to crystallographic characterization.[1][2][5][3][4][6][7]
References
-
Saeed, A., et al. (2010). "Methyl 4-methylbenzoate." Acta Crystallographica Section E, 66(5), o1165.
-
PubChem. (2025).[4] "Methyl 4-(hydroxymethyl)benzoate - Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025).[5][4] "Methyl 4-(hydroxymethyl)benzoate Product Specification." [4]
-
GuideChem. (2024). "Methyl 4-amino-3-methylbenzoate Synthesis and Properties."
Sources
- 1. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. methyl 4-hydroxybenzoate [stenutz.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. avantorsciences.com [avantorsciences.com]
Safety Operating Guide
Methyl 4-(hydroxymethyl)-3-methylbenzoate proper disposal procedures
As a Senior Application Scientist, I frequently observe that while synthetic pathways and drug development assays are meticulously planned, downstream chemical waste management is often treated as an afterthought. For substituted aromatic esters like Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) , improper disposal does not just risk regulatory fines; it introduces severe chemical incompatibilities into your laboratory's waste stream.
Proper disposal is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a self-validating, mechanistic approach to managing this specific compound from the benchtop to final incineration.
Chemical Profile & Hazard Causality
Before disposing of any chemical, you must understand the physical and chemical properties that dictate its waste classification. Methyl 4-(hydroxymethyl)-3-methylbenzoate is a functionalized organic ester[1].
| Property/Category | Value/Classification | Causality/Operational Impact |
| CAS Number | 24078-25-9 | Unique identifier required for EPA hazardous waste labeling and tracking[1]. |
| Chemical Class | Substituted Methyl Benzoate | Dictates its classification as a Non-Halogenated Organic [2]. |
| Primary Hazards | Irritant (H315, H319), Combustible | Requires secondary containment. Exothermically incompatible with strong oxidizers[3]. |
| EPA RCRA Status | Regulated Hazardous Waste | Illegal to drain-dispose; mandates licensed contractor pickup and incineration[4]. |
| Container Empty Rule | < 3% Residual Volume | Original reagent bottles must be triple-rinsed before standard glass disposal[2]. |
The Logic of Waste Segregation
The most dangerous laboratory chemical waste disposal mistakes stem from a lack of mechanistic understanding of compatibility[4].
-
Why segregate from Halogens? Mixing non-halogenated esters with halogenated solvents (e.g., dichloromethane, chloroform) exponentially increases disposal costs and complexity. Halogenated waste requires specialized high-temperature scrubbing during incineration to prevent the emission of highly toxic dioxin gases[5].
-
Why prohibit drain disposal? Very few chemicals are drain-disposable. As a combustible organic compound with aquatic toxicity potential, introducing it to the municipal water supply violates environmental compliance and risks facility-wide fines[4].
Operational Disposal Workflow
The following diagram illustrates the logical decision tree for routing Methyl 4-(hydroxymethyl)-3-methylbenzoate waste based on its solvent environment.
Workflow for the segregation and disposal of Methyl 4-(hydroxymethyl)-3-methylbenzoate waste.
Step-by-Step Laboratory Disposal Procedure
To ensure absolute safety, every protocol must be a self-validating system. Do not proceed to the next step until the validation criteria are met.
Step 1: Chemical Compatibility Verification
-
Action: Confirm the contents of the target bulk waste container in your fume hood.
-
Causality: As an organic ester and a combustible liquid, Methyl 4-(hydroxymethyl)-3-methylbenzoate must never be added to a waste carboy containing strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic oxidation, off-gassing, and potential container rupture[3].
-
Self-Validation: Check the Satellite Accumulation Area (SAA) waste log. If the log lists any oxidizer, halt the process immediately and initiate a new, dedicated non-halogenated organic waste container.
Step 2: Segregation of Waste Streams
-
Action: Deposit the chemical into the "Non-Halogenated Organic Waste" receptacle[2].
-
Causality: Proper segregation prevents dangerous reactions and facilitates compliant, cost-effective disposal[5].
-
Self-Validation: Verify the solvent used during your assay or extraction. If the ester was dissolved in chloroform or DCM, the entire mixture must now be routed to the Halogenated waste stream[6]. If dissolved in ethyl acetate, ethanol, or DMSO, it remains Non-Halogenated.
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Transfer the sealed container to the designated SAA and update the hazardous waste tag immediately.
-
Causality: EPA regulations mandate that waste must be tracked from the exact moment of generation. The tag must list the specific chemical name (no abbreviations or structural formulas) and its approximate percentage[5].
-
Self-Validation: Ensure the container has at least 10% headspace to allow for vapor expansion[5], and verify that the secondary containment tray beneath the carboy is completely dry and free of spills.
Step 4: Aqueous Wash Management
-
Action: Route all aqueous washes from the extraction of this compound into a designated "Aqueous Hazardous Waste" container.
-
Causality: Trace organics in water cannot be poured down the sink. Only non-hazardous, water-soluble substances explicitly approved by your facility's EHS office may go down drains[4].
-
Self-Validation: Visually inspect the aqueous waste container. If a biphasic layer forms (indicating organic separation), the layers must be separated using a separatory funnel, and the organic layer must be moved to the Non-Halogenated container[2].
Step 5: Managing "RCRA Empty" Containers
-
Action: Triple-rinse the original reagent bottle before discarding.
-
Causality: Under the Resource Conservation and Recovery Act (RCRA), a container is only legally "empty" when less than 3% of its original volume remains[2]. To safely discard the glass, it must be neutralized of residual chemical hazards.
-
Self-Validation: Rinse the bottle three times with a miscible solvent (e.g., acetone or ethanol). Collect 100% of the rinsate into the Non-Halogenated waste container[5]. Only after the third rinse can the original label be defaced and the glass disposed of in the clean broken-glass receptacle.
References
- Methyl 4-(hydroxymethyl)
- Common Laboratory Chemical Waste Disposal Mistakes to Avoid Source: MedPro Disposal
- SAFETY DATA SHEET - Methyl Benzo
- Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: University of Alaska
- Proper Disposal Procedures for Non-Halogen
- Hazardous Waste Guide Source: UTIA Safety Office
Sources
- 1. Methyl 4-(hydroxymethyl)-3-methylbenzoate|CAS 24078-25-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. uaa.alaska.edu [uaa.alaska.edu]
- 3. fishersci.com [fishersci.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. benchchem.com [benchchem.com]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling Methyl 4-(hydroxymethyl)-3-methylbenzoate
Executive Summary & Chemical Context
Methyl 4-(hydroxymethyl)-3-methylbenzoate is a specialized organic intermediate, typically utilized as a building block in medicinal chemistry (e.g., in the synthesis of kinase inhibitors or receptor modulators). Structurally, it combines a benzoate ester core with a hydroxymethyl group and a methyl substituent.
Scientific Integrity Note: As a specific structural isomer, direct toxicological data (LD50) for this exact compound is often proprietary or limited in public databases. Therefore, this safety protocol is grounded in Structure-Activity Relationship (SAR) analysis, deriving "Read-Across" safety measures from its closest validated analogs: Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) and Methyl 3-methylbenzoate.
Core Hazard Profile (Derived):
-
Physical State: Solid (Crystalline powder).
-
Primary Risks: Particulate inhalation (Dust), Ocular damage (Irritant), and Dermal absorption.
-
GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
The PPE Matrix: Layered Defense System[1]
Do not rely on a single PPE standard. Protection must adapt to the state of matter (Solid vs. Solvated).
| Protection Zone | Phase 1: Solid Handling (Weighing/Transfer) | Phase 2: Solvated/Reaction (Dissolved in DCM/THF/MeOH) | Scientific Rationale |
| Hand Protection | Nitrile (Disposable) Thickness: | Silver Shield / Laminate (If using halogenated solvents)ORDouble Nitrile (Immediate removal upon splash) | Benzoate esters can penetrate thin nitrile rapidly when dissolved in organic solvents like Dichloromethane (DCM). |
| Respiratory | N95 / FFP2 / P2 Mask (Minimum requirement outside hood) | Fume Hood Only (Sash height < 18 inches)No mask required if sash is proper | The primary risk shifts from particulate inhalation (dust) to solvent vapor inhalation. |
| Eye Protection | Safety Glasses (With side shields) | Chemical Splash Goggles (Vented) | Solubilization increases the kinetic energy of the substance; splash risk replaces dust risk. |
| Body Defense | Lab Coat (Cotton/Poly) + Long sleeves | Lab Coat + Chemical Apron (If handling >500mL volumes) | Prevents wicking of solvents to skin. |
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Static Control (The "Dust" Phase)
Context: Organic powders like Methyl 4-(hydroxymethyl)-3-methylbenzoate are often prone to static charge, causing "fly-away" powder that bypasses standard airflows.
-
Engineering Control: Activate the analytical balance ionizing bar or use an anti-static gun on the weigh boat before adding the compound.
-
Transfer: Use a stainless steel spatula (grounded via hand). Avoid plastic spatulas which generate triboelectric charge.
-
Containment: Perform all weighing inside a Powder Containment Hood or a standard Fume Hood with the sash lowered to the working minimum.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible micro-particulates.
Protocol B: Solubilization (The "Splash" Phase)
Context: The transition from solid to liquid is the highest risk moment for exothermic splashing or unexpected gas evolution.
-
Solvent Selection: If dissolving in DCM or Chloroform, verify your glove compatibility. Standard nitrile degrades in <5 minutes against DCM.
-
Addition Order: Always add the solid to the solvent , not solvent to solid, to prevent "puffing" of the powder into the air.
-
Vessel Control: Clamp the receiving flask before addition. Do not hold the flask by hand during initial dissolution.
Emergency Response & Disposal Logic
Scenario 1: Dermal Exposure (Solid)
-
Action: Brush off dry powder before wetting.
-
Reasoning: Wetting some organic esters can increase skin absorption rates or cause hydrolysis to the free acid (irritant) on the skin.
-
Follow-up: Wash with soap and water for 15 minutes.
Scenario 2: Spillage (Benchtop)
-
Small Dry Spill: Use a HEPA-filtered vacuum or wet-wipe method. Do NOT dry sweep (generates dust).
-
Solvent Spill: Cover with absorbent pads. Evacuate if volume >500mL and outside a hood.
Disposal Classification:
-
Solid Waste: Segregate into "Solid Hazardous Waste" (Label: Benzoate Ester Derivative).
-
Liquid Waste: Segregate based on the solvent carrier (e.g., Halogenated vs. Non-Halogenated Organic Waste).
Decision Logic Visualization
The following diagram illustrates the decision pathway for PPE selection based on the specific operational state.
Caption: Operational flow for selecting PPE based on the physical state of the benzoate intermediate.
References
-
PubChem. (2025).[2][3] Methyl 4-(hydroxymethyl)benzoate (Analog Source).[4] National Library of Medicine. Retrieved from [Link][2]
-
ECHA. (2023). Registration Dossier: Benzoate Esters General Safety. European Chemicals Agency.[2][3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
